molecular formula C3H4F3NO2 B10777074 Trifluoroalanine

Trifluoroalanine

Cat. No.: B10777074
M. Wt: 143.06 g/mol
InChI Key: HMJQKIDUCWWIBW-SFOWXEAESA-N
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Description

Trifluoroalanine is a strategically fluorinated analog of the proteinogenic amino acid alanine, where the three hydrogen atoms of the methyl group are replaced with fluorine. This substitution profoundly alters the molecule's electronic and steric properties, making it an indispensable tool in biochemical and pharmacological research. Its primary research value lies in its role as a mechanism-based inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, particularly aminotransferases and alanine racemase. Upon enzyme-catalyzed abstraction of the α-proton, this compound undergoes a rapid, irreversible β-elimination of fluoride ions, generating a highly reactive Michael acceptor that alkylates the active site, permanently inactivating the enzyme. This mechanism is exploited to study enzyme kinetics, identify essential catalytic residues, and validate microbial targets, as alanine racemase is crucial for bacterial cell wall biosynthesis.

Properties

Molecular Formula

C3H4F3NO2

Molecular Weight

143.06 g/mol

IUPAC Name

(2S)-2-amino-3,3,3-trifluoropropanoic acid

InChI

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m0/s1

InChI Key

HMJQKIDUCWWIBW-SFOWXEAESA-N

Isomeric SMILES

[C@H](C(=O)O)(C(F)(F)F)N

Canonical SMILES

C(C(=O)O)(C(F)(F)F)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of trifluoroalanine, a fluorinated analog of the amino acid alanine (B10760859). Its unique electronic properties, owing to the presence of the trifluoromethyl group, make it a valuable tool in biochemical research and drug discovery. This document details its physicochemical characteristics, spectroscopic profile, synthesis, and biological significance, presenting quantitative data in structured tables and outlining key experimental methodologies.

Chemical and Physical Properties

This compound is a non-proteinogenic amino acid characterized by the substitution of the three protons on the methyl group of alanine with fluorine atoms. This substitution significantly alters its steric and electronic properties, influencing its reactivity and interactions within biological systems.

Physicochemical Data

The key physicochemical properties of 3,3,3-Trifluoro-DL-alanine are summarized in the table below. It is important to distinguish between experimentally determined and computationally predicted values.

PropertyValueSourceNotes
Molecular Formula C₃H₄F₃NO₂--INVALID-LINK--[1]-
Molecular Weight 143.06 g/mol --INVALID-LINK--[1]-
Melting Point 231-234 °C (decomposes)--INVALID-LINK--[2][3], --INVALID-LINK--[4]Lit. value.
Boiling Point 227.9 ± 40.0 °C--INVALID-LINK--[5]Predicted value.
Density 1.536 ± 0.06 g/cm³--INVALID-LINK--[5]Predicted value.
pKa 0.81 ± 0.10--INVALID-LINK--[5]Predicted value for the carboxylic acid group.
Solubility Slightly soluble in water.[4]--INVALID-LINK--[4]Quantitative data in various solvents is limited. For similar small amino acids, solubility in alcohols is generally lower than in water.[6][7] Solubility in DMSO and DMF can be expected for peptide synthesis applications.[8]
Appearance Off-white solid.[4]--INVALID-LINK--[4]-
Chemical Identifiers
Identifier TypeValueSource
IUPAC Name 2-amino-3,3,3-trifluoropropanoic acid--INVALID-LINK--[1]
CAS Number 17463-43-3 (for DL-form)--INVALID-LINK--[9]
SMILES C(C(=O)O)(C(F)(F)F)N--INVALID-LINK--[1]
InChI InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)--INVALID-LINK--[1]
InChIKey HMJQKIDUCWWIBW-UHFFFAOYSA-N--INVALID-LINK--[1]

Experimental Protocols

Synthesis of Racemic 3,3,3-Trifluoroalanine

A facile synthesis of racemic 3,3,3-trifluoroalanine has been reported, and a general workflow is depicted below.[10] A variety of synthetic routes exist, often starting from ethyl trifluoropyruvate.[11] One common method involves the formation of an intermediate, which is then hydrolyzed to yield the final amino acid.

G Start Ethyl Trifluoropyruvate Intermediate1 Chiral Sulfinimine Intermediate Start->Intermediate1 Reaction with Chiral Auxiliary Reduction Reduction (e.g., with 9-BBN or DIBAH) Intermediate1->Reduction Intermediate2 Diastereomeric Sulfinamides Reduction->Intermediate2 Hydrolysis Acidic Hydrolysis (e.g., HCl) Intermediate2->Hydrolysis Purification Purification (e.g., Ion Exchange Chromatography) Hydrolysis->Purification End 3,3,3-Trifluoroalanine Purification->End

Caption: General workflow for the synthesis of 3,3,3-trifluoroalanine.

Detailed Protocol for Stereoselective Synthesis:

A highly stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine has been described based on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate.[11]

Materials:

  • Ethyl trifluoropyruvate

  • Chiral iminophosphorane

  • Reducing agent (e.g., 9-BBN or DIBAH)

  • Benzene (freshly distilled)

  • Tetrahydrofuran (THF, freshly distilled)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • DOWEX-50W ion-exchange resin

Procedure:

  • Formation of the Sulfinimine: To a solution of the chiral iminophosphorane in freshly distilled benzene, add ethyl trifluoropyruvate dropwise. The mixture is warmed to approximately 40°C for about 2 hours. The solvent is then evaporated.

  • Reduction: The crude sulfinimine is redissolved in freshly distilled THF and cooled to -70°C. A solution of the reducing agent (e.g., 1.0 M DIBAH in n-hexane) is added dropwise with stirring. The reaction is monitored for completion (typically 15 minutes).

  • Hydrolysis: The crude product from the reduction is redissolved in concentrated HCl and stirred overnight at reflux.

  • Purification: The reaction mixture is diluted with water and washed with diethyl ether. The aqueous phase is then subjected to ion-exchange chromatography using DOWEX-50W to isolate the pure this compound.

NMR Spectroscopy

¹H and ¹⁹F NMR Analysis:

NMR spectroscopy is a critical tool for the characterization of this compound. Due to the presence of the CF₃ group, both ¹H and ¹⁹F NMR are highly informative.

Sample Preparation:

  • Dissolve a small amount of 3,3,3-trifluoroalanine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • For quantitative analysis, a known amount of an internal standard can be added.

  • Transfer the solution to an NMR tube.

Instrumental Parameters (General):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[12]

  • ¹H NMR:

    • Observe the proton signals, paying close attention to the alpha-proton, which will be coupled to the fluorine atoms.

    • Typical chemical shifts and coupling constants should be recorded.

  • ¹⁹F NMR:

    • Observe the fluorine signal, which is expected to be a singlet due to the equivalence of the three fluorine atoms.

    • The chemical shift of the CF₃ group is highly sensitive to the electronic environment.[12]

Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound.

Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the ionization technique (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid for electrospray ionization).[13]

  • For accurate mass measurements, a calibration standard is used.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to obtain accurate mass data.

  • Electrospray ionization (ESI) is a common technique for analyzing amino acids.

Biological Significance and Applications

This compound is a potent inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, making it a valuable tool for studying enzyme mechanisms and a potential lead for drug development.

Mechanism of Enzyme Inhibition

This compound acts as a suicide substrate for enzymes such as alanine racemase and O-acetylserine sulfhydrylase (OASS).[14][15][16][17][18] The generally accepted mechanism involves the formation of a reactive intermediate that covalently modifies the enzyme, leading to irreversible inhibition.

G Enzyme PLP-Dependent Enzyme (e.g., Alanine Racemase, OASS) Binding Binding to Active Site Enzyme->Binding TFA This compound TFA->Binding Intermediate Formation of Reactive Intermediate (e.g., α-aminoacrylate-PLP complex) Binding->Intermediate Nucleophilic_Attack Nucleophilic Attack by Active Site Residue Intermediate->Nucleophilic_Attack Inactivation Irreversible Covalent Adduct (Enzyme Inactivation) Nucleophilic_Attack->Inactivation

Caption: Mechanism of enzyme inhibition by this compound.

This inhibition mechanism has been studied in detail for bacterial enzymes, highlighting the potential of this compound derivatives as antimicrobial agents. The inactivation of O-acetylserine sulfhydrylase, an enzyme essential for cysteine biosynthesis in bacteria and plants, presents a promising target for novel antibiotics.[14][15][16][17][18]

Conclusion

3,3,3-Trifluoroalanine is a synthetic amino acid with distinct chemical and physical properties that make it a valuable probe in chemical biology and a lead compound in drug discovery. Its ability to irreversibly inhibit key bacterial enzymes underscores its potential as an antimicrobial agent. Further research into its derivatives and their biological activities is warranted to explore its full therapeutic potential. This guide provides a foundational understanding of its core properties to aid researchers in their scientific endeavors.

References

A Technical Guide to the Enzymatic Synthesis of Trifluoroalanine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into amino acids can dramatically alter their physicochemical properties, making them valuable tools in drug discovery, protein engineering, and metabolic studies. 3,3,3-Trifluoroalanine (F3Ala), a non-canonical amino acid, is of particular interest due to the strong electron-withdrawing nature of the trifluoromethyl group. The stereoselective synthesis of its enantiomers is crucial for their application. This technical guide provides an in-depth overview of the enzymatic methods for producing trifluoroalanine enantiomers, focusing on key enzymes, reaction pathways, quantitative data, and detailed experimental protocols.

Dehydrogenase-Catalyzed Asymmetric Synthesis

Recent advancements have demonstrated the efficacy of dehydrogenases in the stereoselective synthesis of both mono- and trifluorinated alanine (B10760859) enantiomers from their corresponding keto-acid precursors.[1][2][3][4][5] This approach offers high yields and excellent enantiomeric excess.

Synthesis of (R)- and (S)-Trifluoroalanine

A study has successfully employed two distinct dehydrogenases for the production of the (R) and (S) enantiomers of this compound from 3,3,3-trifluoropyruvate (F3Pyr).[1][3][4][5]

  • (R)-Trifluoroalanine: Alanine dehydrogenase from Vibrio proteolyticus (VpALD), a NAD⁺-dependent enzyme, has been shown to catalyze the reductive amination of F3Pyr to yield (R)-F3Ala.[1][2]

  • (S)-Trifluoroalanine: Diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH), a NADP⁺-dependent enzyme, exhibits substrate promiscuity and can convert F3Pyr into (S)-F3Ala.[1][2]

These enzymatic reactions are coupled with a cofactor regeneration system, which is essential for driving the reaction to completion and improving the overall yield. A formate (B1220265) dehydrogenase (FDH) from Pseudomonas sp. 101 is used to regenerate the required NADH or NADPH by oxidizing formate to carbon dioxide.[1][3][4][5]

Quantitative Data for Dehydrogenase-Catalyzed Synthesis

The following table summarizes the quantitative data for the synthesis of fluorinated alanine enantiomers using the dehydrogenase-based enzymatic cascade.

EnzymeSubstrateProductYieldEnantiomeric Excess (ee)Final ConcentrationReference
VpALD & PseFDH (NAD⁺)3-Fluoropyruvate(R)-3-Fluoroalanine>85%100%20 mM[1]
StDAPDH & PseFDH (NADP⁺)3-Fluoropyruvate(S)-3-Fluoroalanine>85%100%18 mM[1]
VpALD & PseFDH (NAD⁺)Trifluoropyruvate(R)-TrifluoroalanineReportedNot specifiedNot specified[1][3]
StDAPDH & PseFDH (NADP⁺)Trifluoropyruvate(S)-TrifluoroalanineReportedNot specifiedNot specified[1][3]
Signaling Pathways and Experimental Workflows

The enzymatic cascade for the synthesis of this compound enantiomers can be visualized as follows:

Enzymatic_Cascade_this compound cluster_R_Ala (R)-Trifluoroalanine Synthesis cluster_cofactor_R Cofactor Regeneration cluster_S_Ala (S)-Trifluoroalanine Synthesis cluster_cofactor_S Cofactor Regeneration F3Pyr_R Trifluoropyruvate VpALD VpALD F3Pyr_R->VpALD R_F3Ala (R)-Trifluoroalanine VpALD->R_F3Ala NAD_R NAD⁺ VpALD->NAD_R NH4_R NH₄⁺ NH4_R->VpALD NADH_R NADH NADH_R->VpALD FDH_R PseFDH NAD_R->FDH_R FDH_R->NADH_R CO2_R CO₂ FDH_R->CO2_R Formate_R Formate Formate_R->FDH_R F3Pyr_S Trifluoropyruvate StDAPDH StDAPDH F3Pyr_S->StDAPDH S_F3Ala (S)-Trifluoroalanine StDAPDH->S_F3Ala NADP_S NADP⁺ StDAPDH->NADP_S NH4_S NH₄⁺ NH4_S->StDAPDH NADPH_S NADPH NADPH_S->StDAPDH FDH_S PseFDH NADP_S->FDH_S FDH_S->NADPH_S CO2_S CO₂ FDH_S->CO2_S Formate_S Formate Formate_S->FDH_S

Caption: Enzymatic cascade for the synthesis of (R)- and (S)-trifluoroalanine.

Experimental Protocol for Dehydrogenase-Catalyzed Synthesis

The following is a representative protocol based on the published literature for the enzymatic synthesis of fluorinated alanines.[1]

1. Enzyme Preparation:

  • The genes for VpALD, StDAPDH, and PseFDH are cloned into expression vectors and transformed into a suitable host (e.g., E. coli).

  • Protein expression is induced, and the cells are harvested.

  • The enzymes are purified using standard chromatographic techniques (e.g., affinity chromatography).

2. Reaction Mixture Composition:

  • Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrate: 20 mM 3,3,3-trifluoropyruvate

  • Ammonium Source: 1 M NH₄Cl

  • Cofactor: 1 mM NAD⁺ (for VpALD) or NADP⁺ (for StDAPDH)

  • Regeneration Substrate: 100 mM Sodium Formate

  • Enzymes:

    • 0.5 mg/mL of VpALD or StDAPDH

    • 0.2 mg/mL of PseFDH

3. Reaction Conditions:

  • The reaction is carried out in a total volume of 1 mL.

  • The mixture is incubated at 30°C with gentle agitation.

  • The reaction progress is monitored over time (e.g., 12-24 hours).

4. Product Analysis:

  • The formation of this compound is monitored using ¹⁹F-NMR spectroscopy.

  • The enantiomeric excess is determined by chiral chromatography (e.g., HPLC with a chiral column) after derivatization of the product.

Transaminase-Based Synthesis

Transaminases (TAs), particularly ω-transaminases, are another important class of enzymes for the asymmetric synthesis of chiral amines and amino acids.[6][7] They catalyze the transfer of an amino group from a donor molecule to a keto-acid acceptor.[6] While the synthesis of (R)-3-fluoroalanine using a ω-transaminase from Vibrio fluvialis has been reported[8], specific examples for the synthesis of this compound enantiomers are less documented in the readily available literature. However, the general principle can be applied.

General Reaction Scheme

The general mechanism for a transaminase-catalyzed reaction is a two-step ping-pong bi-bi mechanism involving a pyridoxal-5'-phosphate (PLP) cofactor.[6][7]

Transaminase_Mechanism AminoDonor Amino Donor (e.g., Isopropylamine) E_PLP E-PLP AminoDonor->E_PLP KetoAcid Trifluoropyruvate E_PMP E-PMP KetoAcid->E_PMP Product This compound CoProduct Co-product (e.g., Acetone) E_PLP->CoProduct E_PLP->E_PMP Half-reaction 1 E_PMP->Product E_PMP->E_PLP Half-reaction 2

Caption: General mechanism of a transaminase-catalyzed reaction.

Considerations for this compound Synthesis

For the synthesis of this compound, a suitable ω-transaminase with activity towards 3,3,3-trifluoropyruvate would be required. The choice of the amino donor is also critical, as it can influence the reaction equilibrium and potential product inhibition.

Other Enzymatic Approaches

Phenylalanine Ammonia (B1221849) Lyases (PALs)

Phenylalanine ammonia lyases (PALs) catalyze the reversible addition of ammonia to α,β-unsaturated carboxylates.[9][10] While primarily used for the synthesis of phenylalanine analogs, engineered PALs could potentially be developed to accept substrates that could lead to the formation of this compound, although this has not been extensively reported.

Conclusion

The enzymatic synthesis of this compound enantiomers is a rapidly developing field with significant potential for the efficient and stereoselective production of this valuable non-canonical amino acid. Dehydrogenase-based systems with cofactor regeneration have been shown to be particularly effective, providing high yields and excellent enantiomeric purity. While other enzyme classes such as transaminases and ammonia lyases offer promising avenues, further research and enzyme engineering are needed to optimize their application for this compound synthesis. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

The Biological Activity of 3,3,3-Trifluoroalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoroalanine (TFAla) is a fluorinated analog of the amino acid alanine (B10760859) with significant biological activity, primarily acting as a potent inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Its unique mechanism of action, known as "suicide inhibition," has garnered interest in its potential as an antimicrobial agent and as a tool for studying enzyme mechanisms. This technical guide provides an in-depth overview of the biological activity of 3,3,3-trifluoroalanine, with a focus on its enzymatic inhibition, mechanism of action, and applications in research and development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

The strategic incorporation of fluorine into biologically active molecules is a well-established strategy in drug discovery to modulate their physicochemical and pharmacological properties. 3,3,3-Trifluoroalanine, a non-proteinogenic amino acid, serves as a compelling example of this approach. Its primary biological significance lies in its ability to irreversibly inactivate a range of PLP-dependent enzymes, which are crucial for various metabolic pathways in both prokaryotes and eukaryotes. This guide will explore the core aspects of TFAla's biological activity, providing a comprehensive resource for researchers in the fields of enzymology, microbiology, and medicinal chemistry.

Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes

The principal mechanism by which 3,3,3-trifluoroalanine exerts its biological effect is through the suicide inactivation of pyridoxal phosphate (PLP)-dependent enzymes.[1][2] This process involves the enzyme's own catalytic machinery converting the inert substrate analog into a highly reactive species that covalently modifies and irreversibly inactivates the enzyme.

The inactivation pathway can be summarized as follows:

  • Schiff Base Formation: 3,3,3-Trifluoroalanine initially forms a Schiff base with the PLP cofactor at the enzyme's active site.

  • HF Elimination: The enzyme's catalytic base facilitates the elimination of a molecule of hydrogen fluoride (B91410) (HF) from the trifluoromethyl group.

  • Formation of a Reactive Intermediate: This elimination reaction generates a highly electrophilic β,β-difluoro-α,β-unsaturated imine intermediate.

  • Nucleophilic Attack: A nucleophilic residue within the enzyme's active site, such as a lysine (B10760008) or tyrosine, attacks the reactive intermediate.[3][4]

  • Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, leading to irreversible inactivation.[1]

Suicide_Inhibition_Pathway TFAla TFAla Schiff_Base Schiff_Base TFAla->Schiff_Base Forms with PLP Unsaturated_Imine Unsaturated_Imine Schiff_Base->Unsaturated_Imine Enzyme-catalyzed HF Elimination PLP PLP PLP->Schiff_Base Inactive_Enzyme Inactive_Enzyme Unsaturated_Imine->Inactive_Enzyme Nucleophilic Attack Active_Site_Nucleophile Active_Site_Nucleophile Active_Site_Nucleophile->Inactive_Enzyme

Quantitative Data on Enzyme Inhibition

The inhibitory potency of 3,3,3-trifluoroalanine has been quantified against several enzymes, most notably alanine racemase, a key enzyme in bacterial cell wall synthesis.

EnzymeOrganismParameterValueReference(s)
Alanine RacemaseSalmonella typhimuriumKi65 ± 10 mM[5]
kinact0.08 ± 0.02 min-1[5]
Alanine RacemaseBacillus stearothermophilusKi>100 mM[5]
kinact>2.0 min-1[5]
Alanine RacemaseEscherichia coli BPartition Ratio< 10[6][7]
Inactivation Rate Constant≤ 1.0 min-1[7]
O-acetylserine Sulfhydrylase (OASS-A & OASS-B)Salmonella enterica serovar TyphimuriumInhibitionIrreversible[4]

Antimicrobial and Other Biological Activities

Due to its effective inhibition of alanine racemase, an enzyme essential for providing D-alanine for peptidoglycan synthesis in bacteria, 3,3,3-trifluoroalanine has been investigated as an antimicrobial agent.[5] The disruption of cell wall synthesis leads to bacterial cell lysis.

Furthermore, radiolabeled D-3,3,3-[¹⁸F]trifluoroalanine (D-[¹⁸F]CF₃-ala) has been successfully developed and utilized as a positron emission tomography (PET) imaging tracer for detecting bacterial infections.[8][9] This application leverages the selective uptake and incorporation of D-amino acids into the bacterial cell wall.

Experimental Protocols

Synthesis of 3,3,3-Trifluoroalanine

A stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine has been reported, with a key step involving the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate.[10]

Materials:

  • (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane

  • Ethyl trifluoropyruvate

  • Benzene (freshly distilled)

  • Tetrahydrofuran (THF, freshly distilled)

  • Diisobutylaluminium hydride (DIBAH) (1.0 M solution in n-hexane)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Water

  • DOWEX-50W ion-exchange resin

Procedure:

  • Sulfinimine Formation: To a solution of (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane in freshly distilled benzene, add ethyl trifluoropyruvate dropwise. Warm the mixture to 40°C for approximately 2 hours.

  • Reduction: After evaporating the solvent, redissolve the crude sulfinimine in freshly distilled THF and cool the solution to -70°C. Add a 1.0 M n-hexane solution of DIBAH dropwise while stirring. Allow the reaction to proceed for 15 minutes.

  • Hydrolysis: Quench the reaction and evaporate the solvent. Redissolve the crude product in concentrated HCl and stir overnight at reflux.

  • Purification: Dilute the reaction mixture with water and wash with diethyl ether. Purify the aqueous layer by ion-exchange chromatography using DOWEX-50W resin to obtain the final product.

Alanine Racemase Inhibition Assay

A common method to assess the inhibition of alanine racemase is a coupled enzyme assay that measures the conversion of D-alanine to L-alanine.[2]

Materials:

  • Purified alanine racemase

  • 3,3,3-Trifluoroalanine (inhibitor)

  • D-alanine (substrate)

  • L-alanine dehydrogenase

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Tricine buffer (100 mM, pH 8.5)

  • 384-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing 12 nM alanine racemase, 1 mM NAD⁺, 0.03 units/mL L-alanine dehydrogenase, and varying concentrations of 3,3,3-trifluoroalanine in 100 mM Tris-Tricine buffer.

  • Incubation: Add 40 µL of the reaction mixture to each well of a 384-well plate.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of D-alanine (final concentration 2.5 mM) to the test wells. Use water instead of D-alanine for negative control wells.

  • Measurement: Immediately measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH, using a microplate reader.

  • Data Analysis: Determine the initial reaction velocities from the absorbance data. For Ki determination, perform the assay at multiple inhibitor and substrate concentrations and analyze the data using a Lineweaver-Burk plot.

Alanine_Racemase_Assay_Workflow Start Prepare Assay Components Prepare_Mixture Prepare Reaction Mixture: - Alanine Racemase - L-Alanine Dehydrogenase - NAD+ - TFAla (inhibitor) - Buffer Start->Prepare_Mixture Dispense Dispense Reaction Mixture into 384-well Plate Prepare_Mixture->Dispense Add_Substrate Initiate Reaction: Add D-Alanine Dispense->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm (NADH formation) Add_Substrate->Measure_Absorbance Analyze_Data Data Analysis: - Calculate Initial Velocities - Determine Ki and kinact Measure_Absorbance->Analyze_Data End Results Analyze_Data->End

In Vitro Bacterial Uptake of D-[¹⁸F]-CF₃-ala

This protocol describes the assessment of D-[¹⁸F]-CF₃-ala uptake by bacterial cells.[1][3]

Materials:

  • Bacterial cultures (e.g., E. coli, S. aureus) grown to exponential phase (OD₆₀₀ ≈ 0.4-0.6)

  • D-[¹⁸F]-CF₃-ala solution (e.g., 24 µCi)

  • Lysogeny broth (LB)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Centrifuge

  • Gamma counter

Procedure:

  • Bacterial Culture: Grow bacterial cultures overnight in LB medium at 37°C with shaking. Dilute the overnight culture to an OD₆₀₀ of 0.05 and grow to the exponential phase.

  • Incubation with Tracer: Incubate 10 mL of the bacterial culture with 24 µCi of D-[¹⁸F]-CF₃-ala at 37°C for 90 minutes.

  • Cell Pelleting and Washing: After incubation, pellet the bacterial cells by centrifugation.

  • Radioactivity Measurement: Resuspend the cell pellet and measure the radioactivity using a gamma counter to determine the amount of tracer taken up by the bacteria.

Conclusion

3,3,3-Trifluoroalanine is a fascinating molecule with potent and specific biological activity. Its role as a suicide inhibitor of PLP-dependent enzymes, particularly alanine racemase, underscores its potential as a lead compound for the development of novel antimicrobial agents. Furthermore, its application in PET imaging highlights the versatility of fluorinated amino acids in biomedical research. This technical guide provides a foundational understanding of the biological activity of 3,3,3-trifluoroalanine, offering valuable data and protocols to aid researchers in their exploration of this unique compound. The continued investigation into the synthesis, enzymatic interactions, and in vivo efficacy of 3,3,3-trifluoroalanine and its derivatives is likely to yield further insights and applications in the future.

References

Trifluoroalanine as a Suicide Substrate for Alanine Racemase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanine (B10760859) racemase (Alr) is a crucial bacterial enzyme responsible for the synthesis of D-alanine, an essential component of the peptidoglycan cell wall. Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. This technical guide provides an in-depth analysis of β,β,β-trifluoroalanine (TFA) as a potent suicide substrate for alanine racemase. We will explore the detailed mechanism of irreversible inhibition, present key kinetic data, and provide comprehensive experimental protocols for studying this interaction. This document is intended to serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and medicinal chemistry.

Introduction to Alanine Racemase and its Importance

Alanine racemase (EC 5.1.1.1) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine.[1][2] This enzymatic activity is vital for bacteria as D-alanine is a fundamental building block of the peptidoglycan layer of the bacterial cell wall.[1][3] The structural integrity of the cell wall is paramount for bacterial survival, making alanine racemase an excellent target for antimicrobial drug development.[1][3] The enzyme is ubiquitous in prokaryotes but absent in higher eukaryotes, offering a high degree of selectivity for potential inhibitors.[1][3]

Trifluoroalanine: A Mechanism-Based Inactivator

β,β,β-trifluoroalanine (TFA) is a potent mechanism-based inactivator, also known as a suicide substrate, of alanine racemase.[1][4] Unlike competitive inhibitors that bind reversibly to the enzyme's active site, suicide substrates are chemically inert until they are catalytically activated by the target enzyme itself. This activation leads to the formation of a highly reactive intermediate that covalently modifies the enzyme, causing irreversible inactivation.[5]

Mechanism of Suicide Inhibition

The inactivation of alanine racemase by this compound proceeds through a series of well-defined steps involving the PLP cofactor.[6]

  • Formation of the External Aldimine: this compound initially forms a Schiff base (external aldimine) with the PLP cofactor in the active site of alanine racemase.

  • α-Proton Abstraction: The enzyme's catalytic base abstracts the α-proton from this compound, forming a quinonoid intermediate.

  • β-Elimination of Fluoride (B91410): This is followed by the elimination of two fluoride ions from the β-carbon of the substrate.

  • Formation of a Reactive Intermediate: The elimination of fluoride ions generates a highly electrophilic β-difluoro-α,β-unsaturated imine intermediate.[6]

  • Covalent Adduct Formation: A nucleophilic residue in the active site, identified as Lysine-38, attacks this reactive intermediate.[6] This results in the formation of a stable, covalent adduct between the enzyme and a monofluorinated remnant of the this compound molecule, leading to the irreversible inactivation of the enzyme.[6] This inactivation is accompanied by the formation of a chromophore with a broad absorbance between 460-490 nm.[6]

Quantitative Data on Alanine Racemase Inhibition

The efficiency of suicide substrates can be quantified by several kinetic parameters, including the inhibition constant (Ki) and the rate of inactivation (kinact). The partition ratio, which is the number of catalytic turnovers per inactivation event, is a critical measure of the efficiency of a suicide substrate. For this compound, this ratio is very low, indicating a highly efficient inactivation process.[4]

ParameterEscherichia coli B Alanine RacemaseReference
Substrate DL-β,β,β-Trifluoroalanine[4]
Partition Ratio < 10[4]
Estimated kinact ≤ 1.0 min-1[4]
SubstrateOrganismKm (mM)Vmax (U/mg)Reference
L-AlanineStreptococcus iniae33.112426[7]
D-AlanineStreptococcus iniae14.36963.6[7]
L-AlanineStaphylococcus aureus (Mu50)2.77250[8]
D-AlanineStaphylococcus aureus (Mu50)0.8991[8]
D-β,β-DifluoroalanineEscherichia coli B116-[1]
L-β,β-DifluoroalanineEscherichia coli B102-[1]
D-AlanineMycobacterium avium0.41.4[9]
L-AlanineMycobacterium avium0.51.2[9]

Experimental Protocols

Alanine Racemase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring alanine racemase activity.[8][10]

Principle: The racemization of D-alanine to L-alanine is coupled to the L-alanine dehydrogenase (L-ADH) reaction. L-ADH catalyzes the oxidative deamination of L-alanine to pyruvate (B1213749) with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 50 mM D-alanine solution

  • 10 mM NAD+ solution

  • L-alanine dehydrogenase (from Bacillus subtilis) solution (10 units/mL)

  • Purified alanine racemase

  • This compound solution (for inhibition studies)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 8.0

    • 50 mM D-alanine

    • 1.5 mM NAD+

    • 1 unit/mL L-alanine dehydrogenase

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • To initiate the reaction, add a known amount of purified alanine racemase to the reaction mixture.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Determination of Ki and kinact for this compound

This protocol outlines a method for determining the kinetic parameters of a suicide inhibitor.[11][12]

Procedure:

  • Pre-incubate varying concentrations of this compound with a fixed concentration of alanine racemase in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) at a constant temperature.

  • At different time intervals, withdraw aliquots from the pre-incubation mixture and dilute them into the alanine racemase activity assay mixture (described in section 4.1) to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inhibition during the assay.

  • For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The apparent first-order rate constant of inactivation (kobs) is the negative of the slope of this plot.

  • Plot the obtained kobs values against the corresponding this compound concentrations.

  • Fit the data to the following equation to determine Ki and kinact: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the concentration of the inhibitor.

Characterization of the Covalent Adduct

This protocol provides a general workflow for identifying the modified residue and characterizing the covalent adduct.[6]

1. Inactivation and Reduction:

  • Incubate purified alanine racemase with an excess of [1-14C]-trifluoroalanine to ensure complete inactivation.

  • Remove excess unbound inhibitor by dialysis or gel filtration.

  • Reduce the Schiff base intermediate by adding sodium borohydride (B1222165) (NaBH4). This step creates a stable covalent bond.[13]

2. Proteolytic Digestion:

  • Denature the reduced enzyme-inhibitor complex (e.g., with 1 M guanidine).[6]

  • Digest the protein with a specific protease, such as trypsin.

3. Peptide Separation and Analysis:

  • Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Monitor the eluate for radioactivity to identify the peptide fragment containing the covalently attached inhibitor.

  • Analyze the radiolabeled peptide by mass spectrometry (MS) and tandem mass spectrometry (MS/MS) to determine its amino acid sequence and pinpoint the exact site of modification.

Visualizations

Signaling Pathways and Experimental Workflows

Alanine_Racemase_Catalytic_Cycle cluster_0 Alanine Racemase Catalytic Cycle E_PLP Enzyme-PLP (Internal Aldimine) E_PLP_L_Ala External Aldimine with L-Ala L_Ala L-Alanine L_Ala->E_PLP_L_Ala Schiff Base Formation Quinonoid_1 Quinonoid Intermediate E_PLP_L_Ala->Quinonoid_1 α-H+ Abstraction Carbanionic Carbanionic Intermediate Quinonoid_1->Carbanionic Quinonoid_2 Quinonoid Intermediate Carbanionic->Quinonoid_2 E_PLP_D_Ala External Aldimine with D-Ala Quinonoid_2->E_PLP_D_Ala α-H+ Reprotonation D_Ala D-Alanine E_PLP_D_Ala->D_Ala Schiff Base Hydrolysis

Caption: Catalytic cycle of alanine racemase with its natural substrate.

TFA_Inhibition_Mechanism cluster_1 Suicide Inhibition by this compound E_PLP_TFA External Aldimine with TFA Quinonoid_TFA Quinonoid Intermediate E_PLP_TFA->Quinonoid_TFA α-H+ Abstraction TFA This compound TFA->E_PLP_TFA Schiff Base Formation Reactive_Intermediate Electrophilic Intermediate (β-difluoro-α,β-unsaturated imine) Quinonoid_TFA->Reactive_Intermediate β-Elimination of 2F- Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Nucleophilic Attack Lys38 Lysine-38 Lys38->Inactive_Enzyme

Caption: Mechanism of suicide inhibition of alanine racemase by this compound.

Experimental_Workflow cluster_2 Experimental Workflow for Inhibitor Characterization start Start activity_assay Enzyme Activity Assay start->activity_assay kinetics Determine Ki and kinact activity_assay->kinetics adduct_formation Inactivate with Radiolabeled TFA kinetics->adduct_formation reduction NaBH4 Reduction adduct_formation->reduction digestion Tryptic Digestion reduction->digestion separation HPLC Peptide Separation digestion->separation analysis MS and MS/MS Analysis separation->analysis end End analysis->end

Caption: A typical experimental workflow for characterizing a suicide inhibitor.

Conclusion

This compound serves as a highly efficient suicide substrate for alanine racemase, leading to the irreversible inactivation of the enzyme through the formation of a covalent adduct. The detailed understanding of its mechanism of action provides a solid foundation for the rational design of novel and potent antibacterial agents targeting the bacterial cell wall biosynthesis pathway. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate and exploit this promising therapeutic strategy. Further studies focusing on the structural characterization of the enzyme-inhibitor complex and in vivo efficacy are warranted to advance the development of this compound-based therapeutics.

References

The Mechanism of Action of Trifluoroalanine on Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β,β,β-Trifluoroalanine (TFA) is a potent mechanism-based inhibitor, often referred to as a "suicide inhibitor," that targets a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[1][2][3][4] These enzymes play critical roles in amino acid metabolism, making them attractive targets for the development of novel therapeutics, including antibiotics. This technical guide provides an in-depth analysis of the molecular mechanism by which TFA inactivates these enzymes, supported by quantitative kinetic data, detailed experimental protocols, and visual diagrams of the key processes involved.

Core Mechanism of Action: Suicide Inhibition

Trifluoroalanine's inhibitory action is not a simple competitive binding event. Instead, it undergoes catalytic conversion by the target enzyme to generate a highly reactive intermediate that covalently modifies the enzyme's active site, leading to irreversible inactivation.[1] This process, known as suicide inhibition, is characterized by its time-dependent and irreversible nature.[1][2]

The generally accepted mechanism proceeds through the following key steps:

  • Formation of an External Aldimine: this compound initially forms a Schiff base with the enzyme's PLP cofactor, a process known as transaldimination.[1][5]

  • Elimination of Hydrogen Fluoride (B91410): The enzyme's catalytic machinery then facilitates the elimination of a molecule of hydrogen fluoride (HF) from the TFA-PLP adduct.[1]

  • Generation of a Reactive Intermediate: This elimination reaction results in the formation of a highly electrophilic β-fluoro-α,β-unsaturated imine, which acts as a potent Michael acceptor.[1]

  • Covalent Modification and Inactivation: A nucleophilic residue within the enzyme's active site attacks this reactive intermediate, forming a stable, covalent bond.[1][6][7] This covalent modification permanently blocks the active site, leading to the irreversible inactivation of the enzyme.

This mechanism has been elucidated for several PLP-dependent enzymes, with the specific nucleophilic residue varying between different enzymes. For instance, in alanine (B10760859) racemase, the attacking nucleophile has been identified as a lysine (B10760008) residue (Lys-38).[6] Similarly, the inactivation of 8-amino-7-oxononanoate (B1240340) synthase (AONS) involves the formation of a covalently bound difluorinated intermediate through the attack of an active site lysine.[7][8]

Visualizing the Mechanism and Experimental Workflow

To better illustrate the intricate processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.

Trifluoroalanine_Mechanism_of_Action cluster_Enzyme Enzyme Active Site Enzyme_PLP Enzyme-PLP Adduct Schiff_Base External Aldimine (TFA-PLP Schiff Base) Enzyme_PLP->Schiff_Base TFA This compound (TFA) TFA->Schiff_Base Transaldimination Reactive_Intermediate β-Fluoro-α,β-unsaturated Imine (Michael Acceptor) Schiff_Base->Reactive_Intermediate - HF Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Nucleophilic Attack Lysine Active Site Nucleophile (e.g., Lysine) Lysine->Inactive_Enzyme Experimental_Workflow cluster_Kinetics Kinetic Analysis cluster_Identification Covalent Adduct Identification cluster_Structural Structural Analysis Activity_Assay Enzyme Activity Assays (Spectrophotometry) Time_Inactivation Time-Dependent Inactivation Studies Activity_Assay->Time_Inactivation Constants Determine Ki, k_inact, Partition Ratio Time_Inactivation->Constants Structure Solve 3D Structure of Covalent Adduct Radiolabeling Radiolabeling with [14C]-TFA Mass_Spec Mass Spectrometry of Inactivated Enzyme Radiolabeling->Mass_Spec Digestion Tryptic Digestion Mass_Spec->Digestion Sequencing Peptide Sequencing / MS-MS Digestion->Sequencing Crystallography X-ray Crystallography Crystallography->Structure

References

The Advent of a Suicide Substrate: The Discovery and Initial Studies of Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the foundational discovery and early investigations into β,β,β-trifluoroalanine, a potent inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This document details the initial synthesis, mechanistic studies of its "suicide" inhibition, and the early spectroscopic and kinetic characterization that paved the way for its use as a valuable tool in enzymology and drug design.

Introduction

The discovery of β,β,β-trifluoroalanine marked a significant milestone in the field of enzyme inhibition. As a "suicide substrate," it is catalytically activated by its target enzyme to a reactive species that subsequently forms a covalent bond with the enzyme, leading to irreversible inactivation. This mechanism-based inhibition offered a new paradigm for designing highly specific and potent enzyme inhibitors. The initial studies on trifluoroalanine primarily focused on its interaction with PLP-dependent enzymes, which play crucial roles in bacterial cell wall synthesis and amino acid metabolism, making them attractive targets for antimicrobial agents.

Chemical Synthesis

Experimental Protocol: Synthesis of 3,3,3-Trifluoroalanine (General Scheme)
  • Starting Material: The synthesis typically begins with a protected glycine (B1666218) derivative.

  • Introduction of the Trifluoromethyl Group: A key step involves the introduction of the trifluoromethyl moiety. This can be achieved through various fluorination strategies, which have evolved over time to improve yield and safety.

  • Formation of the Alanine (B10760859) Backbone: Subsequent steps focus on the elaboration of the amino acid structure.

  • Deprotection: The final step involves the removal of protecting groups to yield the free amino acid, this compound.

A more recent and detailed stereoselective synthesis has been developed, which is based on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis.[1]

Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes

This compound's primary mechanism of action is the irreversible inactivation of PLP-dependent enzymes, such as alanine racemase and γ-cystathionase.[2][3] The process can be visualized as a series of enzymatic steps that ultimately lead to the enzyme's demise.

The inactivation of these enzymes by this compound involves the formation of a Schiff base between the amino acid and the enzyme-bound PLP cofactor. The enzyme then abstracts the α-proton, leading to the elimination of a fluoride (B91410) ion and the formation of a highly reactive β-fluoro-α,β-unsaturated imine intermediate. This electrophilic species is then attacked by a nucleophilic residue in the active site of the enzyme, forming a stable covalent adduct and rendering the enzyme inactive.[2][4]

Enzyme_Inactivation_Pathway cluster_0 Enzyme Active Site Enzyme_PLP Enzyme-PLP (Internal Aldimine) External_Aldimine External Aldimine (Enzyme-PLP-Trifluoroalanine) Enzyme_PLP->External_Aldimine This compound This compound This compound->External_Aldimine Transaldimination Unsaturated_Imine β-Fluoro-α,β-unsaturated Imine (Reactive Intermediate) External_Aldimine->Unsaturated_Imine Enzymatic α-proton abstraction & HF elimination Inactive_Enzyme Inactive Covalent Adduct Unsaturated_Imine->Inactive_Enzyme Nucleophilic attack by active site residue

Proposed pathway for the suicide inhibition of a PLP-dependent enzyme by this compound.

Initial Studies on Enzyme Inhibition

The initial investigations into this compound's inhibitory properties focused on several key PLP-dependent enzymes. These studies laid the groundwork for understanding its potency and mechanism.

Alanine Racemase

Alanine racemase, an essential enzyme in bacterial cell wall biosynthesis, was one of the first and most extensively studied targets of this compound. Early research demonstrated that this compound is a potent time-dependent inactivator of alanine racemase from both Gram-positive and Gram-negative bacteria.[4]

γ-Cystathionase

γ-Cystathionase, an enzyme involved in the biosynthesis of cysteine, was also shown to be irreversibly inactivated by this compound. These studies further solidified the understanding of this compound as a broad-spectrum inhibitor of PLP-dependent enzymes that catalyze β- or γ-elimination reactions.[2][3]

O-Acetylserine Sulfhydrylase

More recent studies have expanded the list of known targets to include O-acetylserine sulfhydrylase (OASS), another key enzyme in cysteine biosynthesis. This compound causes irreversible inhibition of OASS, exhibiting complex spectral changes during the process.[5][6]

Quantitative Data on Enzyme Inhibition

The initial studies quantified the interaction of this compound with its target enzymes, providing valuable data on its efficiency as an inhibitor.

EnzymeOrganismKinetic ParameterValueReference
Alanine RacemaseE. coli BPartition Ratio< 10[7]
Alanine RacemaseE. coli BInactivation Rate (k_inact)≤ 1.0 min⁻¹[7]
γ-CystathionaseRat LiverStoichiometry of Binding1 mole/mole of enzyme[2]
OASS-AS. typhimuriumIC₅₀130 ± 10 µM[6]
OASS-BS. typhimuriumIC₅₀940 ± 60 µM[6]
OASS-BS. typhimuriumk_inact / K_I10.3 x 10⁻⁵ min⁻¹mM⁻¹[6]

Experimental Protocols for Key Experiments

The characterization of this compound's interaction with enzymes relied on a combination of kinetic and spectroscopic methods.

Experimental Workflow for Studying Suicide Inhibition

The general workflow for investigating a potential suicide inhibitor like this compound involves several key steps to confirm mechanism-based inactivation.

Suicide_Inhibition_Workflow Start Hypothesized Suicide Inhibitor (e.g., this compound) Incubate Incubate Enzyme with Inhibitor Start->Incubate Assay_Activity Assay Residual Enzyme Activity (Time-dependent inactivation?) Incubate->Assay_Activity Dialysis Dialysis or Gel Filtration (Is inactivation irreversible?) Assay_Activity->Dialysis Yes Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence, NMR) (Observe spectral changes?) Dialysis->Spectroscopy Yes Stoichiometry Radiolabeling Studies (Determine stoichiometry of binding?) Spectroscopy->Stoichiometry Mechanism Identify Covalently Modified Residue (Proteolysis and Mass Spectrometry) Stoichiometry->Mechanism Conclusion Confirmation of Suicide Inhibition Mechanism Mechanism->Conclusion

A typical experimental workflow for the characterization of a suicide enzyme inhibitor.
UV-Visible Spectrophotometry for Monitoring Enzyme Inactivation

UV-Visible spectrophotometry was a crucial tool in the initial studies of this compound. The formation of the PLP-inhibitor adduct often results in characteristic changes in the absorbance spectrum, allowing for real-time monitoring of the inactivation process.

Protocol Outline:

  • Enzyme Preparation: A purified solution of the target PLP-dependent enzyme is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Baseline Spectrum: The absorbance spectrum of the enzyme solution is recorded (typically between 300-600 nm) to establish a baseline. The characteristic peak for the internal aldimine of PLP is observed (around 420 nm for alanine racemase).[4]

  • Initiation of Reaction: this compound is added to the cuvette containing the enzyme solution, and absorbance spectra are recorded at regular time intervals.

  • Data Analysis: The time-dependent changes in the absorbance spectrum are analyzed. The appearance of new absorbance bands (e.g., a broad chromophore between 460-490 nm for alanine racemase) indicates the formation of intermediates and the final covalent adduct.[4] The rate of these spectral changes can be correlated with the rate of enzyme inactivation.

NMR Spectroscopy for Studying Enzyme-Inhibitor Interactions

While less common in the very initial discovery papers, NMR spectroscopy, particularly ¹⁹F NMR, has become an invaluable tool for studying the interaction of fluorinated inhibitors like this compound with their target enzymes.

Protocol Outline:

  • Sample Preparation: A solution of the target enzyme is prepared in a suitable deuterated buffer. A known concentration of a fluorine-containing reference compound may be added for quantification.

  • Acquisition of ¹⁹F NMR Spectrum of the Inhibitor: A ¹⁹F NMR spectrum of this compound alone is acquired to determine its chemical shift.

  • Titration with Enzyme: The enzyme is titrated into the NMR tube containing this compound, and ¹⁹F NMR spectra are acquired after each addition.

  • Data Analysis: Changes in the chemical shift, line width, and intensity of the ¹⁹F signal of this compound upon binding to the enzyme provide information about the binding event and the environment of the fluorine atoms in the enzyme-inhibitor complex.

Conclusion

The discovery and initial studies of this compound laid a critical foundation for the field of mechanism-based enzyme inhibition. The early work on its synthesis, the elucidation of its suicide inactivation mechanism against key bacterial enzymes, and the quantitative characterization of its inhibitory potency have had a lasting impact. These foundational studies not only established this compound as a powerful research tool for probing enzyme mechanisms but also highlighted the potential of suicide substrates as a promising strategy for the development of novel therapeutic agents. The principles and experimental approaches developed during the initial investigation of this compound continue to influence modern drug discovery and enzymology.

References

Spectroscopic Properties of Trifluoroalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of trifluoroalanine. It is designed to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors where the unique characteristics of this fluorinated amino acid are of interest. This document summarizes key quantitative data, details experimental protocols for various spectroscopic analyses, and provides visual representations of experimental workflows.

Introduction to this compound

This compound, a synthetic amino acid, is a fluorinated analog of alanine (B10760859) where the three hydrogen atoms of the methyl group are replaced by fluorine atoms. This substitution imparts unique physicochemical properties, including increased hydrophobicity, altered electronic characteristics, and a distinctive spectroscopic signature, making it a valuable tool in peptide and protein engineering, as well as in the development of novel therapeutic agents. Understanding its spectroscopic properties is crucial for its characterization, quantification, and for studying its interactions in biological systems.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. For this compound, 1H, 13C, and 19F NMR are particularly informative.

Table 1: NMR Spectroscopic Data for this compound and Alanine

NucleusThis compound (D-[19F]-CF3-ala) Chemical Shift (ppm)Alanine Chemical Shift (ppm)
1H Not explicitly foundα-H: ~3.78 (quartet), β-H: ~1.48 (doublet)
13C Not explicitly foundCα: ~53.2, Cβ: ~18.85, C=O: ~178.57
19F Not explicitly foundNot Applicable

Note: Specific chemical shifts for this compound were not found in the reviewed literature. The data for alanine is provided for reference.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups and overall structure.

Table 2: Key Vibrational Spectroscopy Bands for Alanine (for reference)

Vibrational ModeAlanine - Approximate Wavenumber (cm-1)
IR N-H stretch (amine): 3000-3100 (broad), C=O stretch (carboxyl): 1550-1650, C-H stretch: 2800-3000
Raman C-C stretch: 850, 920, C-N stretch: 1015, COO- symmetric stretch: 1410

Note: Specific quantitative IR and Raman data for this compound were not found in the reviewed literature. The data for alanine is provided as a general reference for a similar molecular backbone.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular Weight 143.06 g/mol
Exact Mass (m/z) 144.026-144.027 ([M+H]+)[1]

Note: A detailed fragmentation pattern for this compound was not explicitly available in the reviewed literature.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For amino acids without aromatic side chains, such as alanine and this compound, significant absorption is typically observed only at lower wavelengths.

Table 4: UV-Visible Absorption Data

Compoundλmax (nm)
This compound Data not specifically found, expected to be in the far-UV region (<220 nm)
Alanine ~200-210 nm
Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorbance of right- and left-circularly polarized light. It is particularly useful for studying the stereochemistry and secondary structure of chiral molecules like amino acids and proteins.

Table 5: Circular Dichroism Data

CompoundWavelength Range (nm)Key Features
This compound Data not specifically foundExpected to show CD signals due to its chiral center.
L-Alanine 190-230Positive band around 210 nm
D-Alanine 190-230Negative band around 210 nm

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited. These protocols are based on standard practices for amino acid analysis and can be adapted for this compound.

NMR Spectroscopy

Objective: To obtain 1H, 13C, and 19F NMR spectra of this compound to determine its chemical structure and purity.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D2O, DMSO-d6)

  • NMR tubes (5 mm)

  • NMR spectrometer with 1H, 13C, and 19F capabilities

  • Internal standard (e.g., DSS for 1H in D2O, CFCl3 or a secondary standard for 19F)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete dissolution. Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the desired nucleus (1H, 13C, or 19F).

  • Data Acquisition:

    • 1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • 13C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 19F NMR: Acquire a one-dimensional fluorine spectrum. 19F is a high-abundance, sensitive nucleus, so acquisition times are generally shorter than for 13C NMR.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1D Spectra (1H, 13C, 19F) lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

NMR Spectroscopy Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any residual water.

    • Place a small amount of this compound (1-2 mg) and about 100-200 mg of KBr in an agate mortar.

    • Gently grind the mixture to a fine, homogenous powder.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm-1).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing mix Mix this compound with KBr grind Grind to Fine Powder mix->grind press Press into Pellet grind->press load Place Pellet in Spectrometer press->load background Acquire Background Spectrum load->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio FTIR Spectrum FTIR Spectrum ratio->FTIR Spectrum

FTIR Spectroscopy Experimental Workflow
Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Solvent (e.g., methanol, water with 0.1% formic acid)

  • Mass spectrometer (e.g., ESI-Q-TOF, GC-MS after derivatization)

  • Syringe pump or autosampler

Procedure (for ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the chosen solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).

    • Set the mass analyzer parameters (e.g., mass range, collision energy for MS/MS).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer via a syringe pump or inject it using an autosampler.

    • Acquire the full scan mass spectrum to determine the mass of the molecular ion ([M+H]+ or [M-H]-).

    • To obtain fragmentation information, perform a product ion scan (MS/MS) by selecting the molecular ion as the precursor.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve this compound in Solvent inject Inject Sample into Mass Spectrometer dissolve->inject ionize Ionize Sample (e.g., ESI) inject->ionize analyze Analyze Ions (Full Scan and MS/MS) ionize->analyze identify_ion Identify Molecular Ion analyze->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag Mass Spectrum Mass Spectrum analyze_frag->Mass Spectrum

Mass Spectrometry Experimental Workflow
UV-Visible Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound sample

  • Solvent (e.g., deionized water, phosphate (B84403) buffer)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions if concentration-dependent studies are needed.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 190-400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with a cuvette containing the this compound solution.

    • Record the absorption spectrum of the sample.

  • Data Analysis: The instrument software will display the absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_soln Prepare this compound Solution blank Record Baseline (Solvent) prepare_soln->blank sample_spec Record Sample Spectrum blank->sample_spec identify_lambda Identify λmax sample_spec->identify_lambda UV-Vis Spectrum UV-Vis Spectrum identify_lambda->UV-Vis Spectrum

UV-Visible Spectroscopy Experimental Workflow
Circular Dichroism Spectroscopy

Objective: To obtain the circular dichroism spectrum of this compound to assess its chiroptical properties.

Materials:

  • This compound sample (enantiomerically pure L- or D-form)

  • Solvent (e.g., deionized water, phosphate buffer)

  • Quartz cuvette with a known path length (e.g., 1 cm or 0.1 cm)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a solution of this compound of known concentration in the chosen solvent. The concentration should be optimized to keep the absorbance in a suitable range (typically < 1.5).

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to stabilize.

    • Set the desired wavelength range (e.g., 190-250 nm), bandwidth, and scan speed.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the CD spectrum of the this compound solution. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the concentration and path length.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prepare_soln Prepare Enantiopure This compound Solution baseline Record Baseline (Solvent) prepare_soln->baseline sample_spec Record Sample Spectrum baseline->sample_spec subtract_baseline Subtract Baseline sample_spec->subtract_baseline convert_units Convert to Molar Ellipticity subtract_baseline->convert_units CD Spectrum CD Spectrum convert_units->CD Spectrum

Circular Dichroism Spectroscopy Experimental Workflow

Conclusion

This technical guide has provided a summary of the available spectroscopic properties of this compound, along with detailed experimental protocols and workflow diagrams for its analysis. While specific quantitative data for all spectroscopic techniques are not yet fully available in the public domain, the information presented here, including data from analogous compounds and generalized experimental procedures, serves as a solid foundation for researchers working with this important fluorinated amino acid. Further experimental work is encouraged to fully characterize the spectroscopic profile of this compound and expand its utility in various scientific and drug development applications.

References

Quantum Mechanical Insights into the Properties of Trifluoroalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum mechanical properties of 2,2,2-trifluoroalanine, a fluorinated analog of the amino acid alanine. The introduction of a trifluoromethyl group significantly influences the molecule's conformational landscape, electronic characteristics, and spectroscopic signatures. Understanding these properties at a quantum level is crucial for applications in drug design, peptide engineering, and materials science, where fluorinated amino acids are increasingly utilized to enhance stability, binding affinity, and biological activity.

This document summarizes the key findings from quantum mechanical calculations, presenting quantitative data in structured tables for comparative analysis. Detailed computational methodologies are provided to ensure reproducibility and facilitate further research. Additionally, logical workflows and relationships between calculated properties are visualized using Graphviz diagrams.

Conformational Analysis

The rotational landscape of trifluoroalanine is governed by the dihedral angles of its backbone and the orientation of the trifluoromethyl group. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are essential to identify the stable conformers and their relative energies.

A comprehensive conformational search reveals several low-energy structures. The relative energies of these conformers are critical for understanding the molecule's flexibility and its preferred shapes in different environments.

Computational Protocol for Conformational Analysis:

A typical computational workflow for determining the conformational preferences of this compound is outlined below.

G cluster_0 Conformational Search cluster_1 Quantum Mechanical Refinement Initial Structure Generation Initial Structure Generation Molecular Mechanics Scan Molecular Mechanics Scan Initial Structure Generation->Molecular Mechanics Scan Systematic or stochastic rotation of dihedral angles Clustering of Structures Clustering of Structures Molecular Mechanics Scan->Clustering of Structures Group similar low-energy conformers Geometry Optimization Geometry Optimization Clustering of Structures->Geometry Optimization DFT (e.g., B3LYP/6-311++G(d,p)) Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Confirm true minima (no imaginary frequencies) Single-Point Energy Calculation Single-Point Energy Calculation Frequency Calculation->Single-Point Energy Calculation Use optimized geometries Boltzmann Averaging Boltzmann Averaging Single-Point Energy Calculation->Boltzmann Averaging Calculate population of each conformer Final Properties Final Properties Boltzmann Averaging->Final Properties Obtain thermally averaged properties

Figure 1: Computational workflow for this compound conformational analysis.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)
I 0.00
II 1.25
III 2.50
IV 3.75
V 5.00

Note: The relative energies presented are hypothetical values for illustrative purposes, as specific literature data for 2,2,2-trifluoroalanine is limited. The methodology to obtain such data would typically involve DFT calculations at a high level of theory (e.g., B3LYP/6-311++G(d,p)) with solvent effects often incorporated using a polarizable continuum model (PCM).

Vibrational Frequencies

The vibrational spectrum of this compound, accessible through infrared (IR) and Raman spectroscopy, provides a fingerprint of its molecular structure and bonding. Quantum mechanical frequency calculations can accurately predict these spectra, aiding in the interpretation of experimental data and the characterization of different conformers.

Computational Protocol for Vibrational Frequency Calculation:

Frequency calculations are typically performed on the optimized geometries of the stable conformers. The methodology involves computing the second derivatives of the energy with respect to the nuclear coordinates.

G Optimized Conformer Geometry Optimized Conformer Geometry DFT Frequency Calculation DFT Frequency Calculation Optimized Conformer Geometry->DFT Frequency Calculation e.g., B3LYP/6-311++G(d,p) Harmonic Frequencies Harmonic Frequencies DFT Frequency Calculation->Harmonic Frequencies IR and Raman Intensities IR and Raman Intensities DFT Frequency Calculation->IR and Raman Intensities Scaling Scaling Harmonic Frequencies->Scaling Empirical scaling factor to match experiment Scaled Vibrational Frequencies Scaled Vibrational Frequencies Scaling->Scaled Vibrational Frequencies Simulated Spectrum Simulated Spectrum Scaled Vibrational Frequencies->Simulated Spectrum IR and Raman Intensities->Simulated Spectrum G Optimized Conformer Geometries Optimized Conformer Geometries GIAO-DFT Calculation GIAO-DFT Calculation Optimized Conformer Geometries->GIAO-DFT Calculation e.g., mPW1PW91/6-311+G(2d,p) Isotropic Shielding Tensors Isotropic Shielding Tensors GIAO-DFT Calculation->Isotropic Shielding Tensors Calculated Chemical Shifts Calculated Chemical Shifts Isotropic Shielding Tensors->Calculated Chemical Shifts Reference Shielding Calculation e.g., TMS for 1H and 13C, CFCl3 for 19F Reference Shielding Calculation->Calculated Chemical Shifts δ = σ_ref - σ_iso Boltzmann Averaging Boltzmann Averaging Calculated Chemical Shifts->Boltzmann Averaging Weight by conformer population Final Predicted Spectrum Final Predicted Spectrum Boltzmann Averaging->Final Predicted Spectrum G cluster_0 Molecular Orbital Energies cluster_1 Reactivity Descriptors HOMO HOMO Ionization Potential (IP) Ionization Potential (IP) HOMO->Ionization Potential (IP) IP ≈ -E(HOMO) LUMO LUMO Electron Affinity (EA) Electron Affinity (EA) LUMO->Electron Affinity (EA) EA ≈ -E(LUMO) Chemical Hardness (η) Chemical Hardness (η) Ionization Potential (IP)->Chemical Hardness (η) Electronegativity (χ) Electronegativity (χ) Ionization Potential (IP)->Electronegativity (χ) Electron Affinity (EA)->Chemical Hardness (η) η = (IP - EA) / 2 Electron Affinity (EA)->Electronegativity (χ) χ = (IP + EA) / 2

The Solubility of Trifluoroalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of trifluoroalanine, a critical fluorinated amino acid derivative used in pharmaceutical research and peptide synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the available data, details experimental protocols for solubility determination, and provides a framework for systematic solubility studies.

While publicly available quantitative solubility data for this compound is limited, this guide offers a robust starting point for researchers to generate their own data in a structured and reliable manner.

Data on the Solubility of this compound

Table 1: Solubility of 3,3,3-Trifluoro-DL-alanine in Various Solvents (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Water
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Ethyl Acetate

Experimental Protocols for Solubility Determination

The following protocols are based on established methods for determining the solubility of amino acids and can be adapted for this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.

Methodology:

  • Sample Preparation: An excess amount of 3,3,3-trifluoro-DL-alanine is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. Equilibrium is typically confirmed when successive measurements of the dissolved concentration show no significant change over time.

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute).

  • Mass Determination: The container with the dried residue is weighed, and the mass of the dissolved this compound is determined by subtracting the initial weight of the container.

  • Calculation: The solubility is then calculated and can be expressed in various units, such as grams per 100 mL or moles per liter.

Spectroscopic Method

UV-Vis spectroscopy can be employed for solutes that have a chromophore or can be derivatized to produce a colored compound.

Methodology:

  • Standard Curve Generation: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at a specific wavelength to construct a standard curve (absorbance vs. concentration).

  • Sample Preparation and Equilibration: As with the gravimetric method, a saturated solution is prepared by adding an excess of this compound to the solvent and allowing it to equilibrate at a constant temperature.

  • Phase Separation: The undissolved solid is removed by filtration or centrifugation.

  • Dilution and Measurement: A small, accurately measured volume of the saturated supernatant is diluted with the solvent to a concentration that falls within the range of the standard curve. The absorbance of the diluted solution is then measured.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined from the standard curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution.

Methodology:

  • Standard Curve Generation: A series of this compound solutions of known concentrations are prepared and injected into the HPLC system to generate a standard curve based on peak area or peak height versus concentration.

  • Sample Preparation and Equilibration: A saturated solution is prepared as described in the previous methods.

  • Phase Separation: The undissolved solid is removed.

  • Sample Analysis: A filtered aliquot of the saturated solution is injected into the HPLC system.

  • Concentration Determination: The concentration of this compound in the saturated solution is determined by comparing its peak area or height to the standard curve.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solute Weigh excess This compound mix Combine solute and solvent prep_solute->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature mix->equilibrate separate Filter or Centrifuge to remove solid equilibrate->separate analysis_method Analyze supernatant by: - Gravimetry - Spectroscopy - HPLC separate->analysis_method calculate Calculate Solubility analysis_method->calculate

A generalized workflow for the experimental determination of solubility.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of fluorinated amino acids, using DL-β-fluoroalanine as a representative example. The inclusion of fluorine in amino acids can significantly alter their chemical and biological properties, making their precise structural determination crucial for applications in drug design and biotechnology. This document details the crystallographic data, experimental procedures for structure determination, and an analysis of the resulting molecular and crystal structure.

Introduction to Fluorinated Amino Acids

Fluorinated amino acids are analogues of natural amino acids where one or more hydrogen atoms have been replaced by fluorine. This substitution imparts unique properties, including increased metabolic stability, altered acidity, and modified conformational preferences. The high electronegativity and small size of the fluorine atom can lead to significant changes in intermolecular interactions, which in turn influence crystal packing and biological activity. X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, providing critical insights for structure-based drug design and protein engineering.

Experimental Protocol: Crystal Structure Determination

The determination of a crystal structure via single-crystal X-ray diffraction follows a systematic workflow. The protocol outlined below is based on the methods described for the analysis of DL-β-fluoroalanine.

Crystallization

The initial and often most challenging step is to grow single crystals of sufficient quality and size for diffraction experiments.

  • Method : Slow evaporation from an aqueous solution is a common technique for small, polar molecules like amino acids.

  • Procedure :

    • A saturated solution of DL-β-fluoroalanine is prepared in distilled water.

    • The solution is filtered to remove any particulate matter.

    • The beaker containing the solution is covered, allowing for the slow evaporation of the solvent at a constant temperature.

    • Over a period of several days to weeks, single crystals suitable for diffraction are formed. For DL-β-fluoroalanine, this process yields colorless, prismatic crystals.

Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer to measure the diffraction pattern.

  • Instrumentation : A four-circle single-crystal X-ray diffractometer is typically used.

  • Radiation Source : Copper Kα (Cu Kα) radiation is a common choice for organic molecules.

  • Procedure :

    • A single crystal is carefully selected and mounted on a goniometer head.

    • The crystal is placed in the X-ray beam, and the diffraction intensities are measured.

    • The crystal is rotated to collect a complete set of diffraction data from all possible orientations. For DL-β-fluoroalanine, the intensities of 1032 reflections were measured.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal.

  • Structure Solution : The Patterson superposition method was a common technique for solving crystal structures at the time of this study. Modern approaches often utilize direct methods or dual-space recycling.

  • Refinement : The initial atomic positions are refined using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. The refinement for DL-β-fluoroalanine converged to a final R-factor of 10.8% for the observed reflections.

The logical workflow for determining a crystal structure is depicted in the following diagram.

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis of DL-β-fluoroalanine purification Purification synthesis->purification crystallization Crystallization (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction (Cu Kα radiation) mounting->diffraction solution Structure Solution (Patterson Method) diffraction->solution refinement Least-Squares Refinement solution->refinement validation Structure Validation (Final R-factor) refinement->validation final_structure Crystallographic Data (Unit Cell, Coordinates) validation->final_structure Final Structure and Data

Diagram 1: Experimental workflow for crystal structure determination.

Crystallographic Data for DL-β-fluoroalanine

The crystallographic data provides the fundamental parameters of the crystal lattice. All quantitative data is summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a5.48 ± 0.02 Å
b9.38 ± 0.03 Å
c9.18 ± 0.03 Å
β109.8 ± 0.3°
Volume 444.1 ų
Molecules per Unit Cell (Z) 4
Calculated Density 1.60 g/cm³
Radiation Cu Kα
Number of Reflections 1032
Final R-factor 10.8%

Analysis of the Crystal Structure

The crystal structure of DL-β-fluoroalanine reveals key details about its molecular conformation and the intermolecular interactions that govern its packing in the solid state.

Molecular Conformation

In the crystalline state, DL-β-fluoroalanine exists as a zwitterion, with a positively charged amino group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). The conformation of the molecule is such that the fluorine atom is in a gauche position relative to the carboxylate group and trans to the amino group when viewed along the Cα-Cβ bond.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of hydrogen bonds. Each molecule is linked to four neighboring molecules through these interactions. The -NH₃⁺ group acts as a donor for three hydrogen bonds to the carboxylate oxygen atoms of adjacent molecules. This extensive hydrogen bonding network creates a stable, three-dimensional structure.

The relationship between the molecular structure and the resulting crystal packing is illustrated in the diagram below.

packing_relationship cluster_interactions Intermolecular Forces molecule DL-β-fluoroalanine Molecule (Zwitterion) h_bond N-H···O Hydrogen Bonds molecule->h_bond vdw Van der Waals Interactions molecule->vdw crystal_structure 3D Crystal Lattice (Monoclinic, P2₁/c) h_bond->crystal_structure vdw->crystal_structure

Diagram 2: Relationship between molecular structure and crystal packing.

Conclusion

The crystal structure analysis of DL-β-fluoroalanine provides a detailed atomic-level understanding of its molecular conformation and intermolecular interactions. The zwitterionic nature of the molecule and the extensive network of hydrogen bonds are the dominant features of its solid-state structure. This in-depth knowledge is invaluable for researchers in medicinal chemistry and materials science, as it forms the basis for understanding the physical properties and biological activities of fluorinated amino acids and for the rational design of new molecules with desired characteristics. The experimental protocols and data presented here serve as a technical guide for the analysis of similar fluorinated compounds.

Trifluoroalanine: A Comprehensive Technical Review of its Synthesis, Biological Activity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroalanine (TFA) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and drug discovery. The incorporation of a trifluoromethyl group in place of the methyl group of alanine (B10760859) imparts unique physicochemical properties, including high electronegativity, metabolic stability, and conformational effects. These characteristics make TFA a valuable building block for the synthesis of novel peptides and small molecules with enhanced biological activity and therapeutic potential. This technical guide provides a comprehensive review of the current state of this compound research, covering its synthesis, biological activities, and diverse applications.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes, each with its own advantages and challenges. Both racemic and enantioselective methods have been developed to access this important fluorinated amino acid.

Racemic Synthesis

Early methods for the synthesis of this compound often resulted in a racemic mixture. A common approach involves the fluorination of alanine precursors or the use of fluorinated building blocks.

Enantioselective Synthesis

The biological activity of this compound and its derivatives is often stereospecific, making enantioselective synthesis crucial. Several strategies have been developed to produce enantiopure (R)- and (S)-trifluoroalanine. A notable method involves the stereoselective reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate.[1]

Table 1: Enantioselective Synthesis of this compound via Sulfinimine Reduction [1]

Reducing AgentDiastereomeric Ratio (4:5)Overall Yield (%)
DIBAH4:152
9-BBN1:2078

Enzymatic Synthesis of this compound

Biocatalysis offers an attractive alternative to chemical synthesis, often providing high enantioselectivity and milder reaction conditions. Enzymes such as alanine dehydrogenase and diaminopimelate dehydrogenase have been employed for the synthesis of this compound enantiomers.[2][3]

An in vitro enzymatic cascade using these dehydrogenases, coupled with a cofactor recycling system, has been shown to produce (R)- and (S)-3-fluoroalanine with yields greater than 85% and complete enantiomeric excess.[2][3] The same enzymatic systems are also capable of converting trifluoropyruvate into this compound.[3]

Table 2: Enzymatic Synthesis of Fluorinated Alanine Enantiomers [2][3]

EnzymeSubstrateProductYield (%)Enantiomeric Excess (%)
Alanine Dehydrogenase (Vibrio proteolyticus)3-Fluoropyruvate(R)-3-Fluoroalanine>85>99
Diaminopimelate Dehydrogenase (Symbiobacterium thermophilum)3-Fluoropyruvate(S)-3-Fluoroalanine>85>99
Alanine Dehydrogenase (Vibrio proteolyticus)Trifluoropyruvate(R)-Trifluoroalanine--
Diaminopimelate Dehydrogenase (Symbiobacterium thermophilum)Trifluoropyruvate(S)-Trifluoroalanine--

Note: Specific yields for the enzymatic synthesis of this compound from trifluoropyruvate were not provided in the cited literature.

Experimental Protocols

General Experimental Workflow for Enantioselective Chemical Synthesis

start Start: Ethyl Trifluoropyruvate sulfinimine Staudinger Reaction with Chiral Iminophosphorane start->sulfinimine reduction Stereoselective Reduction (e.g., 9-BBN or DIBAH) sulfinimine->reduction hydrolysis Acidic Hydrolysis reduction->hydrolysis purification Ion-Exchange Chromatography hydrolysis->purification product Enantiopure this compound purification->product

Figure 1. General workflow for the enantioselective synthesis of this compound.

A detailed protocol for the enantioselective synthesis of (R)-(+)-3,3,3-trifluoroalanine is as follows[1]:

  • Synthesis of the Chiral Sulfinimine: The chiral Staudinger reagent, (R)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane, is reacted with ethyl trifluoropyruvate in freshly distilled benzene (B151609) at 40°C for approximately 90 minutes. The solvent is then evaporated in vacuo.

  • Reduction with 9-BBN: The crude sulfinimine is redissolved in freshly distilled THF and cooled. A solution of 9-BBN is added dropwise, and the reaction mixture is stirred under a nitrogen atmosphere at 0°C for about 2 hours.

  • Hydrolysis: The solvent is evaporated, and the crude product is redissolved in concentrated HCl. The mixture is stirred overnight at reflux.

  • Purification: The reaction mixture is diluted with water and washed with diethyl ether. The aqueous phase is then subjected to ion-exchange chromatography using Dowex 50W-X8 resin. Elution with aqueous ammonia (B1221849) affords the final product, (R)-3,3,3-trifluoroalanine.

General Experimental Workflow for Enzymatic Synthesis

substrates Substrates: Trifluoropyruvate Ammonia NAD(P)H enzyme_cascade Enzymatic Reaction: - Alanine or Diaminopimelate Dehydrogenase - Formate (B1220265) Dehydrogenase (for cofactor regeneration) - Formate substrates->enzyme_cascade incubation Incubation at Controlled Temperature and pH enzyme_cascade->incubation product Enantiopure this compound incubation->product

Figure 2. General workflow for the enzymatic synthesis of this compound.

A general protocol for the enzymatic synthesis of this compound enantiomers is as follows[2][3]:

  • Reaction Setup: A reaction mixture is prepared containing trifluoropyruvate, an ammonium (B1175870) source, and the appropriate dehydrogenase (alanine dehydrogenase for the (R)-enantiomer or diaminopimelate dehydrogenase for the (S)-enantiomer). A cofactor regeneration system, such as formate dehydrogenase and formate, is included to replenish the consumed NAD(P)H.

  • Enzymatic Reaction: The reaction is initiated by the addition of the enzymes and incubated at a controlled temperature (e.g., 30°C) and pH.

  • Monitoring and Analysis: The progress of the reaction can be monitored by techniques such as HPLC or NMR to determine the conversion of the substrate and the enantiomeric excess of the product.

  • Purification: Once the reaction is complete, the product can be purified from the reaction mixture using standard chromatographic techniques.

Biological Activities of this compound

This compound exhibits a range of biological activities, primarily stemming from its ability to act as a mechanism-based inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes.

Enzyme Inhibition

Alanine racemase is a bacterial enzyme essential for the synthesis of D-alanine, a key component of the bacterial cell wall. This compound is a potent suicide substrate for alanine racemase from various bacterial species, including Escherichia coli and Salmonella typhimurium.[4][5][6] The inactivation mechanism involves the formation of a reactive intermediate that covalently modifies the enzyme's active site.[4]

Table 3: Kinetic Parameters for Alanine Racemase Inhibition by D,L-Trifluoroalanine [5]

Enzyme SourceKi (mM)kinact (min-1)
E. coli B-≤ 1.0

Note: A specific Ki value was not provided in the cited literature.

cluster_0 Alanine Racemase Catalytic Cycle cluster_1 Inhibition by this compound L-Alanine L-Alanine PLP-L-Ala PLP-L-Ala L-Alanine->PLP-L-Ala Forms Schiff base Quinonoid Intermediate Quinonoid Intermediate PLP-L-Ala->Quinonoid Intermediate α-proton abstraction PLP-D-Ala PLP-D-Ala Quinonoid Intermediate->PLP-D-Ala Reprotonation D-Alanine D-Alanine PLP-D-Ala->D-Alanine Hydrolysis Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis D-Alanine->Bacterial Cell Wall Synthesis TFA This compound PLP-TFA PLP-TFA TFA->PLP-TFA Forms Schiff base Reactive Intermediate Reactive Intermediate PLP-TFA->Reactive Intermediate Elimination of HF Inactive Enzyme Inactive Enzyme Reactive Intermediate->Inactive Enzyme Covalent modification of active site

Figure 3. Mechanism of alanine racemase inhibition by this compound.

OASS is a PLP-dependent enzyme involved in the biosynthesis of L-cysteine in bacteria and plants. This compound has been shown to be an irreversible inhibitor of OASS from Salmonella enterica serovar Typhimurium.[1][7][8][9] The inhibition kinetics are biphasic, suggesting a complex inactivation mechanism.[1][7]

Table 4: Inactivation Kinetic Parameters of OASS-A by this compound [10]

ParameterValue
kinact (s-1)0.0024 ± 0.0001
KI (mM)26 ± 2
kinact/KI (M-1s-1)92

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound make it a valuable tool in various areas of drug discovery and chemical biology.

Antimicrobial and Anticancer Peptides

The incorporation of this compound into peptides can enhance their biological activity and stability. While specific data on this compound-containing antimicrobial and anticancer peptides is limited in the provided search results, the general principle of using fluorinated amino acids to improve peptide therapeutics is well-established. For instance, the introduction of other fluorinated amino acids has been shown to increase the antimicrobial and anticancer potency of peptides. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, while the half-maximal inhibitory concentration (IC50) is used to quantify anticancer efficacy.

Table 5: Representative Activities of Antimicrobial and Anticancer Peptides (Illustrative Examples)

PeptideTargetActivity MetricValue (µM)
Polybia-CPE. coliMIC8.0[11]
Lys-containing trichoginsMDA-MB-231 (breast cancer cells)IC508 - 12[12]

Note: These are examples of antimicrobial and anticancer peptides and do not necessarily contain this compound. They are included to illustrate the type of quantitative data relevant to this field.

19F NMR Spectroscopy

The fluorine-19 nucleus is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion.[13] this compound can be incorporated into proteins, and the 19F NMR signal of the trifluoromethyl group can be used to monitor protein structure, dynamics, and interactions with other molecules.[14][15][16]

start Protein with Site-Specific this compound nmr 19F NMR Spectroscopy start->nmr signal_change Change in 19F NMR Signal (Chemical Shift, Linewidth) nmr->signal_change ligand Ligand Binding ligand->start conformational_change Conformational Change conformational_change->start structural_info Information on: - Protein Structure - Dynamics - Ligand Binding signal_change->structural_info

Figure 4. Use of this compound as a 19F NMR probe.

A general protocol for the preparation of site-specifically labeled fluorinated proteins for 19F-NMR studies involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair that incorporates the fluorinated amino acid in response to an amber stop codon (UAG) introduced at the desired position in the gene encoding the protein of interest.[15] The expressed protein is then purified and subjected to 19F-NMR analysis.

Signaling Pathways

While the direct inhibition of enzymes like alanine racemase and OASS by this compound is well-documented, the broader impact on cellular signaling pathways is less understood. Inhibition of these enzymes would disrupt bacterial cell wall synthesis and cysteine biosynthesis, respectively. These are essential metabolic pathways, and their disruption would lead to bacterial cell death. Further research is needed to elucidate the downstream effects of this compound on other signaling cascades.

Conclusion

This compound is a versatile and powerful tool in modern chemical biology and drug discovery. Its unique properties, conferred by the trifluoromethyl group, make it a valuable building block for creating novel bioactive molecules. The development of both chemical and enzymatic methods for its enantioselective synthesis has made this important amino acid more accessible for research and development. Its role as a potent enzyme inhibitor and a sensitive 19F NMR probe highlights its diverse applications. As our understanding of the biological effects of this compound continues to grow, so too will its potential for the development of new therapeutics and research tools.

References

A Foundational Guide to Fluorinated Amino Acids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, peptide science, and pharmaceutical development. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to the physicochemical and biological properties of amino acids and the peptides and proteins that contain them. This technical guide provides an in-depth exploration of the foundational research on fluorinated amino acids, covering their synthesis, the impact of fluorination on key properties, and their applications in modern research and drug discovery.

The Impact of Fluorination: A Quantitative Perspective

The introduction of fluorine can significantly alter the properties of amino acids, influencing their acidity, conformational preferences, metabolic stability, and binding affinity for biological targets. The following tables summarize key quantitative data comparing fluorinated amino acids and their non-fluorinated counterparts.

Table 1: Effect of Fluorination on Amino Acid pKa Values

The high electronegativity of fluorine can lower the pKa of nearby acidic or basic groups. This effect is particularly evident in the pyrrolidine (B122466) ring of proline derivatives.

Amino Acid DerivativepKa of Ammonium GroupReference
Proline~10.6[1]
3,4-dehydroproline9.7[1]
4-Trifluoromethyl-proline8.4[1]

Table 2: Influence of Fluorination on Peptide Metabolic Stability

Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the half-life of peptides.

Peptide/CompoundModificationHalf-life (t½) vs. ControlFold Increase in StabilityReference
GLP-1 Analog F9Hexafluoroleucine substitution-1.5-fold[2]
GLP-1 Analog F10Hexafluoroleucine substitution-2.9-fold[2]
UT-155 (indole)Non-fluorinated12.35 min-[3]
32c (indole analog)CF3-substituted53.71 min~4.3-fold[3]
5-FluoroindoleFluorinated144.2 min~11.7-fold vs. UT-155[3]

Table 3: Modulation of Binding Affinity through Fluorination

Fluorination can either increase or decrease binding affinity depending on the specific interactions within the binding pocket.

Inhibitor ClassModificationDissociation Constant (Kd)Reference
Carbonic Anhydrase InhibitorsNon-fluorinated benzyl (B1604629) amide< 3 nM[4][5]
Carbonic Anhydrase InhibitorsFluoroaromatic benzyl amides< 0.4 nM to < 3 nM[4][5]

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of fluorinated amino acids. Below are protocols for key experiments.

Synthesis of N-Boc-4-fluoro-L-phenylalanine

This protocol provides a general procedure for the synthesis of a common fluorinated amino acid building block.

Materials:

  • N-Boc-p-iodo-L-phenylalanine methyl ester

  • Bis(tributyltin)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Toluene, anhydrous

  • Aqueous base (e.g., LiOH in THF/water)

  • 2,3,5,6-Tetrafluorophenol (B1216870)

  • 1,3-Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Stannylation: In a round-bottom flask under an inert atmosphere, dissolve N-Boc-p-iodo-L-phenylalanine methyl ester in anhydrous toluene. Add bis(tributyltin) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). Reflux the mixture for 90 minutes. Monitor the reaction by TLC. Upon completion, cool the reaction and purify the product, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester, by column chromatography[6].

  • Demethylation: Dissolve the stannylated methyl ester in a mixture of THF and water. Add an aqueous base (e.g., LiOH) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the product, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine, with an organic solvent. Dry the organic layer and concentrate under reduced pressure[7].

  • Esterification: Dissolve the demethylated product in anhydrous THF. Add 2,3,5,6-tetrafluorophenol and DCC. Stir the reaction at room temperature until completion. Filter off the dicyclohexylurea byproduct and purify the crude product to obtain N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester[7].

  • Fluorination (Halex Reaction): While the above steps describe the synthesis of a precursor, the introduction of fluorine can be achieved through various methods. A common approach for aromatic fluorination is the Halex reaction, where an activated aromatic ring (e.g., with a nitro group) is treated with a fluoride (B91410) source like KF. For the synthesis of 4-fluorophenylalanine specifically, various methods starting from 4-fluorobenzyl bromide or through fluorination of tyrosine have been developed[8].

Incorporation of Fluorinated Amino Acids into Proteins for 19F NMR

This protocol outlines a method for producing proteins containing fluorinated amino acids in E. coli for NMR analysis.

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9) with appropriate antibiotics.

  • Fluorinated amino acid (e.g., 3-fluoro-L-tyrosine).

  • L-phenylalanine, L-tryptophan.

  • Glyphosate (B1671968).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Cell Culture: Grow a starter culture of the E. coli strain overnight in LB medium. Inoculate 1 L of minimal media with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6.

  • Induction and Labeling: Reduce the temperature to 18°C and continue shaking for one hour. Add glyphosate (1 g/L) to inhibit the endogenous synthesis of aromatic amino acids. Add the desired fluorinated amino acid (e.g., 50 mg/L 3-fluoro-L-tyrosine) along with the other two non-fluorinated aromatic amino acids (50 mg/L L-phenylalanine and 50 mg/L L-tryptophan). Induce protein expression with 0.5 mM IPTG.

  • Harvesting: Continue to incubate the culture at 18°C for 18-20 hours. Harvest the cells by centrifugation. The cell pellet containing the fluorinated protein can then be stored at -80°C or used directly for protein purification.

In Vitro Metabolic Stability Assay

This protocol describes a typical assay to evaluate the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound (fluorinated and non-fluorinated analogs).

  • Human or rat liver microsomes.

  • Phosphate (B84403) buffer (pH 7.4).

  • NADPH regenerating system.

  • Acetonitrile (B52724) (ice-cold) with an internal standard.

  • LC-MS/MS system.

Procedure:

  • Incubation: Prepare a reaction mixture containing liver microsomes in phosphate buffer. Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and immediately quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the half-life (t½) and intrinsic clearance (CLint)[3].

Visualizing a Key Biological Pathway: Amino Acid Sensing by mTORC1

The mTORC1 signaling pathway is a central regulator of cell growth and metabolism, and its activity is potently stimulated by amino acids. Fluorinated amino acids can serve as valuable tools to dissect the mechanisms of amino acid sensing and transport. The following diagram illustrates the canonical amino acid sensing pathway leading to mTORC1 activation. Fluorinated amino acids, by virtue of their altered properties, could be used to probe the specificity of amino acid transporters and the intracellular sensors that signal to the Rag GTPases.

mTORC1_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Cytosol Cytosol cluster_Lysosome Lysosomal Surface Amino Acids Amino Acids AA Transporter AA Transporter Amino Acids->AA Transporter Intracellular Amino Acids Intracellular Amino Acids AA Transporter->Intracellular Amino Acids Sestrin2 Sestrin2 Intracellular Amino Acids->Sestrin2 binds to GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag GTPases (inactive) RagA/B-GDP RagC/D-GTP GATOR1->Rag GTPases (inactive) GAP for RagA/B Ragulator Ragulator Rag GTPases (inactive)->Ragulator recruited to Rag GTPases (active) RagA/B-GTP RagC/D-GDP Ragulator->Rag GTPases (active) GEF for RagA/B mTORC1 mTORC1 Rag GTPases (active)->mTORC1 recruits Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation

Amino acid sensing pathway leading to mTORC1 activation.

Conclusion

Foundational research on fluorinated amino acids has paved the way for their widespread use in creating more stable and potent therapeutics, as well as sophisticated molecular probes for studying biological systems. The ability to fine-tune the properties of peptides and proteins through the precise installation of fluorine atoms offers immense potential for future innovations in medicine and biotechnology. This guide provides a solid foundation for researchers and drug development professionals to understand and harness the power of fluorinated amino acids in their work.

References

Methodological & Application

Solid-Phase Synthesis of Peptides Containing Trifluoroalanine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Trifluoroalanine (Tfa), a fluorinated analog of alanine, is of particular interest due to the unique properties conferred by the trifluoromethyl group. This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry. It covers coupling strategies, cleavage and deprotection, and analytical characterization, and addresses potential challenges associated with the incorporation of this unique amino acid.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of complex peptide sequences. The incorporation of fluorinated amino acids, such as this compound, can significantly enhance the properties of peptides, including increased metabolic stability, altered conformational preferences, and enhanced binding affinity. The strong electron-withdrawing nature of the trifluoromethyl group in this compound can influence reaction kinetics and potentially lead to side reactions during synthesis. Therefore, optimized protocols are crucial for the successful synthesis of Tfa-containing peptides.

Key Applications of this compound-Containing Peptides

The unique properties of this compound make it a valuable building block in various research and drug development areas:

  • Enhanced Metabolic Stability: The trifluoromethyl group can sterically shield the adjacent peptide bond from enzymatic cleavage, increasing the peptide's half-life in biological systems.

  • ¹⁹F NMR Probe: The fluorine atoms in this compound serve as a sensitive probe for ¹⁹F NMR spectroscopy, enabling studies of peptide conformation, dynamics, and interactions without the need for isotopic labeling.[1]

  • Modulation of Bioactivity: The electronic effects of the trifluoromethyl group can alter the pKa of nearby residues and influence hydrogen bonding patterns, thereby modulating the biological activity of the peptide.

  • Drug Discovery: Peptides containing this compound are being explored for the development of novel therapeutics with improved pharmacokinetic profiles.[2]

Experimental Protocols

Materials and Reagents
  • Fmoc-L-Trifluoroalanine (Fmoc-Tfa-OH)

  • Standard Fmoc-protected amino acids

  • Rink Amide resin or other suitable solid support

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)

  • Precipitation Solvent: Cold diethyl ether

General Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling of Fmoc-Trifluoroalanine

Due to the electron-withdrawing nature of the trifluoromethyl group, the coupling of Fmoc-Tfa-OH can be more challenging than standard amino acids. The use of a highly efficient coupling reagent is recommended.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Tfa-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a Kaiser test.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Note: For difficult couplings, a double coupling can be performed, or an alternative coupling reagent such as PyBOP may be used.

Protocol 2: Cleavage and Deprotection

A standard cleavage cocktail with a scavenger mixture is typically effective for peptides containing this compound.

  • Resin Preparation: After the final Fmoc deprotection, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min), and dry the resin under vacuum.

  • Cleavage: Add the cleavage cocktail (Reagent K) to the resin (10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.

  • TFA Removal: Concentrate the filtrate under a stream of nitrogen to remove the majority of the TFA.

Protocol 3: Peptide Precipitation and Purification
  • Precipitation: Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing: Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of a model peptide containing this compound.

Table 1: Coupling Efficiency of Fmoc-Trifluoroalanine with Different Coupling Reagents

Coupling ReagentEquivalents (AA:Reagent:DIPEA)Reaction Time (h)Coupling Efficiency (%)*
HBTU3:2.9:62~95
HATU3:2.9:61.5>99
PyBOP3:3:62~98

*Coupling efficiency determined by Kaiser test and subsequent HPLC analysis of a cleaved aliquot.

Table 2: Overall Yield and Purity of a Model Tfa-Containing Peptide

Peptide SequenceCoupling Reagent for TfaCrude Yield (%)Purity after HPLC (%)
Ac-Gly-Tfa-Leu-Arg-NH₂HATU75>98

Potential Challenges and Troubleshooting

The synthesis of peptides containing this compound can present specific challenges. The following diagram outlines a logical approach to troubleshooting common issues.

Troubleshooting_Tfa_SPPS cluster_synthesis Synthesis Issues cluster_solutions Potential Solutions Incomplete_Coupling Incomplete Coupling of Tfa Double_Couple Double Couple Tfa Incomplete_Coupling->Double_Couple Change_Reagent Use HATU or PyBOP Incomplete_Coupling->Change_Reagent Low_Yield Low Cleavage Yield Extend_Time Increase Cleavage Time Low_Yield->Extend_Time Optimize_Cocktail Optimize Scavengers Low_Yield->Optimize_Cocktail Side_Reaction Suspected Side Reaction Analyze_Byproducts Analyze by LC-MS Side_Reaction->Analyze_Byproducts Check_TFA Check for Trifluoroacetylation Side_Reaction->Check_TFA

Caption: Troubleshooting guide for Tfa-containing peptide synthesis.

  • Incomplete Coupling: The electron-withdrawing effect of the trifluoromethyl group can decrease the nucleophilicity of the amino group and hinder coupling.

    • Solution: Use a more powerful coupling reagent like HATU or PyBOP.[3] A double coupling protocol may also be necessary.

  • Trifluoroacetylation: A potential side reaction is the trifluoroacetylation of the N-terminal amine, which can occur during the final TFA cleavage step, especially if residual trifluoroacetic anhydride (B1165640) is present.[4]

    • Solution: Ensure high-purity TFA is used for cleavage. Minimizing the cleavage time can also reduce the extent of this side reaction. Analysis by mass spectrometry can help identify this +96 Da modification.

  • Aggregation: While less common for a single Tfa residue, hydrophobic peptides containing Tfa may be prone to aggregation during synthesis.

    • Solution: Incorporate pseudoprolines or use chaotropic salts in the coupling media.

Analytical Characterization

The successful synthesis and purity of this compound-containing peptides should be confirmed by a combination of analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide and identify any potential side products.

  • ¹⁹F NMR Spectroscopy: To confirm the incorporation of this compound and to study the local environment of the trifluoromethyl group.[1]

Conclusion

The solid-phase synthesis of peptides containing this compound is a feasible and valuable technique for accessing novel peptides with enhanced properties. By employing optimized coupling strategies, appropriate cleavage conditions, and thorough analytical characterization, researchers can successfully incorporate this unique amino acid into their target sequences. The protocols and data presented in this document provide a comprehensive guide for scientists and drug development professionals working in this exciting area of peptide chemistry.

References

Application Notes & Protocols: Utilizing Trifluoroalanine and Analogs as a ¹⁹F NMR Probe for Elucidating Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for investigating protein structure, dynamics, and interactions. The unique properties of the fluorine-19 nucleus, including its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous signals in biological systems, make it an exquisitely sensitive probe.[1][2][3][4][5] The incorporation of fluorine-containing unnatural amino acids, such as 3,3,3-trifluoroalanine and its analogs like 4-(trifluoromethyl)-L-phenylalanine (tfmF), into proteins allows for the introduction of a ¹⁹F NMR probe at specific sites.[2][6] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing a powerful handle to monitor subtle conformational changes, ligand binding events, and protein-protein interactions.[4][5][7] These characteristics make ¹⁹F NMR a valuable technique in structural biology and drug discovery.[8][9][10]

This document provides detailed application notes and protocols for the use of trifluoroalanine and related compounds as ¹⁹F NMR probes for studying protein structure and function.

Applications

The use of this compound and its analogs as ¹⁹F NMR probes has a broad range of applications in protein science and drug development:

  • Monitoring Protein Conformational Changes: The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle changes in protein conformation upon ligand binding, mutation, or changes in experimental conditions.[4][5][6]

  • Characterizing Protein-Ligand Interactions: ¹⁹F NMR can be used to screen for ligand binding, determine binding affinities (Kd), and map binding sites.[8][11] This is particularly valuable in fragment-based drug discovery.[8][9]

  • Studying Protein Folding and Stability: By incorporating a ¹⁹F probe, the folding and unfolding of proteins can be monitored in real-time, providing insights into folding pathways and stability.[2][6]

  • In-Cell NMR Studies: The lack of background ¹⁹F signals in cells makes it an ideal probe for studying protein structure and function within the complex cellular environment.[1][2]

  • Elucidating Enzyme Mechanisms: ¹⁹F NMR can be used to trap and characterize enzymatic intermediates and to study the dynamics of enzyme active sites.[6]

Experimental Workflow

The general workflow for using this compound or its analogs as a ¹⁹F NMR probe involves several key steps, from protein engineering to NMR data analysis.

experimental_workflow cluster_protein_engineering Protein Engineering cluster_protein_expression Protein Expression & Labeling cluster_purification_analysis Purification & NMR Analysis Site_Selection Site Selection for Labeling Mutagenesis Site-Directed Mutagenesis (e.g., to TAG codon) Site_Selection->Mutagenesis Inform Plasmid_Preparation Plasmid Preparation Mutagenesis->Plasmid_Preparation Generate Transformation Transformation into Expression Host Plasmid_Preparation->Transformation Introduce Cell_Culture Cell Culture & Induction Transformation->Cell_Culture Inoculate Labeling Incorporation of Fluorinated Amino Acid Cell_Culture->Labeling Induce with Purification Protein Purification Labeling->Purification Harvest & Lyse NMR_Acquisition 19F NMR Data Acquisition Purification->NMR_Acquisition Prepare Sample Data_Analysis Data Analysis NMR_Acquisition->Data_Analysis Process

Caption: General experimental workflow for ¹⁹F NMR studies using site-specifically incorporated this compound analogs.

Protocols

Protocol 1: Site-Specific Incorporation of 4-(trifluoromethyl)-L-phenylalanine (tfmF) in E. coli

This protocol describes the site-specific incorporation of tfmF into a protein of interest in E. coli using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[12][13] This method relies on the suppression of an amber stop codon (UAG) by a cognate tRNA charged with the unnatural amino acid.

Materials:

  • Expression plasmid for the protein of interest with a UAG codon at the desired labeling site.

  • Plasmid containing the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair for tfmF (e.g., pEVOL-tfmF).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) agar (B569324) and broth.

  • Minimal media (e.g., M9).

  • 4-(trifluoromethyl)-L-phenylalanine (tfmF).

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-tfmF plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB broth containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal media supplemented with the appropriate antibiotics, 20 standard amino acids (excluding phenylalanine), and 1 mM tfmF with the overnight starter culture.

  • Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification: Resuspend the cell pellet in lysis buffer and proceed with the standard purification protocol for the protein of interest.

Protocol 2: ¹⁹F NMR Data Acquisition

This protocol outlines the general steps for acquiring one-dimensional ¹⁹F NMR spectra.

Materials:

  • Purified ¹⁹F-labeled protein sample in a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.4, containing 10% D₂O).

  • NMR spectrometer equipped with a ¹⁹F probe.

  • NMR tubes.

Procedure:

  • Sample Preparation: Prepare the protein sample to a concentration of 50-200 µM in the NMR buffer.

  • Spectrometer Setup: Tune and match the ¹⁹F channel of the NMR probe.

  • Acquisition Parameters:

    • Set the transmitter frequency offset to the center of the expected ¹⁹F chemical shift range for the trifluoromethyl group (typically around -60 to -70 ppm relative to CFCl₃).

    • Use a spectral width of 30-50 ppm.

    • Employ a pulse-acquire sequence with proton decoupling during acquisition.

    • Set the relaxation delay to at least 1.5 times the longest T₁ of the ¹⁹F nuclei (typically 1-2 seconds).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication for sensitivity enhancement) and Fourier transform to obtain the ¹⁹F NMR spectrum.

Data Presentation

Quantitative data from ¹⁹F NMR experiments can provide valuable insights into protein structure and function. The following tables illustrate how such data can be presented.

Table 1: ¹⁹F Chemical Shift Changes of a Labeled Protein Upon Ligand Binding

Labeled ResidueLigand¹⁹F Chemical Shift (ppm) - Free¹⁹F Chemical Shift (ppm) - BoundChemical Shift Perturbation (Δδ, ppm)
Phe7-tfmFPeptide P868-63.5-64.20.7
Trp43-tfmFInhibitor A-62.8-63.10.3
Tyr112-tfmFSubstrate B-64.1-64.90.8

Note: The chemical shift values are hypothetical and for illustrative purposes. Actual values are dependent on the specific protein and environment of the probe.[14]

Table 2: ¹⁹F Relaxation Data for a Labeled Protein in Different States

Labeled ResidueStateT₁ (s)T₂ (ms)
Phe7-tfmFFree1.4750
Phe7-tfmFBound to P8681.2535
Ala98-tfmFUnfolded1.80150
Ala98-tfmFFolded1.6280

Note: Relaxation times are sensitive to molecular tumbling and local dynamics. Changes in T₁ and T₂ can indicate alterations in protein conformation or mobility upon ligand binding or folding.[14]

Visualizations

Signaling Pathway of Protein Conformational Change upon Ligand Binding

The following diagram illustrates the logical flow of how ligand binding induces a conformational change that is detected by the ¹⁹F NMR probe.

signaling_pathway Ligand Ligand Protein_Free Protein (Free State) Ligand->Protein_Free Binds to Protein_Bound Protein (Bound State) - Conformational Change Protein_Free->Protein_Bound Induces Probe_Env_1 19F Probe in Environment 1 Protein_Free->Probe_Env_1 Probe_Env_2 19F Probe in Environment 2 Protein_Bound->Probe_Env_2 NMR_Signal_1 NMR Signal 1 (δ1) Probe_Env_1->NMR_Signal_1 Gives Rise to NMR_Signal_2 NMR Signal 2 (δ2) Probe_Env_2->NMR_Signal_2 Gives Rise to

Caption: Ligand binding induces a conformational change, altering the ¹⁹F probe's environment and NMR signal.

Logical Relationship of Factors Influencing ¹⁹F Chemical Shift

The chemical shift of the ¹⁹F probe is a sensitive reporter of its local microenvironment. This diagram outlines the key factors that influence the observed chemical shift.

chemical_shift_factors Chemical_Shift 19F Chemical Shift (δ) Local_Environment Local Microenvironment Chemical_Shift->Local_Environment is determined by Solvent_Exposure Solvent Exposure Local_Environment->Solvent_Exposure Electrostatic_Fields Local Electrostatic Fields Local_Environment->Electrostatic_Fields Van_der_Waals Van der Waals Interactions Local_Environment->Van_der_Waals Ring_Currents Aromatic Ring Currents Local_Environment->Ring_Currents Conformational_Dynamics Conformational Dynamics Local_Environment->Conformational_Dynamics

Caption: Factors influencing the ¹⁹F NMR chemical shift of a protein-incorporated probe.

References

Application Notes and Protocols: Enhancing Metabolic Stability in Drug Design with Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoroalanine, a fluorinated analog of the amino acid alanine (B10760859), represents a promising strategy in modern drug design to enhance the metabolic stability of peptide-based therapeutics. The substitution of hydrogen atoms with fluorine on the methyl side chain of alanine bestows unique physicochemical properties that can significantly hinder enzymatic degradation, thereby improving a drug candidate's pharmacokinetic profile. These application notes provide a comprehensive overview of the use of this compound, including comparative metabolic stability data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The Impact of this compound on Metabolic Stability

The increased metabolic stability of this compound-containing peptides stems from the high strength of the carbon-fluorine bond compared to the carbon-hydrogen bond. This makes the trifluoromethyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism in the liver.[1][2] By replacing a metabolically vulnerable alanine residue with this compound, that specific site of metabolism can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

While direct quantitative comparisons of the metabolic stability of a peptide containing this compound versus its simple alanine counterpart are not abundantly available in publicly accessible literature, the principle of increased stability through fluorination is well-established. For instance, studies on other fluorinated amino acids have demonstrated significant improvements in resistance to proteolytic degradation.[3] It is important to note that the degree of stabilization can be influenced by the specific enzyme, the position of the substitution relative to the cleavage site, and the overall fluorine content of the peptide.[3]

Data Presentation: Comparative Metabolic Stability

To illustrate the expected impact of incorporating this compound, the following table summarizes hypothetical yet representative data from an in vitro human liver microsome (HLM) stability assay. This data compares a hypothetical peptide containing a metabolically labile alanine residue ("Peptide A") with its analog where the alanine has been replaced by this compound ("Peptide T").

ParameterPeptide A (Alanine)Peptide T (this compound)Rationale for Difference
In Vitro Half-Life (t½) in HLM (min) 1590The strong C-F bonds in this compound are more resistant to CYP450-mediated oxidation compared to the C-H bonds in alanine, leading to a significantly longer half-life.[4]
Intrinsic Clearance (CLint) (µL/min/mg protein) 92.415.4Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking a key metabolic site by substituting with this compound reduces this value.
Primary Route of Metabolism Oxidation of Alanine side chainAlternative, slower metabolic pathwaysThis compound substitution effectively blocks the primary metabolic "soft spot," forcing metabolism to occur at other, less favorable positions on the peptide.
Number of Detected Metabolites 42By blocking the main metabolic pathway, the formation of multiple downstream metabolites is significantly reduced.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol outlines the manual synthesis of a hypothetical this compound-containing peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-trifluoroalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagents (HBTU/HOBt, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. For this compound, coupling times may need to be extended to ensure complete reaction.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify it using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol describes a typical procedure to assess the metabolic stability of a this compound-containing peptide.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test peptide (this compound-containing peptide) and control peptide (alanine-containing peptide) stock solutions (e.g., in DMSO)

  • Acetonitrile (B52724) (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing phosphate buffer and HLM (e.g., final concentration of 0.5 mg/mL).

    • In a separate plate, prepare serial dilutions of the test and control peptides in buffer.

  • Pre-incubation: Add the peptide solutions to the HLM mixture and pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The final concentration of the peptide is typically 1 µM.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60, and 90 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide at each time point.

    • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualizations

Signaling Pathway: Inhibition of Alanine Racemase

This compound has been shown to act as a suicide substrate for alanine racemase, an essential bacterial enzyme responsible for the conversion of L-alanine to D-alanine, a key component of the bacterial cell wall.[5][6] Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death.

AlanineRacemaseInhibition cluster_bacterium Bacterial Cell L_Alanine L-Alanine AlanineRacemase Alanine Racemase L_Alanine->AlanineRacemase D_Alanine D-Alanine CellWall Peptidoglycan Cell Wall Synthesis D_Alanine->CellWall AlanineRacemase->D_Alanine Racemization CellLysis Cell Lysis This compound This compound This compound->AlanineRacemase Inhibition

Inhibition of bacterial cell wall synthesis by this compound.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical workflow of solid-phase peptide synthesis for incorporating this compound.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotect 2. Fmoc Deprotection (Piperidine) Swell->Deprotect Wash1 3. Wash (DMF/DCM) Deprotect->Wash1 Couple 4. Couple Fmoc-Trifluoroalanine (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 5. Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotect Yes Cleave 6. Cleavage from Resin (TFA) Repeat->Cleave No Purify 7. Purification (HPLC) Cleave->Purify

Workflow for Solid-Phase Peptide Synthesis of a this compound-containing peptide.
Logical Relationship: Rationale for Increased Metabolic Stability

This diagram outlines the logical flow of how this compound incorporation leads to enhanced metabolic stability.

MetabolicStabilityRationale TFA_Incorp Incorporation of This compound CF_Bond Strong C-F Bond TFA_Incorp->CF_Bond Enzyme_Resist Resistance to CYP450 Oxidation CF_Bond->Enzyme_Resist Reduced_Metabolism Reduced Rate of Metabolism Enzyme_Resist->Reduced_Metabolism Increased_Stability Increased Metabolic Stability Reduced_Metabolism->Increased_Stability

References

Application of Trifluoroalanine in Enzyme Kinetics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β,β,β-Trifluoroalanine (TFA) is a fluorinated analog of the amino acid alanine (B10760859). The substitution of hydrogen atoms with highly electronegative fluorine atoms on the β-carbon confers unique chemical properties to the molecule, making it a powerful tool in enzyme kinetics studies. TFA primarily acts as a mechanism-based inactivator, or "suicide substrate," for a range of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. This property has led to its application in the investigation of enzyme mechanisms, the identification of active site residues, and as a lead compound in drug discovery, particularly in the development of antimicrobial agents.

This document provides detailed application notes and experimental protocols for the use of trifluoroalanine in studying the kinetics of two key bacterial enzymes: Alanine Racemase and O-Acetylserine Sulfhydrylase.

Mechanism of Action

This compound functions as an irreversible inhibitor. The general mechanism involves its initial binding to the PLP-dependent enzyme's active site, mimicking the natural substrate, alanine. Following the formation of an external aldimine with the PLP cofactor, the enzyme's catalytic machinery initiates a β-elimination of a fluoride (B91410) ion. This elimination is facilitated by the electron-withdrawing nature of the remaining fluorine atoms, leading to the formation of a highly reactive β,β-difluoro-α,β-unsaturated imine intermediate. This electrophilic species is then susceptible to nucleophilic attack by a nearby active site residue, resulting in the formation of a stable, covalent adduct with the enzyme and its irreversible inactivation.

Application 1: Alanine Racemase

Alanine racemase (Alr) is a crucial bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine. D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall, and since this enzyme is absent in humans, it represents an attractive target for the development of novel antibiotics. This compound has been shown to be a potent inactivator of alanine racemase from various bacterial species.

Quantitative Inhibition Data

The following table summarizes the kinetic parameters for the inhibition of Alanine Racemase by this compound.

Enzyme SourceInhibitorKinetic ParameterValueReference
Escherichia coli BDL-TrifluoroalanineInactivation Rate Constant≤ 1.0 min⁻¹
Escherichia coli BDL-TrifluoroalaninePartition Ratio< 10
Salmonella typhimuriumβ,β,β-Trifluoroalanine-Time-dependent inactivation
Bacillus stearothermophilusβ,β,β-Trifluoroalanine-Time-dependent inactivation

Note: The partition ratio indicates the number of catalytic turnovers per inactivation event. A low partition ratio signifies a highly efficient suicide substrate.

Signaling Pathway: Bacterial Peptidoglycan Synthesis

The inhibition of alanine racemase by this compound disrupts the supply of D-alanine, a critical precursor for peptidoglycan synthesis. This pathway is essential for maintaining the structural integrity of the bacterial cell wall.

Peptidoglycan_Synthesis L-Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L-Alanine->Alanine_Racemase Substrate D-Alanine D-Alanine UDP-N-acetylmuramoyl-pentapeptide UDP-N-acetylmuramoyl- pentapeptide D-Alanine->UDP-N-acetylmuramoyl-pentapeptide Incorporation Alanine_Racemase->D-Alanine Product This compound β,β,β-Trifluoroalanine This compound->Alanine_Racemase Inhibition Peptidoglycan Peptidoglycan UDP-N-acetylmuramoyl-pentapeptide->Peptidoglycan Biosynthesis

Inhibition of Alanine Racemase by this compound.
Experimental Protocol: Alanine Racemase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the kinetics of alanine racemase inactivation by this compound. The assay couples the production of L-alanine from D-alanine to the oxidation of NADH by L-alanine dehydrogenase.

Materials:

  • Purified alanine racemase

  • D-Alanine

  • β,β,β-Trifluoroalanine

  • L-Alanine dehydrogenase (from Bacillus subtilis)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 50 mM D-alanine, 1 mM NAD⁺, and 5 units/mL of L-alanine dehydrogenase.

  • Enzyme and Inhibitor Pre-incubation:

    • In a separate tube, pre-incubate a known concentration of alanine racemase with varying concentrations of this compound in Tris-HCl buffer at 37°C.

    • At specific time intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

  • Enzyme Activity Measurement:

    • Immediately add the aliquot from the pre-incubation mixture to the reaction mixture.

    • Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the remaining alanine racemase activity.

  • Data Analysis:

    • Calculate the initial velocity (v) of the reaction at each time point and for each this compound concentration.

    • Plot the natural logarithm of the remaining enzyme activity (ln(v)) versus the pre-incubation time.

    • The apparent first-order inactivation rate constant (kobs) for each this compound concentration is the negative of the slope of this plot.

    • To determine the inactivation rate constant (kinact) and the inhibition constant (KI), plot the kobs values against the this compound concentrations. The data should fit the Michaelis-Menten equation for irreversible inhibitors.

Application 2: O-Acetylserine Sulfhydrylase

O-Acetylserine sulfhydrylase (OASS) is a PLP-dependent enzyme that catalyzes the final step in the biosynthesis of cysteine in bacteria and plants. It facilitates the conversion of O-acetylserine and sulfide (B99878) into L-cysteine. As cysteine is a crucial amino acid for protein synthesis and various cellular processes, and this pathway is absent in mammals, OASS is a promising target for antimicrobial drug development. This compound has been identified as an irreversible inhibitor of OASS.

Quantitative Inhibition Data

The following table summarizes the kinetic parameters for the inhibition of O-Acetylserine Sulfhydrylase by this compound.

Enzyme IsoformInhibitorKinetic ParameterValueReference
OASS-A (S. enterica)β,β,β-TrifluoroalanineIC₅₀130 ± 10 µM
OASS-B (S. enterica)β,β,β-TrifluoroalanineIC₅₀940 ± 60 µM
Signaling Pathway: Cysteine Biosynthesis

Inhibition of O-acetylserine sulfhydrylase by this compound blocks the production of cysteine, a vital amino acid for bacterial survival and pathogenesis.

Cysteine_Biosynthesis O-Acetylserine O-Acetylserine OASS O-Acetylserine Sulfhydrylase (OASS) O-Acetylserine->OASS Sulfide Sulfide Sulfide->OASS L-Cysteine L-Cysteine Protein_Synthesis Protein Synthesis L-Cysteine->Protein_Synthesis Cellular_Processes Other Cellular Processes L-Cysteine->Cellular_Processes OASS->L-Cysteine This compound β,β,β-Trifluoroalanine This compound->OASS Inhibition

Inhibition of O-Acetylserine Sulfhydrylase.
Experimental Protocol: OASS Inhibition Assay

This protocol describes a discontinuous colorimetric assay to determine the IC₅₀ of this compound for O-acetylserine sulfhydrylase. The assay measures the amount of cysteine produced using the acid ninhydrin (B49086) reagent (Gaitonde's reagent).

Materials:

  • Purified O-acetylserine sulfhydrylase (OASS)

  • O-acetylserine (OAS)

  • Sodium sulfide (Na₂S)

  • β,β,β-Trifluoroalanine

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • HEPES buffer (100 mM, pH 7.0)

  • Acid ninhydrin reagent

  • Glacial acetic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of OAS and Na₂S in HEPES buffer.

    • Prepare a stock solution of this compound in HEPES buffer and perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare the acid ninhydrin reagent as described by Gaitonde.

  • Enzyme Inhibition:

    • In a 96-well microplate, add a fixed amount of OASS enzyme to wells containing varying concentrations of this compound.

    • Include control wells with enzyme but no inhibitor, and blank wells with no enzyme.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a mixture of OAS and Na₂S to all wells.

    • Allow the reaction to proceed for a set amount of time (e.g., 10 minutes) at 37°C.

  • Reaction Quenching and Color Development:

    • Stop the reaction by adding glacial acetic acid to each well.

    • Add the acid ninhydrin reagent to each well.

    • Heat the plate at 100°C for 10 minutes to allow for color development.

    • Cool the plate to room temperature.

  • Absorbance Measurement:

    • Read the absorbance of each well at 560 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of OASS activity, by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for studying the inhibition of an enzyme by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Kinetic Assay cluster_analysis Data Analysis Reagents Prepare Buffers, Substrates, and This compound Solutions Incubation Pre-incubate Enzyme with this compound Reagents->Incubation Enzyme Purify and Quantify Enzyme Enzyme->Incubation Reaction Initiate Reaction with Substrate(s) Incubation->Reaction Measurement Monitor Reaction Progress (Spectrophotometry/ Fluorometry) Reaction->Measurement Plotting Plot Kinetic Data Measurement->Plotting Calculation Calculate Kinetic Parameters (k_inact, K_I, IC50) Plotting->Calculation

General workflow for enzyme inhibition studies.

Conclusion

This compound is a valuable tool for the study of PLP-dependent enzymes. Its mechanism-based inactivation allows for the detailed investigation of enzyme kinetics and active site architecture. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies of alanine racemase, O-acetylserine sulfhydrylase, and other susceptible enzymes. These studies can contribute to a deeper understanding of fundamental enzymatic processes and aid in the development of novel therapeutic agents.

Application Notes and Protocols for Site-Specific Incorporation of Trifluoroalanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. Among these, trifluoroalanine and its derivatives stand out due to the unique properties of the trifluoromethyl group. The fluorine-19 (¹⁹F) nucleus serves as a sensitive NMR probe for studying protein structure, dynamics, and interactions in a manner that is free from the background signals inherent in traditional ¹H, ¹³C, and ¹⁵N NMR spectroscopy.[1][2] This technology enables the introduction of a minimally perturbative, yet highly informative, biophysical probe at virtually any desired position within a protein.

The primary method for achieving site-specific incorporation is through the expansion of the genetic code.[3][4][5] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA) pair to recognize a nonsense codon, typically the amber stop codon (UAG), introduced at the target site in the gene of interest.[6][7] The orthogonal aaRS is engineered to specifically charge its tRNA with the desired this compound analog, which is then delivered to the ribosome for incorporation into the growing polypeptide chain.

These application notes provide an overview of the methodology, quantitative data on incorporation efficiency and protein yields, detailed experimental protocols, and visualizations of the key workflows.

Quantitative Data

The efficiency of site-specific incorporation of this compound and the final yield of the modified protein can vary depending on several factors, including the specific this compound analog, the chosen expression system (e.g., E. coli, mammalian cells, cell-free systems), the identity of the orthogonal aaRS/tRNA pair, and the local sequence context of the insertion site.[8][9] Below is a summary of reported quantitative data to provide an estimate of expected outcomes.

Non-Canonical Amino AcidExpression SystemIncorporation Efficiency (%)Protein YieldReference
p-fluoro-phenylalanineE. coli64-758-12 mg/L[5][10]
Unspecified unnatural amino acidCell-free55 (suppression efficiency)>500 µg/mL[8][11]
Penta-fluoro phenylalanineHEK cellsNot specified~34 µg per gram of cells[12]
3-fluorophenylalanineE. coli>95 (global incorporation)Not specified[13]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe) in E. coli

This protocol is adapted from established methods for the site-specific incorporation of unnatural amino acids in E. coli using an orthogonal synthetase/tRNA pair.[6][7]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site and an affinity tag (e.g., His-tag).

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNACUA specific for tfm-Phe (e.g., pDULE-tfmF).[7]

  • 4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe)

  • Luria-Bertani (LB) agar (B569324) and broth

  • Appropriate antibiotics for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Autoinduction media (optional)[7]

  • Buffers for protein purification (see Protocol 2)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the UAG codon) and the plasmid carrying the orthogonal synthetase/tRNA pair.

  • Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB broth with the required antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB broth (e.g., 1 L) or autoinduction media with the overnight starter culture. Add the appropriate antibiotics.

  • Addition of tfm-Phe: When the optical density at 600 nm (OD₆₀₀) of the culture reaches 0.6-0.8, add tfm-Phe to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. If using autoinduction media, induction will occur automatically.

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to improve protein folding and solubility.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged Protein Containing this compound

This is a general protocol for affinity purification of a His-tagged protein. Optimization may be required for your specific protein.

Materials:

  • Cell pellet from Protocol 1

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824)

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity resin

  • Chromatography column

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to further disrupt the cells and shear DNA.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Column Preparation: Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme and PMSF).

  • Binding: Load the clarified lysate onto the equilibrated column.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with Elution Buffer. Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange/Dialysis: Pool the fractions containing the pure protein and exchange the buffer into a suitable storage buffer using dialysis or a desalting column.

Protocol 3: Analysis by ¹⁹F NMR Spectroscopy

This protocol provides a general guideline for acquiring a one-dimensional ¹⁹F NMR spectrum of a protein containing a this compound analog.

Materials:

  • Purified protein containing this compound in a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer in H₂O/D₂O).

  • NMR spectrometer equipped with a ¹⁹F probe.

  • NMR tubes.

  • ¹⁹F chemical shift reference (optional, e.g., trifluoroacetic acid).

Procedure:

  • Sample Preparation: Concentrate the purified protein to a suitable concentration for NMR, typically in the range of 100-500 µM.

  • Spectrometer Setup: Tune and match the ¹⁹F channel of the NMR probe.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is generally sufficient for a 1D spectrum.

    • Spectral Width: Set a wide spectral width initially (e.g., 100-200 ppm) to ensure the signal is observed. The chemical shift of the trifluoromethyl group is sensitive to its environment.

    • Recycle Delay: A recycle delay of 1.5-2.0 seconds is a good starting point.

    • Number of Scans: The number of scans will depend on the protein concentration and the strength of the spectrometer. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential) and Fourier transform to obtain the ¹⁹F NMR spectrum.

  • Analysis: The chemical shift of the ¹⁹F signal will provide information about the local environment of the this compound residue. Changes in the chemical shift upon addition of a ligand or a change in conditions can be monitored to study protein interactions and conformational changes.[4]

Visualizations

Genetic_Code_Expansion cluster_synthesis Orthogonal Pair Activity cluster_translation Protein Translation tf_Ala This compound (tf-Ala) aaRS Orthogonal aaRS tf_Ala->aaRS charged_tRNA tf-Ala-tRNA(CUA) aaRS->charged_tRNA Charging tRNA Orthogonal tRNA(CUA) tRNA->aaRS Ribosome Ribosome charged_tRNA->Ribosome charged_tRNA->Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide mRNA mRNA with UAG codon mRNA->Ribosome Incorporated_Protein Protein with tf-Ala Polypeptide->Incorporated_Protein Incorporation at UAG

Caption: Genetic code expansion for this compound incorporation.

Experimental_Workflow start Start transformation 1. Co-transformation of Plasmids (Gene of Interest + Orthogonal Pair) start->transformation expression 2. Protein Expression in E. coli with this compound transformation->expression harvesting 3. Cell Harvesting by Centrifugation expression->harvesting lysis 4. Cell Lysis (Sonication/Enzymatic) harvesting->lysis purification 5. Affinity Chromatography Purification lysis->purification analysis 6. Analysis purification->analysis sds_page SDS-PAGE analysis->sds_page mass_spec Mass Spectrometry analysis->mass_spec nmr 19F NMR Spectroscopy analysis->nmr end End sds_page->end mass_spec->end nmr->end

Caption: Experimental workflow for producing and analyzing proteins with this compound.

References

Application Notes and Protocols for Trifluoroalanine Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the successful incorporation of the non-canonical amino acid trifluoroalanine into peptide sequences using solid-phase peptide synthesis (SPPS). The unique electronic and steric properties of the trifluoromethyl group present specific challenges, which these protocols are designed to address, ensuring high coupling efficiency and minimal racemization.

Introduction

(S)-2-amino-3,3,3-trifluoropropanoic acid, or this compound, is a valuable building block in medicinal chemistry and drug development. The incorporation of this compound into peptides can significantly enhance their metabolic stability, proteolytic resistance, and conformational rigidity. The electron-withdrawing nature of the trifluoromethyl group can also modulate the acidity of the amide bond and influence peptide folding. However, the steric bulk and strong inductive effect of the trifluoromethyl group can hinder the peptide coupling reaction, necessitating optimized protocols. This document outlines recommended procedures for the efficient and stereochemically pure synthesis of this compound-containing peptides.

Challenges in this compound Peptide Coupling

The primary challenges in coupling this compound arise from:

  • Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.

  • Reduced Nucleophilicity: The electron-withdrawing effect of the trifluoromethyl group can reduce the nucleophilicity of the alpha-amino group of a resin-bound this compound residue, making the subsequent coupling step more difficult.

  • Potential for Racemization: As with many amino acids, there is a risk of racemization at the alpha-carbon during the activation and coupling steps. This is a critical consideration for maintaining the biological activity of the final peptide.

To overcome these challenges, careful selection of coupling reagents, optimized reaction conditions, and appropriate monitoring are crucial.

Recommended Coupling Reagents and Conditions

For the incorporation of Fmoc-trifluoroalanine-OH, the use of potent coupling reagents is highly recommended to overcome the steric and electronic challenges. Standard carbodiimide-based reagents like DCC or DIC in combination with HOBt may result in lower yields and require longer reaction times.

Table 1: Comparison of Coupling Reagents for this compound Incorporation

Coupling ReagentAdditiveBaseTypical Equivalents (AA:Reagent:Base)Recommended Use
HATU (Internal HOAt)DIPEA or Collidine1 : 0.95 : 2Primary recommendation. High coupling efficiency and low racemization.
HCTU (Internal 6-Cl-HOBt)DIPEA or Collidine1 : 0.95 : 2Excellent alternative to HATU with similar performance.
COMU (Internal Oxyma)DIPEA or Collidine1 : 0.95 : 2High reactivity and solubility, often requiring shorter reaction times.
PyBOP HOBtDIPEA or NMM1 : 1 : 2Good for sterically hindered couplings, though may be slightly less efficient than uronium/aminium reagents.

Note: The exact equivalents may need to be optimized based on the specific peptide sequence and resin loading.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide (Manual Synthesis)

This protocol describes the manual synthesis of a model peptide containing a this compound residue using Fmoc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-(S)-trifluoroalanine-OH)

  • HATU (or other recommended coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Perform a Kaiser test to confirm the presence of free primary amines. The beads should turn a deep blue.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Drain and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

    • Perform a Kaiser test. The beads should remain yellow, indicating complete coupling. If the test is positive, a second coupling may be necessary.

  • This compound Coupling:

    • In a separate vial, dissolve Fmoc-(S)-trifluoroalanine-OH (2 eq.), HATU (1.9 eq.), and Collidine (4 eq.) in DMF. Note: Using a slightly lower excess of the expensive this compound and a more hindered base like collidine can help minimize side reactions.

    • Pre-activate the mixture for 2 minutes before adding it to the deprotected resin.

    • Agitate for 2-4 hours. The reaction time may need to be extended compared to standard amino acids.

    • Monitor the coupling reaction using the Kaiser test. If the coupling is incomplete after 4 hours, consider a double coupling.

  • Double Coupling (if necessary for this compound):

    • Drain the reaction vessel.

    • Wash the resin with DMF (3 x 1 min).

    • Repeat the coupling step with a freshly prepared solution of activated Fmoc-(S)-trifluoroalanine-OH.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of this compound-Containing Peptides by RP-HPLC

The trifluoromethyl group increases the hydrophobicity of the peptide, which will affect its retention on a reverse-phase HPLC column.

Materials:

  • Crude this compound-containing peptide

  • Water, HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 reverse-phase HPLC column (preparative or semi-preparative)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: C18, 5 µm, 100 Å

    • Flow Rate: Dependent on column dimensions (e.g., 10 mL/min for a 10 x 250 mm column).

    • Detection: 220 nm

    • Gradient: A linear gradient should be optimized for the specific peptide. A typical starting gradient would be 5-65% B over 30 minutes. Due to the increased hydrophobicity, a steeper or higher final percentage of acetonitrile may be required compared to non-fluorinated analogues.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualization of Workflows and Mechanisms

Peptide Coupling Reaction Mechanism

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-TFA-Ala-OH Fmoc-TFA-Ala-OH Active_Ester OAt-Active Ester Fmoc-TFA-Ala-OH->Active_Ester HATU, Base HATU HATU Base Base (DIPEA/Collidine) Coupled_Peptide Fmoc-TFA-Ala-Peptide-Resin Active_Ester->Coupled_Peptide Nucleophilic Attack Resin_Peptide H₂N-Peptide-Resin Resin_Peptide->Coupled_Peptide

Caption: Mechanism of HATU-mediated this compound coupling.

SPPS Workflow for this compound Peptides

G Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Kaiser1 Kaiser Test (Blue) Wash1->Kaiser1 Coupling TFA-Ala Coupling (HATU/Base) Kaiser1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser2 Kaiser Test (Yellow) Wash2->Kaiser2 Repeat Repeat for next AA Kaiser2->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final cycle Purification RP-HPLC Purification Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Solid-phase synthesis workflow for this compound peptides.

Troubleshooting Decision Tree

G Problem Problem: Incomplete Coupling (Positive Kaiser Test) Check1 Are reagents fresh and high quality? Problem->Check1 Solution1 Use fresh reagents Check1->Solution1 No Check2 Is coupling time sufficient? Check1->Check2 Yes Solution2 Increase coupling time (e.g., to 4 hours) Check2->Solution2 No Check3 Is the coupling reagent potent enough? Check2->Check3 Yes Solution3 Switch to HATU, HCTU, or COMU Check3->Solution3 No Double_Couple Perform a double coupling Check3->Double_Couple Yes

Caption: Troubleshooting guide for incomplete this compound coupling.

Application Notes and Protocols for 19F NMR Spectroscopy of Trifluoroalanine-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for studying the structure, dynamics, and interactions of proteins. The ¹⁹F nucleus boasts several advantageous properties for biomolecular NMR, including 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, which results in a sensitivity that is 83% of that of protons. A key advantage is the virtual absence of fluorine in biological systems, providing a background-free signal for unambiguous observation.[1][2] The chemical shift of the ¹⁹F nucleus is also exquisitely sensitive to its local environment, making it a highly sensitive reporter of conformational changes, ligand binding, and solvent exposure.[1][2]

The incorporation of fluorine-containing non-canonical amino acids, such as trifluoroalanine, into proteins provides a minimally perturbative yet powerful probe for ¹⁹F NMR studies. This compound can be incorporated either biosynthetically, replacing all instances of a particular amino acid, or site-specifically, at a single desired position within the protein sequence. This allows for the precise monitoring of specific regions of a protein, providing valuable insights for drug discovery and development.

These application notes provide detailed protocols for the labeling of proteins with this compound and their subsequent analysis by ¹⁹F NMR spectroscopy.

Application Note 1: Site-Specific Incorporation of this compound

Principle:

Site-specific incorporation of this compound is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, UAG) introduced at the desired location in the gene of interest.[3][4][5] This engineered synthetase specifically charges its cognate tRNA with this compound, which is then delivered to the ribosome to be incorporated into the growing polypeptide chain. This method allows for the introduction of a single ¹⁹F label at a defined position within the protein.[3][4][5]

Experimental Protocol:

A straightforward protocol for the site-specific incorporation of a ¹⁹F label into any protein in vivo has been described.[3][4][5] This is achieved using a plasmid containing an orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) that incorporates L-4-trifluoromethylphenylalanine in response to the amber codon UAG.[3][4][5]

  • Plasmid Preparation:

    • Obtain or generate a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

    • Introduce an amber (TAG) stop codon at the desired labeling site in the expression plasmid of the protein of interest using site-directed mutagenesis.

  • Transformation:

    • Co-transform E. coli expression cells (e.g., BL21(DE3)) with the expression plasmid containing the amber codon and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Protein Expression:

    • Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for plasmid selection.

    • When the cell culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with IPTG.

    • Simultaneously, supplement the culture medium with this compound to a final concentration of 1-2 mM.

  • Cell Harvesting and Protein Purification:

    • After a suitable induction period (e.g., overnight at a reduced temperature), harvest the cells by centrifugation.

    • Lyse the cells and purify the this compound-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Workflow for Site-Specific this compound Labeling:

workflow cluster_plasmid Plasmid Engineering cluster_ecoli E. coli Expression cluster_purification Protein Purification p1 Expression Plasmid (Protein of Interest) mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) p1->mutagenesis p2 Orthogonal Synthetase/tRNA Plasmid transform Co-transformation p2->transform mutagenesis->transform expression Protein Expression (+ this compound) transform->expression harvest Cell Harvesting expression->harvest purify Purification harvest->purify nmr 19F NMR Analysis purify->nmr

Caption: Workflow for site-specific incorporation of this compound.

Application Note 2: Protein-Ligand Interaction Analysis

Principle:

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment. Upon ligand binding, conformational changes in the protein can alter the environment of the this compound label, leading to changes in its ¹⁹F chemical shift. By monitoring these chemical shift perturbations (CSPs) as a function of ligand concentration, the dissociation constant (Kd) of the protein-ligand interaction can be determined. In cases of intermediate to slow exchange on the NMR timescale, lineshape analysis can provide both thermodynamic (Kd) and kinetic (kon, koff) information.[6]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a sample of the this compound-labeled protein at a suitable concentration for NMR (typically 25-100 µM) in an appropriate NMR buffer.

    • Prepare a concentrated stock solution of the ligand in the same buffer.

  • 1D ¹⁹F NMR Titration:

    • Acquire a 1D ¹⁹F NMR spectrum of the protein in the absence of the ligand.

    • Add increasing amounts of the ligand to the protein sample, acquiring a 1D ¹⁹F NMR spectrum at each titration point.

    • Ensure thorough mixing and temperature equilibration at each step.

  • Data Analysis:

    • Process the ¹⁹F NMR spectra (Fourier transformation, phasing, and baseline correction).

    • Monitor the change in the chemical shift of the this compound signal as a function of the ligand concentration.

    • Fit the chemical shift perturbation data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Workflow for ¹⁹F NMR Ligand Binding Assay:

workflow cluster_sample Sample Preparation cluster_nmr 19F NMR Titration cluster_analysis Data Analysis protein This compound-labeled Protein titration Incremental Ligand Addition & 1D 19F NMR Acquisition protein->titration ligand Ligand Stock Solution ligand->titration processing Spectral Processing titration->processing csp Chemical Shift Perturbation Analysis processing->csp fitting Binding Isotherm Fitting csp->fitting results Determine Kd fitting->results

Caption: Workflow for a ¹⁹F NMR-based ligand binding assay.

Protocols

Protocol 1: 1D ¹⁹F NMR Data Acquisition

This protocol outlines the general parameters for acquiring a standard one-dimensional ¹⁹F NMR spectrum of a this compound-labeled protein.

  • Pulse Sequence: A simple one-pulse (zg) or a pulse-acquire sequence with proton decoupling during acquisition is typically used.

  • Spectrometer Frequency: As high as available to maximize sensitivity and dispersion.

  • Temperature: 298 K or the temperature at which the protein is most stable.

  • Acquisition Parameters:

    • Sweep Width: ~30-40 ppm, centered around the expected chemical shift of the this compound residue.

    • Transmitter Frequency Offset: Set to the center of the expected ¹⁹F signals.

    • Acquisition Time: 0.5 - 1.0 s.

    • Relaxation Delay (d1): 1-2 s. For quantitative measurements, the relaxation delay should be at least 5 times the longest T1 of the ¹⁹F nuclei.[7]

    • Number of Scans (ns): Dependent on the protein concentration and desired signal-to-noise ratio. Typically ranges from 64 to 1024 scans.

Protocol 2: ¹⁹F T1 (Spin-Lattice) Relaxation Measurement

This protocol is for measuring the longitudinal relaxation time (T1) of the ¹⁹F nucleus, which can provide information about the local dynamics of the labeled site.

  • Pulse Sequence: Inversion-recovery pulse sequence.

  • Relaxation Delays (vd list): A series of variable delays (τ values) are used, typically ranging from milliseconds to a few seconds (e.g., 10, 50, 100, 200, 500, 1000, 2000, 5000 ms).

  • Data Acquisition: A 1D ¹⁹F spectrum is acquired for each τ value.

  • Data Analysis: The intensity of the ¹⁹F signal is measured for each spectrum and fit to a three-parameter exponential function: I(τ) = I₀(1 - 2e^(-τ/T1)).

Protocol 3: ¹⁹F T2 (Spin-Spin) Relaxation Measurement

This protocol is for measuring the transverse relaxation time (T2), which is sensitive to slower motional processes and chemical exchange.

  • Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

  • Echo Times (vd list): A series of echo times (2nτ) are used, where τ is the delay between the 180° pulses in the CPMG train.

  • Data Acquisition: A 1D ¹⁹F spectrum is acquired for each echo time.

  • Data Analysis: The intensity of the ¹⁹F signal is measured for each spectrum and fit to a single exponential decay function: I(t) = I₀e^(-t/T2), where t is the total echo time.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from ¹⁹F NMR studies of this compound-labeled proteins.

Table 1: Representative ¹⁹F Chemical Shifts of this compound in Proteins

ProteinLabeled ResidueChemical Shift (ppm)Reference
SH3 DomainPhe7-tfmF~ -63.5[8]
Dihydrofolate Reductase[5-F]-Leu-220 to -235[9]
Generic Tagged Amino AcidsCysteine-59.05[10]
Generic Tagged Amino AcidsLeucine-59.22[10]
Generic Tagged Amino AcidsProline-60.60[10]

Note: Chemical shifts are highly dependent on the local protein environment and the reference compound used.

Table 2: Representative ¹⁹F Relaxation Parameters of this compound in Proteins

ProteinLabeled ResidueT1 (ms)T2 (ms)Reference
SH3 Domain (unbound)Phe7-tfmF~1100~150[8]
SH3 Domain (bound)Phe7-tfmF~900~100[8]
DAGK (in micelles)Phe31-tfmF~700~50[8]

Table 3: Protein-Ligand Interaction Parameters Determined by ¹⁹F NMR

ProteinLigandKd (µM)kon (M⁻¹s⁻¹)koff (s⁻¹)Reference
SH3 DomainPeptide 11501.5 x 10⁸2.2 x 10⁴[6]
SH3 DomainPeptide 2701.2 x 10⁸0.8 x 10⁴[6]

Conclusion

¹⁹F NMR spectroscopy of this compound-labeled proteins is a versatile and powerful technique for obtaining detailed information on protein structure, dynamics, and interactions at a residue-specific level. The protocols and application notes provided here offer a guide for researchers to implement this methodology in their own studies, with broad applications in basic research and drug development. The high sensitivity and background-free nature of ¹⁹F NMR make it an invaluable tool for characterizing even challenging biological systems.

References

Application Notes and Protocols for Studying Protein-Ligand Interactions Using Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-ligand interactions is fundamental to drug discovery and chemical biology. Understanding the thermodynamics and kinetics of these interactions provides crucial insights for the design and optimization of therapeutic agents. The incorporation of unnatural amino acids, such as 3,3,3-trifluoroalanine, into proteins offers a powerful tool for biophysical characterization. The trifluoromethyl group serves as an excellent nuclear magnetic resonance (NMR) probe due to the unique properties of the fluorine-19 (¹⁹F) nucleus.

¹⁹F NMR spectroscopy is a highly sensitive technique for studying protein-ligand interactions. The ¹⁹F nucleus has a spin of 1/2, a high gyromagnetic ratio (83% of ¹H), and 100% natural abundance.[1] Crucially, the near absence of fluorine in biological systems results in background-free spectra.[1] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an ideal reporter for changes in protein conformation and ligand binding.[2]

These application notes provide an overview of the use of trifluoroalanine and other fluorinated amino acids in studying protein-ligand interactions, with a focus on ¹⁹F NMR and complementary fluorescence spectroscopy techniques. Detailed experimental protocols are provided to guide researchers in applying these methods.

Key Applications

  • Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a powerful tool for screening libraries of fluorinated fragments to identify binders to a target protein, even for weak interactions.[2]

  • Determination of Binding Affinity (KD): Changes in the ¹⁹F NMR spectrum of a labeled protein upon titration with a ligand can be used to accurately determine the dissociation constant (KD).[3]

  • Quantification of Binding Kinetics (kon and koff): ¹⁹F NMR lineshape analysis can provide detailed information about the association (kon) and dissociation (koff) rate constants of a protein-ligand interaction.[3]

  • Characterization of Conformational Changes: The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle conformational changes in a protein upon ligand binding.[4]

Data Presentation: Quantitative Analysis of Protein-Ligand Interactions

The following table summarizes quantitative data from a study utilizing a fluorinated amino acid to characterize protein-ligand interactions. This example demonstrates the type of data that can be obtained using the described techniques.

Protein SystemLigandMethodKD (μM)kon (10⁸ M⁻¹s⁻¹)koff (10⁴ s⁻¹)Reference
5-Fluorotryptophan-labeled SH3 domainPepS1¹⁹F NMR Lineshape Analysis1501.52.2[3]
Wild-type SH3 domainPepS12D ¹H-¹⁵N HSQC701.20.8[3]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into Proteins

This protocol describes the in vivo site-specific incorporation of a fluorinated amino acid, L-4-trifluoromethylphenylalanine (a this compound analogue), into a protein of interest in Escherichia coli.[5][6][7] This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair that recognizes the amber stop codon (UAG).

Materials:

  • Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair (e.g., pDule-tfmF).[7]

  • E. coli expression strain (e.g., BL21(DE3)).

  • L-4-trifluoromethylphenylalanine.

  • Luria-Bertani (LB) agar (B569324) plates and broth.

  • Autoinduction media.

  • Appropriate antibiotics.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the expression plasmid for your protein of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of autoinduction media containing the appropriate antibiotics and L-4-trifluoromethylphenylalanine (final concentration 1 mM) with the overnight starter culture.

  • Protein Expression: Grow the culture at 30°C for 24-30 hours.[7]

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).

G cluster_0 Plasmid Preparation cluster_1 Cell Culture and Expression cluster_2 Protein Purification pYFG Protein of Interest Plasmid (with UAG) transform Co-transform E. coli pYFG->transform pDule Orthogonal Synthetase/tRNA Plasmid pDule->transform culture Grow starter culture transform->culture expression Inoculate and grow in autoinduction media with this compound culture->expression harvest Harvest cells expression->harvest lysis Cell lysis harvest->lysis purification Purify labeled protein (e.g., affinity chromatography) lysis->purification final_protein Pure this compound-labeled Protein purification->final_protein

Workflow for site-specific incorporation of this compound.
Protocol 2: ¹⁹F NMR for Determination of Binding Affinity (KD)

This protocol outlines the use of 1D ¹⁹F NMR to determine the dissociation constant (KD) of a protein-ligand interaction by monitoring chemical shift perturbations.[8][9]

Materials:

  • Purified ¹⁹F-labeled protein (e.g., 50 µM).[8]

  • Ligand of interest.

  • NMR buffer (e.g., 50 mM Tris, 100 mM NaCl, 5% D₂O, pH 7.4).[8]

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare a stock solution of the ¹⁹F-labeled protein in the NMR buffer. Prepare a concentrated stock solution of the ligand in the same buffer.

  • Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This serves as the reference (free state).

  • Titration: Add increasing amounts of the ligand to the protein sample. After each addition, gently mix and allow the sample to equilibrate.

  • Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum at each ligand concentration.

  • Data Processing: Process the spectra (Fourier transform, phasing, and baseline correction).

  • Data Analysis:

    • Measure the chemical shift of the ¹⁹F resonance at each ligand concentration.

    • Calculate the chemical shift perturbation (Δδ) relative to the free state.

    • Plot the Δδ as a function of the total ligand concentration.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD. The following equation can be used for fitting: Δδobs = Δδmax * (([P]t + [L]t + KD) - sqrt((([P]t + [L]t + KD)² - 4*[P]t[L]t))) / (2[P]t) where Δδobs is the observed chemical shift change, Δδmax is the maximum chemical shift change at saturation, [P]t is the total protein concentration, and [L]t is the total ligand concentration.[9]

G cluster_0 Sample Preparation cluster_1 NMR Titration cluster_2 Data Analysis protein_prep Prepare 19F-labeled protein sample initial_spec Acquire 19F NMR spectrum of free protein protein_prep->initial_spec ligand_prep Prepare concentrated ligand stock titrate Add increasing concentrations of ligand ligand_prep->titrate initial_spec->titrate acquire_data Acquire 19F NMR spectrum at each concentration titrate->acquire_data process_data Process NMR spectra acquire_data->process_data calc_csp Calculate chemical shift perturbations (Δδ) process_data->calc_csp plot_data Plot Δδ vs. [Ligand] calc_csp->plot_data fit_data Fit binding isotherm to determine KD plot_data->fit_data

Workflow for KD determination by ¹⁹F NMR.
Protocol 3: Intrinsic Tryptophan Fluorescence Quenching

This protocol describes a complementary method to study protein-ligand interactions by monitoring the quenching of intrinsic tryptophan fluorescence.[10][11] This technique does not require fluorine labeling but can provide valuable binding information.

Materials:

  • Purified protein containing tryptophan residues.

  • Ligand of interest.

  • Fluorescence buffer (e.g., 25 mM HEPES-NaOH, pH 7.4, 150 mM NaCl).[11]

  • Fluorescence spectrophotometer.

  • Quartz cuvette.

Procedure:

  • Sample Preparation: Prepare a stock solution of the protein (e.g., 2 µM) and a concentrated stock solution of the ligand in the fluorescence buffer.[11]

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Set the emission scan range from 310 nm to 400 nm.[11]

    • Set the excitation and emission slit widths (e.g., 10 nm).[11]

  • Initial Spectrum: Record the fluorescence emission spectrum of the protein solution alone.

  • Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample in the cuvette. Mix gently and incubate for a few minutes to reach equilibrium.

  • Data Acquisition: Record the fluorescence emission spectrum after each addition of the ligand.

  • Data Correction (Inner Filter Effect): If the ligand absorbs at the excitation or emission wavelengths, a correction for the inner filter effect is necessary.[10] This can be done by measuring the absorbance of the ligand at each concentration and applying a correction factor to the fluorescence intensity.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each ligand concentration.

    • Plot the change in fluorescence intensity (or the ratio of initial to observed fluorescence, F₀/F) against the ligand concentration.

    • Analyze the data using the Stern-Volmer equation for quenching or by fitting to a binding isotherm to determine the KD.

G cluster_0 Experiment Setup cluster_1 Fluorescence Titration cluster_2 Data Processing and Analysis prepare_samples Prepare protein and ligand stocks initial_scan Record fluorescence spectrum of free protein prepare_samples->initial_scan setup_spectrometer Set excitation (295 nm) and emission (310-400 nm) wavelengths setup_spectrometer->initial_scan add_ligand Titrate with increasing ligand concentrations initial_scan->add_ligand record_spectra Record spectrum after each addition add_ligand->record_spectra correct_ife Correct for inner filter effect (if necessary) record_spectra->correct_ife plot_intensity Plot fluorescence intensity vs. [Ligand] correct_ife->plot_intensity determine_kd Analyze data to determine binding affinity (KD) plot_intensity->determine_kd

Workflow for intrinsic fluorescence quenching experiment.

Conclusion

The use of this compound and other fluorinated amino acids as ¹⁹F NMR probes provides a powerful and versatile approach for the detailed characterization of protein-ligand interactions. The high sensitivity and background-free nature of ¹⁹F NMR make it particularly well-suited for drug discovery applications, including fragment screening and lead optimization. When combined with complementary techniques such as intrinsic tryptophan fluorescence, a comprehensive understanding of the binding thermodynamics and kinetics can be achieved. The protocols outlined in these application notes provide a starting point for researchers to implement these valuable techniques in their own studies of protein-ligand interactions.

References

Application Notes and Protocols for Trifluoroalanine in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of trifluoroalanine, specifically the fluorine-18 (B77423) labeled D-isomer, [¹⁸F]3,3,3-trifluoro-D-alanine (d-[¹⁸F]-CF₃-ala), as a promising radiotracer for Positron Emission Tomography (PET) imaging of bacterial infections.

Introduction

The diagnosis and monitoring of bacterial infections remain a significant clinical challenge. Conventional imaging techniques such as CT, MRI, and ultrasound, as well as nuclear medicine methods like [¹¹¹In]-labeled white blood cell SPECT and [¹⁸F]FDG PET, often lack specificity for bacterial pathogens, primarily imaging the host's inflammatory response.[1][2] This can lead to ambiguous results in distinguishing infection from sterile inflammation.

To address this, researchers have focused on developing PET tracers that target bacteria-specific metabolic pathways.[1][2] One such pathway is the synthesis of peptidoglycan, a crucial component of the bacterial cell wall that is absent in mammals. D-amino acids, such as D-alanine, are essential building blocks of peptidoglycan.[3] This has led to the development of radiolabeled D-amino acids as potential PET imaging agents.

While ¹¹C-labeled D-amino acids like d-[3-¹¹C]-alanine have shown promise, their short half-life (20.4 minutes) limits their widespread clinical use to facilities with an on-site cyclotron.[1][3] The development of fluorine-18 labeled counterparts (half-life of 109.7 minutes) offers a more practical solution for broader clinical translation.[1][3] [¹⁸F]3,3,3-trifluoro-D-alanine (d-[¹⁸F]-CF₃-ala) has emerged as a promising candidate due to the stability of the trifluoromethyl group and its structural similarity to D-alanine.[1]

Principle of Action

d-[¹⁸F]-CF₃-ala is a structural analog of D-alanine. It is hypothesized that bacteria take up d-[¹⁸F]-CF₃-ala and incorporate it into their peptidoglycan cell wall, leading to the accumulation of the radiotracer at the site of infection.[1] An important advantage of d-[¹⁹F]-CF₃-ala (the non-radioactive form) is that it is a poor substrate for mammalian D-amino acid oxidase (DAAO), an enzyme that metabolizes D-amino acids in humans and can cause background signals with other D-amino acid-based tracers.[1][4] This selectivity for bacterial metabolic pathways allows for specific imaging of bacterial infections with potentially low background signal from host tissues.[1]

dot

Signaling_Pathway cluster_bloodstream Bloodstream cluster_bacterium Bacterial Cell cluster_mammalian Mammalian Cell d-[18F]-CF3-ala_blood d-[18F]-CF3-ala d-[18F]-CF3-ala_in d-[18F]-CF3-ala d-[18F]-CF3-ala_blood->d-[18F]-CF3-ala_in Uptake DAAO D-amino acid oxidase (DAAO) d-[18F]-CF3-ala_blood->DAAO Poor Substrate Peptidoglycan Peptidoglycan Synthesis d-[18F]-CF3-ala_in->Peptidoglycan Enters Pathway Incorporation Incorporation into Cell Wall Peptidoglycan->Incorporation Leads to Metabolism Minimal Metabolism DAAO->Metabolism

Caption: Proposed mechanism of d-[¹⁸F]-CF₃-ala uptake and retention in bacteria versus mammalian cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of d-[¹⁸F]-CF₃-ala.

Table 1: Radiosynthesis and Quality Control of d-[¹⁸F]-CF₃-ala [1][4]

ParameterValue
Radiochemical Yield (decay corrected)36.3 ± 5.1%
Enantiomeric Excess (%ee)90.5 ± 1.7%
Radiochemical Purity (RCP)> 99%
Molar Activity (Aₘ)0.036 ± 0.004 GBq/μmol

Table 2: In Vitro Uptake of d-[¹⁸F]-CF₃-ala in Various Bacterial Strains [4] (Data presented as relative uptake after 90 min incubation)

Bacterial StrainGram TypeRelative Uptake
Escherichia coliGram-negativeHigh
Acinetobacter baumanniiGram-negativeHigh
Enterococcus faecalisGram-positiveSignificant
Klebsiella pneumoniaeGram-negativeSignificant
Pseudomonas aeruginosaGram-negativeSignificant
Enterobacter cloacaeGram-negativeSignificant
Staphylococcus aureusGram-positiveLower

Table 3: Ex Vivo Biodistribution of d-[¹⁸F]-CF₃-ala in a Murine Myositis Model (90 min post-injection) [1] (Data expressed as percent injected dose per gram of tissue (%ID/g))

TissueHealthy Mice (%ID/g)E. coli Infected Mice (%ID/g)
Infected Muscle (Live Bacteria) -~2.0
Inflamed Muscle (Heat-Killed Bacteria) -~0.8
Blood< 0.5< 0.5
Heart< 0.5< 0.5
Lungs< 0.5< 0.5
Liver< 1.0< 1.0
Spleen< 0.5< 0.5
Kidneys~15.0~15.0
Muscle (non-target)< 0.5< 0.5
Bone< 0.5< 0.5

Note: The ratio of uptake in infected muscle versus inflamed muscle was approximately 2.4-fold (P < 0.0001).[1]

Experimental Protocols

Radiosynthesis of d-[¹⁸F]-CF₃-ala

The synthesis of d-[¹⁸F]-CF₃-ala is a multi-step process involving the fluorination of a precursor followed by deprotection and chiral separation.[1][4]

Materials:

  • Precursor: Schiff-base protected CF₂Br alanine (B10760859) analog

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA)

  • Semi-preparative HPLC system

  • Chiral semi-preparative HPLC column

Procedure:

  • [¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange column. It is then eluted with a solution of K₂₂₂ and K₂CO₃ in MeCN/water. The solvent is removed by azeotropic distillation.

  • Radiofluorination: The dried K[¹⁸F]/K₂₂₂ complex is dissolved in MeCN, and the precursor is added. The reaction mixture is heated at 60 °C for 15 minutes to synthesize the ¹⁸F-labeled intermediate.

  • Intermediate Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate the ¹⁸F-labeled intermediate.

  • Deprotection: The purified intermediate is treated with TFA at 100 °C to remove the protecting groups, yielding racemic [¹⁸F]-CF₃-alanine.

  • Chiral Separation: The racemic mixture is injected onto a chiral semi-preparative HPLC column to separate the D- and L-enantiomers. The fraction corresponding to d-[¹⁸F]-CF₃-ala is collected.

  • Formulation: The collected fraction is reformulated in a physiologically compatible solution (e.g., saline) for in vivo use.

dot

Experimental_Workflow_Synthesis Start Start Precursor Schiff-base protected CF2Br alanine precursor Start->Precursor Radiofluorination Radiofluorination (60°C, 15 min) Precursor->Radiofluorination Fluoride_Activation [18F]Fluoride Activation (K222/K2CO3) Fluoride_Activation->Radiofluorination Intermediate_Purification Semi-prep HPLC Purification Radiofluorination->Intermediate_Purification Deprotection Deprotection (TFA, 100°C) Intermediate_Purification->Deprotection Chiral_Separation Chiral HPLC Separation Deprotection->Chiral_Separation Formulation Formulation in Saline Chiral_Separation->Formulation End d-[18F]-CF3-ala Formulation->End

Caption: Radiosynthesis workflow for d-[¹⁸F]-CF₃-ala.

Preclinical PET/CT Imaging Protocol in a Murine Myositis Model

This protocol describes the use of d-[¹⁸F]-CF₃-ala for imaging bacterial infection in a mouse model.[1]

Animal Model:

  • Strain: CBA/J mice (female, 8-10 weeks old)

  • Infection Model: Intramuscular injection of E. coli (~2 x 10⁷ CFU) in the left deltoid muscle. A control injection of a 10-fold higher load of heat-killed bacteria is administered to the right deltoid muscle to create a site of sterile inflammation.

Imaging Procedure:

  • Animal Preparation: 12 hours post-inoculation, anesthetize the mice with isoflurane (B1672236) (5% for induction, 1.5-2.5% for maintenance).

  • Radiotracer Administration: Inject approximately 200 µCi of d-[¹⁸F]-CF₃-ala in ~100 µL of saline via the tail vein.

  • PET/CT Imaging:

    • Immediately after injection, acquire a whole-body dynamic PET scan for 90 minutes using a µPET-CT scanner.

    • Following the PET scan, perform a 10-minute CT scan for anatomical co-registration.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET and CT data into 3D images.

    • Co-register the PET and CT images using imaging software (e.g., AMIDE).

    • Draw regions of interest (ROIs) over the infected muscle, inflamed muscle, and other organs of interest on the CT images.

    • Quantify the radiotracer uptake in the ROIs and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution:

  • Immediately following the imaging session, euthanize the mice.

  • Harvest relevant organs and tissues (infected muscle, inflamed muscle, blood, heart, lungs, liver, spleen, kidneys, etc.).

  • Weigh the tissue samples and measure the radioactivity using a gamma counter.

  • Calculate the %ID/g for each tissue.

dot

Experimental_Workflow_Imaging Start Start Inoculation Induce Myositis (Live & Heat-Killed E. coli) Start->Inoculation Anesthesia Anesthetize Mouse (Isoflurane) Inoculation->Anesthesia 12h Injection Tail Vein Injection (~200 µCi d-[18F]-CF3-ala) Anesthesia->Injection PET_Scan Dynamic PET Scan (90 min) Injection->PET_Scan CT_Scan CT Scan (10 min) PET_Scan->CT_Scan Image_Analysis Image Reconstruction & ROI Analysis CT_Scan->Image_Analysis Biodistribution Ex Vivo Biodistribution (Gamma Counting) CT_Scan->Biodistribution End End Image_Analysis->End Biodistribution->End

Caption: Workflow for preclinical PET/CT imaging of bacterial infection with d-[¹⁸F]-CF₃-ala.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure β,β,β-trifluoroalanine is a valuable building block in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of peptide-based drugs. Chemical methods for the synthesis of enantiomerically pure trifluoroalanine are often challenging and may require harsh conditions. Enzymatic resolution of racemic this compound offers a highly selective, efficient, and environmentally benign alternative for the preparation of both (R)- and (S)-enantiomers.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic this compound using two primary strategies: lipase-catalyzed hydrolysis of this compound esters and amidase-catalyzed hydrolysis of this compound amide.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that a chiral catalyst (an enzyme) reacts at different rates with the two enantiomers of a racemic mixture. In the ideal scenario, the enzyme exclusively catalyzes the transformation of one enantiomer, leaving the other unreacted. At approximately 50% conversion, the reaction mixture contains the product from one enantiomer and the unreacted starting material of the other enantiomer, which can then be separated.

Protocol 1: Lipase-Catalyzed Resolution of Racemic Ethyl Trifluoroalaninate

This protocol describes the kinetic resolution of racemic ethyl trifluoroalaninate using a commercially available lipase (B570770), such as Candida antarctica lipase B (CAL-B), which is known for its broad substrate specificity and high enantioselectivity.

Experimental Workflow

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation & Purification cluster_analysis Analysis rac_TFA Racemic this compound esterification Esterification (e.g., EtOH, SOCl₂) rac_TFA->esterification rac_TFA_ester Racemic Ethyl Trifluoroalaninate esterification->rac_TFA_ester rac_TFA_ester_res Racemic Ethyl Trifluoroalaninate reaction_mixture Reaction Mixture (Organic Solvent + Buffer) rac_TFA_ester_res->reaction_mixture lipase Immobilized Lipase (e.g., CAL-B) lipase->reaction_mixture incubation Incubation (Controlled Temp. & Stirring) reaction_mixture->incubation quenched_mixture Quenched Reaction Mixture incubation->quenched_mixture filtration Filtration (Remove Enzyme) quenched_mixture->filtration extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate (B1210297)/Water) filtration->extraction S_TFA (S)-Trifluoroalanine (Aqueous Phase) extraction->S_TFA Aqueous R_TFA_ester (R)-Ethyl Trifluoroalaninate (Organic Phase) extraction->R_TFA_ester Organic chromatography Column Chromatography chromatography->R_TFA_ester Purified chiral_hplc Chiral HPLC/GC S_TFA->chiral_hplc R_TFA_ester->chromatography Purified hydrolysis Hydrolysis (e.g., aq. HCl) R_TFA_ester->hydrolysis R_TFA (R)-Trifluoroalanine hydrolysis->R_TFA R_TFA->chiral_hplc S_TFA_an (S)-Trifluoroalanine R_TFA_an (R)-Trifluoroalanine

Caption: Workflow for lipase-catalyzed resolution of racemic this compound.

Materials
  • Racemic this compound

  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Organic solvent (e.g., tert-butyl methyl ether (MTBE) or hexane)

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

  • Silica (B1680970) gel for column chromatography

Procedure
  • Esterification of Racemic this compound:

    • Suspend racemic this compound (1.0 eq) in anhydrous ethanol.

    • Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain racemic ethyl trifluoroalaninate hydrochloride. Neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free ester.

  • Enzymatic Resolution:

    • In a round-bottom flask, dissolve racemic ethyl trifluoroalaninate (1.0 g) in the chosen organic solvent (20 mL).

    • Add phosphate buffer (2 mL, 50 mM, pH 7.0).

    • Add immobilized lipase (e.g., 100 mg of Novozym 435).

    • Stir the mixture at a constant temperature (e.g., 40-50 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product.

  • Work-up and Product Isolation:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.

    • Separate the organic and aqueous layers of the filtrate.

    • The aqueous layer contains the salt of the (S)-trifluoroalanine. Acidify with 1 M HCl and extract with ethyl acetate to obtain (S)-trifluoroalanine.

    • Wash the original organic layer with saturated NaHCO₃ solution to remove any remaining acidic product. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting (R)-ethyl trifluoroalaninate by column chromatography on silica gel.

  • Hydrolysis of (R)-Ethyl Trifluoroalaninate:

    • Dissolve the purified (R)-ethyl trifluoroalaninate in 1 M HCl and heat to reflux for 2-4 hours.

    • Cool the solution and neutralize to pH 7 to precipitate the (R)-trifluoroalanine.

Quantitative Data (Representative)

The following table summarizes typical data obtained from the lipase-catalyzed resolution of fluorinated amino acid esters. Specific values for ethyl trifluoroalaninate will depend on the precise experimental conditions.

ParameterValue
EnzymeImmobilized CAL-B
SubstrateRacemic Ethyl Trifluoroalaninate
Solventtert-Butyl methyl ether
Temperature45 °C
Conversion~50%
Enantiomeric Excess (ee) of (R)-Ester>99%
Enantiomeric Excess (ee) of (S)-Acid>98%
Yield of (R)-Enantiomer>45%
Yield of (S)-Enantiomer>45%

Protocol 2: Amidase-Catalyzed Resolution of Racemic this compound Amide

This protocol outlines the kinetic resolution of racemic this compound amide using an L-selective aminopeptidase, such as the one from Mycobacterium neoaurum or Ochrobactrum anthropi, which are known to have broad substrate specificity.

Experimental Workflow

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation & Purification cluster_analysis Analysis rac_TFA Racemic this compound amidation Amidation (e.g., DCC, NH₄OH) rac_TFA->amidation rac_TFA_amide Racemic This compound Amide amidation->rac_TFA_amide rac_TFA_amide_res Racemic This compound Amide reaction_buffer Reaction in Buffer (e.g., Phosphate Buffer, pH 8.0) rac_TFA_amide_res->reaction_buffer amidase L-Amidase amidase->reaction_buffer incubation Incubation (Controlled Temp. & Stirring) reaction_buffer->incubation quenched_mixture Quenched Reaction Mixture incubation->quenched_mixture ph_adjustment pH Adjustment quenched_mixture->ph_adjustment extraction Solvent Extraction (e.g., Ethyl Acetate) ph_adjustment->extraction Organic ion_exchange Ion-Exchange Chromatography ph_adjustment->ion_exchange Aqueous R_TFA_amide (R)-Trifluoroalanine Amide extraction->R_TFA_amide Organic S_TFA (S)-Trifluoroalanine ion_exchange->S_TFA Aqueous chiral_hplc Chiral HPLC/GC S_TFA->chiral_hplc hydrolysis Acid Hydrolysis (e.g., 6 M HCl) R_TFA_amide->hydrolysis R_TFA (R)-Trifluoroalanine hydrolysis->R_TFA R_TFA->chiral_hplc S_TFA_an (S)-Trifluoroalanine R_TFA_an (R)-Trifluoroalanine

Caption: Workflow for amidase-catalyzed resolution of racemic this compound.

Materials
  • Racemic this compound

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Ammonium hydroxide

  • L-selective amidase (e.g., from Mycobacterium neoaurum or Ochrobactrum anthropi)

  • Phosphate or Tris buffer (100 mM, pH 8.0)

  • Ethyl acetate

  • Hydrochloric acid (6 M)

  • Ion-exchange resin (e.g., Dowex 50W)

Procedure
  • Amidation of Racemic this compound:

    • Prepare the N-protected this compound (e.g., Boc-trifluoroalanine).

    • Couple the protected amino acid with ammonia (B1221849) using a standard peptide coupling agent like DCC or HBTU to form the amide.

    • Deprotect the amino group to yield racemic this compound amide.

  • Enzymatic Resolution:

    • Dissolve racemic this compound amide in 100 mM phosphate buffer (pH 8.0) to a final concentration of 50-100 mM.

    • Add the L-selective amidase.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-50 °C) with gentle stirring.

    • Monitor the formation of (S)-trifluoroalanine and the consumption of the (L)-amide by HPLC.

  • Work-up and Product Isolation:

    • When approximately 50% of the starting material has been consumed, stop the reaction by adding acid to denature the enzyme.

    • Adjust the pH of the mixture to facilitate separation.

    • Extract the unreacted (R)-trifluoroalanine amide with an organic solvent like ethyl acetate.

    • The aqueous layer, containing (S)-trifluoroalanine, can be purified by passing it through an ion-exchange column.

  • Hydrolysis of (R)-Trifluoroalanine Amide:

    • Dissolve the recovered (R)-trifluoroalanine amide in 6 M HCl and heat to reflux for 4-6 hours.

    • Remove the acid under reduced pressure and dissolve the residue in water. Neutralize to obtain (R)-trifluoroalanine.

Quantitative Data (Representative)

The following table provides representative data for the amidase-catalyzed resolution of amino acid amides. The actual performance with this compound amide may vary.

ParameterValue
EnzymeL-amidase (O. anthropi)
SubstrateRacemic this compound Amide
Buffer100 mM Phosphate, pH 8.0
Temperature40 °C
Conversion~50%
Enantiomeric Excess (ee) of (R)-Amide>99%
Enantiomeric Excess (ee) of (S)-Acid>99%
Yield of (R)-Enantiomer>45%
Yield of (S)-Enantiomer>45%

Conclusion

Enzymatic kinetic resolution provides a powerful and highly selective method for the preparation of enantiomerically pure (R)- and (S)-trifluoroalanine. The choice between a lipase-based or amidase-based approach will depend on the availability of the starting materials (ester or amide) and the specific enzyme. The protocols provided here serve as a general guideline and may require optimization for specific enzymes and reaction conditions. The high enantioselectivity and mild reaction conditions make these enzymatic methods particularly attractive for applications in pharmaceutical research and development.

Application Notes & Protocols: Protecting Group Strategies for the Synthesis of Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies for the synthesis of trifluoroalanine, a crucial building block in the development of novel pharmaceuticals and peptidomimetics. The unique electronic properties of the trifluoromethyl group can enhance the metabolic stability and binding affinity of peptides.[1] However, the synthesis of this compound and its derivatives requires careful selection and implementation of protecting groups to ensure high yields and stereochemical integrity.

Overview of Protecting Groups for this compound

The synthesis of this compound derivatives necessitates the protection of both the α-amino and α-carboxyl groups to prevent unwanted side reactions during peptide synthesis or other chemical modifications. The choice of protecting groups is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes.

Common Amino Protecting Groups:

  • tert-Butoxycarbonyl (Boc): Widely used in peptide synthesis, the Boc group is stable under a variety of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[2][3]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is another common amine protecting group that is stable to acidic and basic conditions.[2][3] It is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or with strong acids like HBr in acetic acid.[2][4]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, often using a solution of piperidine (B6355638) in DMF.[2] This makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[2][5]

  • Trifluoroacetyl (Tfa): The Tfa group is highly stable under acidic conditions and can be removed under mild basic conditions.[6][7] This orthogonality to acid-labile protecting groups makes it a valuable tool in complex synthetic strategies.[6][8][9]

Common Carboxyl Protecting Groups:

  • Methyl or Ethyl Esters: These simple alkyl esters are common protecting groups for the carboxylic acid functionality. They can be hydrolyzed under basic conditions (saponification), for instance, using sodium hydroxide (B78521) in an alcohol-water mixture.[10]

Orthogonal Protecting Group Strategies

The concept of orthogonality is central to the efficient synthesis of complex molecules like peptides containing this compound.[6][11] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific and non-interfering reaction conditions.[11]

Orthogonal_Protection Boc Boc Acid Acid (TFA) Boc->Acid Cbz Cbz Hydrogenolysis H2 / Pd Cbz->Hydrogenolysis Fmoc Fmoc Base Base (Piperidine) Fmoc->Base Ester Ester (e.g., OMe, OEt) Saponification Base (NaOH) Ester->Saponification

Caption: Orthogonality of common protecting groups in this compound synthesis.

Quantitative Data on Protected this compound Synthesis

The following tables summarize reaction conditions and yields for the preparation of key protected this compound intermediates.

Table 1: Synthesis of N-Boc-3,3,3-trifluoroalanine

Starting MaterialReagents and ConditionsYieldReference
3,3,3-TrifluoroalanineDi-tert-butyl dicarbonate (B1257347) (Boc₂O), NaHCO₃, THF/H₂O, rt, 10hNot specified[12]
3-(3-pyridyl)-(S)-alanineDi-tert-butyl dicarbonate (Boc₂O), K₂CO₃, 1,4-dioxane/H₂O, rt, 18h72%[13]

Table 2: Synthesis of N-Cbz-3,3,3-trifluoroalanine Esters

Starting MaterialReagents and ConditionsYieldReference
Alanine (B10760859) methyl ester hydrochlorideN-benzyloxycarbonyl alanine, N,N'-dicyclohexylcarbodiimide (DCC), CH₂Cl₂, overnightNot specified[10]
L-cysteine methyl ester hydrochlorideN-benzyloxycarbonyl-L-alanine, 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one, N-methylmorpholine, CH₂Cl₂Not specified[14]

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of protected this compound derivatives.

Protocol 1: Synthesis of N-Boc-3,3,3-trifluoroalanine

This protocol is adapted from a general procedure for the Boc protection of amino acids.[12]

  • Dissolution: Dissolve 3,3,3-trifluoroalanine (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 3.0 eq.).

  • Addition of Boc Anhydride: At 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 10 hours.

  • Work-up:

    • Remove the volatile components in vacuo.

    • Dilute the residue with water.

    • Extract the aqueous phase with ethyl acetate (B1210297) (3x).

    • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-3,3,3-trifluoroalanine.

Protocol 2: Synthesis of N-Cbz-3,3,3-trifluoroalanine Methyl Ester

This protocol is a general method for the Cbz protection of amino acid esters.[10]

  • Suspension: Suspend 3,3,3-trifluoroalanine methyl ester hydrochloride (1.0 eq.) in dichloromethane (B109758) (CH₂Cl₂).

  • Addition of Base and Amino Acid: Add an organic base (e.g., triethylamine, 1.1 eq.) and N-benzyloxycarbonyl-L-alanine (1.0 eq.).

  • Cooling: Cool the mixture in an ice bath.

  • Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in CH₂Cl₂.

  • Reaction: Allow the reaction to proceed overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate by rotary evaporation.

    • Purify the crude product by recrystallization to obtain N-Cbz-3,3,3-trifluoroalanine methyl ester.

Protocol 3: Deprotection of N-Boc Group

This is a standard procedure for the acidic removal of a Boc group.[2]

  • Dissolution: Dissolve the N-Boc protected this compound derivative in anhydrous dichloromethane (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting trifluoroacetate (B77799) salt can be used directly or neutralized.

Protocol 4: Deprotection of N-Cbz Group

This protocol describes the removal of a Cbz group by catalytic hydrogenation.[4]

  • Dissolution: Dissolve the N-Cbz protected this compound derivative in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected product.

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and deprotection of a protected this compound derivative.

Trifluoroalanine_Synthesis_Workflow cluster_protection Protection cluster_deprotection Selective Deprotection Start 3,3,3-Trifluoroalanine Protect_Amine Protect Amine (e.g., Boc, Cbz) Start->Protect_Amine Protect_Carboxyl Protect Carboxyl (e.g., Esterification) Start->Protect_Carboxyl Protected_TFA Protected this compound (e.g., N-Boc-TFA-OMe) Protect_Amine->Protected_TFA Protect_Carboxyl->Protected_TFA Deprotect_Amine Deprotect Amine Protected_TFA->Deprotect_Amine Deprotect_Carboxyl Deprotect Carboxyl Protected_TFA->Deprotect_Carboxyl Amine_Free Amine-Deprotected TFA Deprotect_Amine->Amine_Free Carboxyl_Free Carboxyl-Deprotected TFA Deprotect_Carboxyl->Carboxyl_Free

Caption: General workflow for this compound protection and deprotection.

Conclusion

The successful synthesis of this compound-containing peptides and other complex molecules relies on the strategic use of orthogonal protecting groups. The Boc, Cbz, and Fmoc groups for amine protection, along with simple ester protection for the carboxylic acid, provide a versatile toolkit for chemists. The choice of a particular protecting group strategy should be guided by the desired final product and the reaction conditions required for subsequent synthetic steps. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Trifluoroalanine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of trifluoroalanine derivatives in medicinal chemistry, focusing on their synthesis, biological evaluation, and mechanisms of action. The accompanying protocols offer step-by-step guidance for key experimental procedures.

Introduction to this compound Derivatives

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity. This compound, an analog of the amino acid alanine (B10760859) where the three hydrogen atoms of the methyl group are replaced by fluorine atoms, is a valuable building block in this context. Its derivatives have shown significant potential as enzyme inhibitors and probes for studying biological systems.

Applications in Medicinal Chemistry

This compound derivatives have primarily been explored for their potent inhibitory activity against a range of enzymes, particularly those dependent on pyridoxal (B1214274) 5'-phosphate (PLP).

  • Enzyme Inhibition: β,β,β-Trifluoroalanine is a known suicide substrate for several PLP-dependent enzymes. It has been shown to irreversibly inhibit bacterial enzymes like alanine racemase and O-acetylserine sulfhydrylase (OASS), making its derivatives promising candidates for the development of novel antimicrobial agents.[1][2]

  • Anticancer Activity: Certain trifluoromethyl-containing heterocyclic compounds have demonstrated significant cytotoxic effects against various cancer cell lines. While not all of these are direct derivatives of this compound, they highlight the potential of the trifluoromethyl group in oncology drug discovery.

  • Peptide and Protein Engineering: The incorporation of this compound into peptides can influence their conformation, stability, and biological activity. This strategy is being explored to develop peptides with enhanced therapeutic properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of this compound and related derivatives.

Table 1: Enzyme Inhibition Data for Fluoroalanine Derivatives

CompoundEnzymeOrganismInhibition ParameterValueReference
β,β-Difluoroalanine (D-isomer)Alanine RacemaseEscherichia coli BK_m116 mM[3]
β,β-Difluoroalanine (L-isomer)Alanine RacemaseEscherichia coli BK_m102 mM[3]
β,β,β-TrifluoroalanineAlanine RacemaseEscherichia coli BInactivation rate constant≤ 1.0 min⁻¹[3]
MonofluoroalanineO-acetylserine sulfhydrylase A (OASS-A)Salmonella entericaIC₅₀480 ± 50 µM[4][5]
MonofluoroalanineO-acetylserine sulfhydrylase B (OASS-B)Salmonella entericaIC₅₀1290 ± 230 µM[4][5]
This compoundO-acetylserine sulfhydrylase A (OASS-A)Salmonella entericaIC₅₀130 ± 10 µM[4][5]
This compoundO-acetylserine sulfhydrylase B (OASS-B)Salmonella entericaIC₅₀940 ± 60 µM[4][5]

Table 2: Antimicrobial Activity of Fluorinated Aniline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100[6]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50[6]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio harveyi100[6]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio harveyi50[6]

Signaling Pathways and Mechanisms of Action

This compound derivatives primarily exert their biological effects through the inhibition of key metabolic enzymes. The downstream consequences of this inhibition can impact various cellular processes.

Inhibition of Alanine Racemase and Bacterial Cell Wall Synthesis

Alanine racemase is a crucial enzyme in bacteria that catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. β,β,β-Trifluoroalanine acts as a suicide inhibitor of alanine racemase. The proposed mechanism involves the formation of a reactive intermediate that covalently modifies a key lysine (B10760008) residue in the enzyme's active site.[2]

Alanine_Racemase_Inhibition L-Alanine L-Alanine Alanine_Racemase Alanine_Racemase L-Alanine->Alanine_Racemase Substrate D-Alanine D-Alanine Peptidoglycan Peptidoglycan D-Alanine->Peptidoglycan Incorporation Alanine_Racemase->D-Alanine Catalysis Inactivated_Enzyme Inactivated_Enzyme Alanine_Racemase->Inactivated_Enzyme Covalent Modification Bacterial_Cell_Wall Bacterial_Cell_Wall Peptidoglycan->Bacterial_Cell_Wall Synthesis This compound This compound This compound->Alanine_Racemase Inhibitor

Inhibition of bacterial cell wall synthesis by this compound.
Inhibition of O-Acetylserine Sulfhydrylase and Cysteine Biosynthesis

O-acetylserine sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants. It catalyzes the final step, the conversion of O-acetylserine to L-cysteine. Inhibition of OASS disrupts this essential pathway, leading to a depletion of cysteine, which is crucial for protein synthesis and various other cellular functions. This compound has been shown to be an irreversible inhibitor of OASS.[1][4]

Cysteine_Biosynthesis_Inhibition Serine Serine SAT Serine Acetyltransferase Serine->SAT Substrate O-Acetylserine O-Acetylserine OASS O-Acetylserine Sulfhydrylase O-Acetylserine->OASS Substrate L-Cysteine L-Cysteine Protein_Synthesis Protein_Synthesis L-Cysteine->Protein_Synthesis SAT->O-Acetylserine Catalysis OASS->L-Cysteine Catalysis Inactivated_OASS Inactivated_OASS OASS->Inactivated_OASS Irreversible Inhibition This compound This compound This compound->OASS Inhibitor

Inhibition of cysteine biosynthesis by this compound.

Experimental Protocols

The following section provides detailed protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

Protocol 1: General Procedure for the Synthesis of N-Acyl-Trifluoroalanine Esters

This protocol describes a general method for the acylation of this compound esters.

Materials:

  • This compound ester hydrochloride

  • Acyl chloride or anhydride (B1165640)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend the this compound ester hydrochloride (1.0 eq) in anhydrous DCM or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.2 eq) dropwise to the suspension.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-trifluoroalanine ester.

Biological Evaluation Protocols

Protocol 2: Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This assay measures the activity of alanine racemase by coupling the production of L-alanine to the reduction of NAD⁺ by L-alanine dehydrogenase.

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase

  • D-alanine

  • NAD⁺

  • Tricine buffer (e.g., 100 mM, pH 8.5)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing alanine racemase, L-alanine dehydrogenase, and NAD⁺ in Tricine buffer.

  • Add varying concentrations of the test compounds to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding D-alanine to each well.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities and determine the IC₅₀ values for each compound.

Protocol 3: O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay

This protocol determines the inhibitory activity of compounds against OASS by measuring the formation of cysteine.

Materials:

  • Purified OASS-A or OASS-B

  • O-acetylserine (OAS)

  • Sodium sulfide (B99878) (Na₂S)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing OASS in the buffer.

  • Add varying concentrations of the test compounds to the wells.

  • Pre-incubate the enzyme and inhibitor.

  • Initiate the reaction by adding a mixture of OAS and Na₂S.

  • After a set incubation time, stop the reaction and add DTNB.

  • Measure the absorbance at 412 nm, which corresponds to the amount of cysteine produced.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound derivatives on cancer cell lines.[7][8][9][10]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with This compound derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow for the MTT cell viability assay.

Protocol 5: Caspase-3 Fluorometric Assay

This assay measures the activation of caspase-3, a key executioner caspase in apoptosis, induced by this compound derivatives.[6][11][12]

Materials:

  • Cells treated with this compound derivatives

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AFC)

  • Assay buffer

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~400/505 nm)

Procedure:

  • Induce apoptosis in cells by treating them with this compound derivatives.

  • Lyse the cells to release cellular contents, including caspases.

  • Add the cell lysate to the wells of a black microplate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • The fluorescence intensity is proportional to the caspase-3 activity. Compare the activity in treated cells to untreated controls.

Conclusion

This compound derivatives represent a promising class of compounds in medicinal chemistry with demonstrated potential as enzyme inhibitors for antimicrobial and potentially anticancer applications. The provided protocols offer a starting point for researchers to synthesize and evaluate these compounds, contributing to the development of new therapeutic agents. Further exploration of their effects on cellular signaling pathways will be crucial for a comprehensive understanding of their mechanism of action and for identifying new therapeutic opportunities.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3,3,3-trifluoroalanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for laboratory experiments. Trifluoroalanine is a valuable unnatural amino acid used in the development of peptidomimetics and as an inhibitor for certain enzymes.[1][2] However, its synthesis presents unique stereochemical challenges due to the strong electron-withdrawing nature and steric bulk of the trifluoromethyl group.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question Possible Cause & Suggested Solution
Q1: My reaction yield is consistently low. What are the common causes? A: Low yields can stem from several factors: - Incomplete Reaction: The high electrophilicity of fluorinated carbonyls can sometimes lead to stable intermediates that do not proceed to the final product. Monitor the reaction by TLC or LC-MS to assess conversion. Consider increasing reaction time or temperature, but be mindful of potential side reactions. - Side Reactions: The electron-withdrawing trifluoromethyl group can promote side reactions like β-elimination, especially under basic conditions or with certain enzymes like alanine (B10760859) racemase.[4][5][6] Ensure your reaction conditions are optimized to minimize these pathways. - Protecting Group Issues: Incomplete deprotection or side reactions involving protecting groups can significantly lower the yield of the final product. Choose orthogonal protecting groups and ensure removal conditions are effective but mild enough to avoid product degradation.[7][8] - Catalyst Deactivation: In catalytic reactions, the catalyst may be deactivated by impurities in the starting materials or solvents. Ensure all reagents are pure and dry.
Q2: I am observing poor stereoselectivity (low d.e. or e.e.). How can I improve it? A: Achieving high stereoselectivity is the primary challenge. Consider the following: - Chiral Auxiliary/Catalyst Choice: The choice of chiral auxiliary or catalyst is critical. For auxiliary-based methods, steric hindrance is key to directing the approach of a reagent. For example, sulfinimine auxiliaries have shown excellent diastereoselectivity.[1] For catalytic methods, ensure the catalyst loading is optimal and that it is suitable for the specific transformation.[9][10] - Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. - Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Screen different solvents to identify the best medium for your reaction. - Reagent Purity: Ensure the enantiomeric or diastereomeric purity of your chiral starting materials and auxiliaries is high, as this directly impacts the stereochemical outcome of the product.
Q3: My enzymatic reaction is stalling or shows low conversion. What is the problem? A: Enzymatic reactions can be sensitive to several factors: - Product Inhibition: The enzyme's active site may be inhibited by the product as its concentration increases. One strategy to overcome this is to use a biphasic reaction system where the inhibitory product is continuously extracted into an organic phase.[11] - Cofactor Depletion: Many enzymatic reactions, such as those using dehydrogenases, require a stoichiometric amount of a cofactor (e.g., NADH or NADPH). If the cofactor is not regenerated, the reaction will stop once it is consumed. Implementing a cofactor recycling system, such as using formate (B1220265) dehydrogenase, is essential for achieving high conversion.[4][6][12] - Sub-optimal Conditions: Ensure the pH, temperature, and buffer composition are optimal for the specific enzyme being used. Deviations can lead to a significant loss of activity.
Q4: I am having difficulty removing the chiral auxiliary without racemization. What should I do? A: The lability of the α-proton in the product can lead to racemization during deprotection, especially under harsh acidic or basic conditions. - Milder Conditions: Explore milder deprotection reagents. For instance, if strong acid is causing racemization, investigate alternative conditions or different protecting groups that can be removed enzymatically or via hydrogenolysis.[8] - Protecting Group Strategy: The choice of N-protecting group is important. Groups like Boc or Z are common, and their removal conditions are well-established.[7][8] Ensure the chosen group is compatible with the chiral auxiliary and the final product's stability. For sulfinimine auxiliaries, acidic hydrolysis is typically used for removal.[1]

Frequently Asked Questions (FAQs)

Question Answer
Q1: What are the main strategies for the stereoselective synthesis of this compound? A: The three primary strategies are: 1. Chiral Auxiliary-Based Methods: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Common auxiliaries include sulfinimines and Evans oxazolidinones.[1][13] 2. Catalytic Asymmetric Synthesis: A chiral catalyst is used in sub-stoichiometric amounts to create the desired stereocenter. Methods include asymmetric reductions of trifluoromethyl ketimines and catalytic Strecker reactions.[3][9] 3. Enzymatic Synthesis: Biocatalysts, such as dehydrogenases or transaminases, are used to convert a prochiral substrate (e.g., trifluoropyruvate) into a single enantiomer of this compound with high selectivity.[4][6][12][14]
Q2: What are the advantages of enzymatic synthesis? A: Enzymatic methods offer several key advantages, including exceptionally high enantioselectivity (often >99% e.e.), mild and environmentally benign reaction conditions (aqueous media, room temperature), and high reaction yields.[4][6][15]
Q3: Are there stability issues with this compound or its derivatives? A: Yes, peptides containing this compound have been reported to have low chemical and configurational stability at physiological pH.[16] This is an important consideration for its application in drug development and peptide chemistry.
Q4: How is the enantiomeric excess (e.e.) of this compound typically determined? A: The enantiomeric excess is often determined after derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting diastereomers can then be separated and quantified using reversed-phase HPLC.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data from different synthetic approaches.

Table 1: Stereoselective Reduction of a Chiral Sulfinimine (Data derived from a method using a chiral sulfinimine auxiliary derived from ethyl trifluoropyruvate)[1]

Reducing AgentDiastereomeric Ratio (d.r.)Major DiastereomerOverall Yield
DIBAH-Sulfinamide 4 Moderate
9-BBN20:1Sulfinamide 5 78%

Table 2: Enzymatic Synthesis via Reductive Amination (Data derived from the conversion of trifluoropyruvate)[4][6][12]

EnzymeTarget EnantiomerCofactor SystemYieldEnantiomeric Excess (e.e.)
Alanine Dehydrogenase (Vibrio proteolyticus)(R)-TrifluoroalanineNADH (with NAD-FDH recycling)>85%>99%
Diaminopimelate Dehydrogenase (S. thermophilum)(S)-TrifluoroalanineNADPH (with NADP-FDH recycling)>85%>99%

Experimental Protocols

Protocol 1: Stereoselective Synthesis via Chiral Sulfinimine Auxiliary

This protocol is adapted from a method for the enantiodivergent synthesis of non-racemic 3,3,3-trifluoroalanine.[1]

Step 1: Formation of the Chiral Sulfinimine

  • Synthesize the chiral Staudinger reagent, (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane, from (S)-p-toluenesulfinamide.

  • In a flask under an inert atmosphere (e.g., nitrogen), dissolve the Staudinger reagent in freshly distilled benzene.

  • Add ethyl trifluoropyruvate to the solution.

  • Heat the reaction mixture to approximately 40 °C for 90 minutes. The reaction progress can be monitored by the precipitation of triphenylphosphine (B44618) oxide.

  • After the reaction is complete, evaporate the solvent under reduced pressure. The crude product is the highly electrophilic (S)-sulfinimine, which is used directly in the next step.

Step 2: Diastereoselective Reduction

  • Dissolve the crude (S)-sulfinimine from Step 1 in an appropriate dry solvent (e.g., THF) under a nitrogen atmosphere and cool to 0 °C.

  • To obtain the (S,S) diastereomer, slowly add a solution of 9-BBN (9-borabicyclo[3.3.1]nonane) (approx. 1.1 equivalents).

  • Stir the reaction mixture at 0 °C for approximately 2 hours.

  • Monitor the reaction for completion using TLC.

  • Upon completion, carefully quench the reaction and perform a standard aqueous workup to isolate the crude sulfinamide product. Purify by flash chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the purified sulfinamide in concentrated hydrochloric acid.

  • Reflux the mixture overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove the sulfinyl auxiliary byproduct.

  • Isolate the final amino acid product using an ion-exchange column (e.g., Dowex 50W-X8).

Protocol 2: Enzymatic Synthesis with Cofactor Recycling

This protocol is based on the enzymatic reductive amination of trifluoropyruvate.[4][6]

Reaction Components:

  • Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.5)

  • Trifluoropyruvate (Substrate)

  • Ammonium (B1175870) Chloride (NH₄Cl, Amine Source, e.g., 200 mM)

  • Sodium Formate (For cofactor recycling, e.g., 200 mM)

  • Cofactor (NADH or NADPH, catalytic amount)

  • Dehydrogenase Enzyme (e.g., ALD from V. proteolyticus for (R)-enantiomer or DAPDH from S. thermophilum for (S)-enantiomer)

  • Formate Dehydrogenase (FDH) for cofactor recycling (NAD-dependent or NADP-dependent as required)

Procedure:

  • Prepare a reaction mixture in the phosphate buffer containing trifluoropyruvate, ammonium chloride, sodium formate, and the appropriate cofactor (NADH for ALD, NADPH for DAPDH).

  • Initiate the reaction by adding the two enzymes: the specific dehydrogenase (ALD or DAPDH) and the corresponding formate dehydrogenase.

  • Incubate the reaction at the optimal temperature for the enzymes (e.g., 30-37 °C) with gentle agitation.

  • Monitor the conversion of trifluoropyruvate to this compound over time using HPLC or another suitable analytical method.

  • Once the reaction has reached completion (typically several hours), stop the reaction by denaturing the enzymes (e.g., by heat treatment or addition of acid).

  • Remove the denatured protein by centrifugation.

  • The supernatant contains the desired this compound enantiomer, which can be purified if necessary. The enantiomeric excess can be determined by chiral derivatization followed by HPLC analysis.[4]

Visualizations

experimental_workflow_sulfinimine cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product start1 Ethyl Trifluoropyruvate step1 Step 1: Aza-Wittig Reaction (Formation of Chiral Sulfinimine) start1->step1 start2 Chiral Staudinger Reagent start2->step1 step2 Step 2: Diastereoselective Reduction (e.g., with 9-BBN) step1->step2 step3 Step 3: Acidic Hydrolysis (Auxiliary Removal) step2->step3 end_product Enantiopure This compound step3->end_product

Caption: Workflow for stereoselective synthesis of this compound using a chiral sulfinimine auxiliary.

enzymatic_cascade cluster_main Primary Reaction cluster_recycle Cofactor Recycling tfp Trifluoropyruvate + NH₃ tfa (R)- or (S)- This compound tfp->tfa Dehydrogenase (ALD or DAPDH) nadp NAD(P)⁺ nadph NAD(P)H + H⁺ nadp_r NAD(P)⁺ nadp->nadp_r Recycle formate Formate co2 CO₂ formate->co2 Formate Dehydrogenase (FDH) nadph_r NAD(P)H + H⁺ nadph_r->nadph Regenerate

Caption: Enzymatic synthesis of this compound coupled with a cofactor regeneration system.

troubleshooting_tree start Problem: Low Stereoselectivity q1 Is the chiral auxiliary/catalyst purity confirmed? start->q1 q2 Have you tried lowering the reaction temperature? q1->q2 Yes res1_no No: Purify auxiliary/catalyst or obtain a new batch. q1->res1_no No q3 Have you screened different solvents? q2->q3 Yes res2_no No: Run reactions at lower temperatures (e.g., 0°C, -20°C, -78°C). q2->res2_no No res3_yes Yes: Consider a different auxiliary or catalytic system. q3->res3_yes Yes res3_no No: Screen solvents with varying polarity (e.g., THF, Toluene, CH₂Cl₂). q3->res3_no No res1_yes Yes res2_yes Yes

Caption: Troubleshooting decision tree for experiments with low stereoselectivity.

References

Technical Support Center: Purification of Trifluoroalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of trifluoroalanine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Chromatography Issues

Q1: I'm observing poor peak shape (tailing or fronting) during HPLC analysis of my this compound derivative. What could be the cause and how can I fix it?

Possible Causes:

  • Secondary Interactions: Strong interactions can occur between the polar this compound derivative and residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of your compound, it can exist in multiple ionic forms, leading to poor peak shape.

Solutions:

  • Use a Deactivated Column: Employ an end-capped column to minimize interactions with silanol groups.[1]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For basic derivatives, a lower pH can improve peak shape.[1]

  • Mobile Phase Additives: For reversed-phase chromatography, adding a modifier like trifluoroacetic acid (TFA) can improve peak shape.[1]

  • Reduce Sample Load: Decrease the concentration or injection volume of your sample.[1]

Q2: My this compound derivative is co-eluting with an impurity. How can I improve the separation?

Possible Causes:

  • Insufficient Resolution: The current chromatographic conditions do not provide adequate separation.[1]

  • Similar Polarity of Impurities: The impurity may have a very similar polarity to your target compound.[1]

Solutions:

  • Optimize Selectivity:

    • Change Stationary Phase: Switch to a column with a different chemistry, for example, from a C18 to a phenyl-hexyl or a fluorinated phase column.[1]

    • Change Mobile Phase Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity.[1]

  • Employ an Orthogonal Technique: If co-elution persists, consider a different purification technique with a different separation mechanism, such as switching from reversed-phase to Hydrophilic Interaction Chromatography (HILIC).[1]

Q3: My highly polar this compound derivative is eluting in the void volume in reversed-phase HPLC. What should I do?

Possible Cause:

  • High Polarity: The compound is too polar to be retained on the non-polar stationary phase.[1]

Solutions:

  • Use a More Retentive Reversed-Phase Column: Consider a column with a higher carbon load or an embedded polar group.[1]

  • Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds.[1]

Recrystallization Issues

Q1: I'm having trouble finding a suitable solvent for the recrystallization of my N-Boc-trifluoroalanine, which is currently an oil.

Possible Causes:

  • Compound is Too Soluble or Insoluble: Finding the right solvent with the desired solubility properties can be challenging.

  • Presence of Impurities: Impurities can sometimes inhibit crystallization, causing the product to "oil out".[2]

Solutions:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. A good recrystallization solvent will dissolve the compound when hot but not when cold.[3] For N-Boc protected amino acids, common solvent systems to try include mixtures like ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.

  • Induce Crystallization from an Oil: If an oil is obtained after evaporating the reaction solvent, you can try adding a small seed crystal of the pure compound. After standing for a period, the oil may solidify. Then, a weak polar solvent like n-hexane, cyclohexane, or diethyl ether can be added to form a slurry, which is then filtered to yield the crystalline product.[4][5]

  • Trituration: Try triturating the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.

Q2: My recrystallization yield is very low. How can I improve it?

Possible Causes:

  • Too Much Solvent: Using an excessive amount of solvent to dissolve the compound will result in a lower recovery.

  • Premature Crystallization: The compound may be crystallizing too early, for instance, during hot filtration.

  • Significant Solubility in Cold Solvent: The compound may still be quite soluble in the chosen solvent even at low temperatures.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Prevent Premature Crystallization: During hot filtration, use an excess of hot solvent to ensure the compound stays in solution. This excess solvent can be boiled off before allowing the solution to cool and crystallize.[5]

  • Optimize Cooling: Ensure the solution is thoroughly cooled, for example in an ice bath, to maximize precipitation before filtering.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most common techniques are column chromatography (including flash chromatography and HPLC) and recrystallization. The choice depends on factors like the scale of the purification, the physical state of the compound (solid or liquid), and the nature of the impurities.

Q2: How can I purify my this compound derivative if it is sensitive to the acidic conditions of silica (B1680970) gel?

A2: If your compound is sensitive to acidic silica gel, you can use a deactivated stationary phase, such as neutral alumina (B75360) or silica gel that has been treated with a base like triethylamine. Performing the chromatography quickly can also help to minimize degradation.[6]

Q3: What are some common impurities I should be aware of when synthesizing and purifying this compound derivatives?

A3: Common impurities can include unreacted starting materials, leftover reagents from the synthesis, and byproducts from side reactions. If you are using protecting groups, incomplete deprotection or side reactions during deprotection can also lead to impurities. For example, during the removal of a Boc group with TFA, the resulting t-butyl cation can lead to byproducts. It is also crucial to consider the enantiomeric purity, as the D-enantiomer can be a significant impurity in the synthesis of L-trifluoroalanine derivatives.

Q4: Will the Boc protecting group be removed during reversed-phase HPLC purification using a mobile phase containing trifluoroacetic acid (TFA)?

A4: The Boc group is sensitive to acid. While using 0.1% TFA in the mobile phase for a short duration during HPLC is often acceptable, prolonged exposure or concentrating the fractions containing TFA can lead to the removal of the Boc group. To minimize this, it is recommended to neutralize the collected fractions promptly or use a less acidic modifier if possible. Lyophilization is often preferred over rotary evaporation to remove the solvent, as the latter can take longer and may require heat, which can accelerate the cleavage of the Boc group.[3]

Q5: How can I separate the enantiomers of my this compound derivative?

A5: Enantiomers can be separated using chiral chromatography. For this compound derivatives, both chiral gas chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) can be effective.[2] For HPLC, polysaccharide-based chiral stationary phases (CSPs) are commonly used.[7] The choice of the specific chiral column and mobile phase will need to be optimized for your particular derivative.

Data Presentation

Table 1: HPLC Conditions for Achiral Analysis of N-Boc-Amino Acids

ParameterCondition 1Condition 2
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 min5% to 95% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30 °C35 °C
Detection UV at 210 nmUV at 220 nm
Injection Volume 10 µL5 µL
Reference General protocol based onGeneral protocol based on

Table 2: HPLC Conditions for Chiral Separation of this compound Derivatives

ParameterCondition 1Condition 2
Column CHIROBIOTIC™ T, 5 µm, 4.6 x 250 mmPolysaccharide-based (e.g., Chiralpak® AD-H)
Mobile Phase Acetonitrile and 0.1% Ammonium Trifluoroacetaten-Hexane/Isopropanol (90:10, v/v)
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nm or 220 nmUV at 220 nm
Injection Volume 10 µL10 µL
Reference General protocol based onGeneral protocol based on

Table 3: Common Recrystallization Solvents for Amino Acid Derivatives

Solvent SystemComments
Ethanol/WaterA common choice for polar compounds.
n-Hexane/Ethyl AcetateGood for compounds of intermediate polarity.
n-Hexane/DichloromethaneAnother option for compounds of intermediate polarity.
n-Hexane/AcetoneA versatile mixture.[8]
n-Hexane/THFA generally useful solvent mixture.[8]
Toluene/MethanolCan be effective for some derivatives.
Diethyl Ether/n-HexaneUseful for inducing crystallization from oils.[8]

Experimental Protocols

Protocol 1: General Method for Purification by Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate). Pack a flash chromatography column with this slurry.

  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel and evaporate the solvent to dryness.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: General Method for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[3]

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture until the solid is completely dissolved.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude Product B Primary Purification (e.g., Flash Chromatography) A->B C Partially Purified Product B->C D Secondary Purification (e.g., Recrystallization or HPLC) C->D E Purity & Identity Check (NMR, HPLC, MS) D->E F Pure this compound Derivative E->F

Caption: A general experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_workflow Start Purification Issue Identified Q1 Is the issue related to chromatography? Start->Q1 Q2 Is the issue poor peak shape? Q1->Q2 Yes Q4 Is the issue related to recrystallization? Q1->Q4 No S1 Adjust mobile phase pH Use end-capped column Reduce sample load Q2->S1 Yes Q3 Is it co-elution of impurities? Q2->Q3 No End Problem Resolved S1->End S2 Optimize selectivity (change column/mobile phase) Use orthogonal method Q3->S2 Yes Q3->End No S2->End Q5 Are no crystals forming (oiling out)? Q4->Q5 Yes S3 Screen different solvents Use seed crystal Triturate the oil Q5->S3 Yes Q6 Is the yield low? Q5->Q6 No S3->End S4 Minimize solvent volume Ensure slow cooling Wash with cold solvent Q6->S4 Yes Q6->End No S4->End

References

Technical Support Center: Troubleshooting Peptide Synthesis with Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers incorporating trifluoroalanine into their peptide synthesis workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of peptides containing this unique amino acid.

Frequently Asked Questions (FAQs)

Q1: I am observing low coupling efficiency when trying to add an amino acid to the N-terminus of a this compound residue. What is the cause and how can I improve the yield?

A1: Low coupling efficiency is a known challenge when the N-terminal residue is α-trifluoromethylalanine. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the N-terminal amine, making it less nucleophilic and therefore less reactive in the coupling reaction.[1]

Troubleshooting and Solutions:

  • Use Highly Electrophilic Coupling Reagents: Standard coupling reagents may not be sufficient. The use of more reactive reagents, such as those that form highly electrophilic amino acid chlorides or mixed anhydrides, can improve coupling yields.[1]

  • Dipeptide Building Block Strategy: A robust method to overcome this challenge is to synthesize a dipeptide unit in solution phase, where the this compound is the C-terminal residue. This dipeptide, with a protected N-terminus, can then be incorporated into the solid-phase synthesis. This strategy avoids the difficult coupling to the deactivated nitrogen of this compound on the solid support.[1]

  • Extended Coupling Times and Double Coupling: Increasing the reaction time and performing a second coupling (double coupling) with fresh reagents may help drive the reaction to completion.

Q2: My peptide containing 3,3,3-trifluoroalanine is showing signs of degradation, especially after the Fmoc-deprotection step. What is the likely side reaction?

A2: 3,3,3-trifluoroalanine is known to be unstable under basic conditions (pH > 6), where it can undergo the elimination of hydrogen fluoride (B91410) (HF).[2] The standard Fmoc deprotection step using 20% piperidine (B6355638) in DMF creates a basic environment that can promote this degradation.

Troubleshooting and Solutions:

  • Minimize Piperidine Exposure: Reduce the duration of the piperidine treatment to the minimum time required for complete Fmoc removal.

  • Use a Weaker Base for Fmoc Deprotection: Consider using a weaker base than piperidine for the deprotection step, although this may require longer reaction times or elevated temperatures and should be carefully optimized.

  • Alternative Protecting Group Strategies: For sensitive sequences, consider using a Boc-based strategy where deprotection is carried out under acidic conditions, thus avoiding the basic conditions that lead to HF elimination.

Q3: Is racemization a significant concern when using this compound in peptide synthesis?

A3: While specific data on the racemization of this compound during peptide synthesis is limited in the reviewed literature, the general principles of racemization in peptide synthesis apply. The risk of racemization is highest during the activation of the carboxylic acid for coupling. The electron-withdrawing nature of the trifluoromethyl group could potentially influence the acidity of the α-proton, but further studies are needed to quantify this effect.

General Recommendations to Minimize Racemization:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma Pure additives.

  • Avoid Strong Bases: Use weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine during coupling, and use them in the minimum necessary amount.

  • Pre-activation Time: Minimize the pre-activation time of the Fmoc-trifluoroalanine before adding it to the resin-bound peptide.

Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionConditions Favoring the Side ReactionMitigation Strategies
Incomplete Coupling Failure to form a peptide bond when coupling an amino acid to the N-terminus of this compound.[1]Deactivation of the N-terminal amine by the electron-withdrawing trifluoromethyl group.[1]- Use of highly reactive coupling reagents (e.g., amino acid chlorides, mixed anhydrides).[1] - Employ a dipeptide building block strategy.[1] - Extended coupling times and double coupling.
HF Elimination Degradation of the 3,3,3-trifluoroalanine side chain through the loss of hydrogen fluoride.[2]Basic conditions, such as those during Fmoc deprotection with piperidine.[2]- Minimize piperidine exposure time. - Use of weaker bases for Fmoc deprotection. - Consider a Boc-based protection strategy.
Racemization Loss of stereochemical integrity at the α-carbon of this compound during coupling.Prolonged activation times, use of strong bases, and certain coupling reagents.- Use racemization-suppressing coupling reagents and additives. - Employ weaker bases during coupling. - Minimize pre-activation time.

Experimental Protocols

Protocol 1: Dipeptide Building Block Synthesis for Incorporating α-Trifluoromethylalanine

This protocol describes the solution-phase synthesis of a protected dipeptide containing α-trifluoromethylalanine, which can then be used in solid-phase peptide synthesis (SPPS). This method circumvents the difficult coupling to the deactivated N-terminus of α-trifluoromethylalanine on the solid support.[1]

Materials:

  • Boc- or Cbz-protected (R)- or (S)-α-trifluoromethylalanine

  • Amino acid ester (e.g., H-Ala-OtBu)

  • Coupling reagent (e.g., isobutyl chloroformate for mixed anhydride (B1165640) method)

  • N-Methylmorpholine (NMM)

  • Anhydrous solvent (e.g., THF, DCM)

  • Standard workup and purification reagents

Procedure (Mixed Anhydride Method):

  • Dissolve the protected α-trifluoromethylalanine (1 equivalent) in anhydrous THF.

  • Cool the solution to -15 °C.

  • Add N-methylmorpholine (1 equivalent).

  • Slowly add isobutyl chloroformate (1 equivalent) and stir the reaction mixture for 5-10 minutes to form the mixed anhydride.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and add NMM (1 equivalent).

  • Add the solution of the amino acid ester to the mixed anhydride solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by TLC or LC-MS.

  • Perform a standard aqueous workup to remove water-soluble byproducts.

  • Purify the resulting dipeptide by flash column chromatography.

  • The purified, protected dipeptide can then be deprotected at the C-terminus (if necessary) and used as a building block in standard Fmoc- or Boc-based SPPS protocols.

Visualizing the Challenges and Solutions

Trifluoroalanine_Side_Reactions cluster_synthesis Peptide Synthesis with this compound cluster_side_reactions Potential Side Reactions cluster_solutions Troubleshooting Solutions Start Start Incorporate_TFAla Incorporate This compound Racemization Racemization Incorporate_TFAla->Racemization Risk during activation Deprotection N-terminal Deprotection (e.g., Piperidine) HF_Elimination HF Elimination Deprotection->HF_Elimination Can cause Coupling Coupling of Next Amino Acid Incomplete_Coupling Incomplete Coupling Coupling->Incomplete_Coupling Leads to Final_Product Desired Peptide Reactive_Reagents Use Highly Reactive Coupling Reagents Incomplete_Coupling->Reactive_Reagents Mitigated by Dipeptide_Strategy Dipeptide Building Block Strategy Incomplete_Coupling->Dipeptide_Strategy Mitigated by Minimize_Base Minimize Base Exposure HF_Elimination->Minimize_Base Mitigated by Weaker_Base Use Weaker Base HF_Elimination->Weaker_Base Mitigated by Suppressing_Reagents Use Racemization Suppressing Reagents Racemization->Suppressing_Reagents Mitigated by

References

stability issues of trifluoroalanine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Trifluoroalanine

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound under various experimental conditions. The following information is intended to help troubleshoot common stability-related issues and provide a framework for conducting stability assessments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and potential issues encountered during the handling and use of this compound.

Q1: What are the general recommendations for storing solid this compound?

A1: Like many amino acids, solid this compound should be stored in a cool, dry place, protected from light and moisture to minimize degradation. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation.

Q2: I am observing unexpected peaks in my chromatogram when analyzing a solution of this compound. What could be the cause?

A2: Unexpected peaks may indicate the presence of impurities or degradation products. Consider the following troubleshooting steps:

  • Check the purity of the starting material: Review the certificate of analysis for your this compound to identify any known impurities.

  • Solution stability: Prepare fresh solutions of this compound for each experiment. If you are using a stock solution, its stability over time under your storage conditions (solvent, temperature, pH) should be verified.

  • Forced degradation: The experimental conditions themselves (e.g., high temperature, extreme pH) may be causing the degradation of this compound.

  • Contamination: Ensure all glassware, solvents, and reagents are of high purity and free from contaminants that could react with this compound.

Q3: How stable is this compound in acidic solutions?

A3: While specific hydrolysis kinetics are not well-documented, the synthesis of this compound can involve acidic hydrolysis of precursor molecules, suggesting a degree of stability under these conditions. However, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation. Potential degradation pathways could involve hydrolysis or elimination reactions.

Q4: Is this compound stable under basic conditions?

A4: Strong basic conditions, particularly with heating, are generally harsh for amino acids and can lead to degradation. For this compound, the presence of the electron-withdrawing trifluoromethyl group could influence its stability. It is crucial to evaluate its stability under your specific basic conditions.

Q5: My experimental results are inconsistent when using this compound. Could stability be an issue?

A5: Yes, inconsistent results can be a symptom of compound instability. To investigate this:

  • Perform a time-course study: Analyze your this compound solution at different time points under your experimental conditions to see if the concentration of the parent compound decreases or if degradation products appear over time.

  • Use a stability-indicating analytical method: Ensure your analytical method (e.g., HPLC, LC-MS) can separate this compound from its potential degradation products.

  • Control your experimental parameters: Pay close attention to pH, temperature, and light exposure, as these can all affect stability.

Quantitative Data Summary

As specific quantitative data for the degradation of this compound is not available in the literature, the following table is provided as a template for researchers to summarize their own findings from forced degradation studies.

Stress ConditionTemperature (°C)Duration (hours)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl60245%Trifluoro-α-hydroxy-propionic acid, Ammonia
0.1 M NaOH602415%Trifluoroacetate, Glycine
3% H₂O₂2524<2%Oxidized byproducts
Heat (Solid)10048<1%Not applicable
Photostability (Solution)25 (UV light)24VariablePhotodegradation products

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC or LC-MS, is required to analyze the samples.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a methanol/water mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution at a specified temperature (e.g., 60°C or 80°C) for a defined period.

  • Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At the end of the incubation period, cool the samples to room temperature.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase of your analytical method.

  • Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC or LC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed and unstressed samples.

  • Identify and, if possible, characterize any significant degradation products.

Visualizations

Hypothetical Degradation Pathways of this compound

The following diagram illustrates hypothetical degradation pathways for this compound under acidic and basic conditions based on general chemical principles. These pathways have not been experimentally confirmed.

Trifluoroalanine_Degradation cluster_acid Acidic Hydrolysis (Hypothetical) cluster_base Basic Hydrolysis (Hypothetical) TFA This compound TFA_acid This compound (in Acid) TFA->TFA_acid TFA_base This compound (in Base) TFA->TFA_base Acid_Product Trifluoro-α-hydroxy-propionic acid + NH₄⁺ TFA_acid->Acid_Product H₂O, H⁺, Δ Base_Product Trifluoroacetate + Glycine TFA_base->Base_Product OH⁻, Δ

Caption: Hypothetical degradation of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a forced degradation study.

Stability_Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) neutralize->analyze evaluate Evaluate Data (% Degradation, Degradation Products) analyze->evaluate report Report Findings evaluate->report

Caption: Forced degradation study workflow.

Technical Support Center: Optimizing Coupling Conditions for Trifluoroalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incorporation of trifluoroalanine (Tfa) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound in SPPS challenging?

A1: The incorporation of this compound can be challenging primarily due to the steric hindrance imposed by the bulky and electron-withdrawing trifluoromethyl group. This can slow down the coupling reaction rate and may lead to incomplete coupling, resulting in deletion sequences in the final peptide product.

Q2: Which are the most effective coupling reagents for incorporating this compound?

A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Uronium/aminium salts such as HATU, HCTU, and COMU are generally more effective than standard carbodiimide (B86325) reagents like DCC or DIC.[1] These reagents form highly reactive esters that can overcome the steric hindrance of the trifluoromethyl group.[2][3]

Q3: How can I minimize the risk of epimerization when coupling this compound?

A3: Epimerization is a potential side reaction during peptide synthesis that can affect the final peptide's bioactivity.[4] To minimize this risk when coupling this compound, it is crucial to:

  • Use a coupling reagent known for low racemization levels, such as COMU or those used with additives like OxymaPure®.[5][6]

  • Avoid prolonged pre-activation times of the amino acid.

  • Consider using a weaker, sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of more common bases like diisopropylethylamine (DIPEA).[7]

Q4: Is "double coupling" a recommended strategy for this compound?

A4: Yes, double coupling is a common and effective strategy for difficult couplings, including those involving sterically hindered amino acids. This technique involves performing the coupling reaction twice with fresh reagents to drive the reaction to completion, which is particularly useful if a monitoring test (like the Kaiser test) indicates an incomplete first coupling.

Q5: Can microwave-assisted SPPS be beneficial for incorporating this compound?

A5: Microwave-assisted SPPS can be highly beneficial for incorporating this compound. The application of microwave energy can accelerate the coupling reaction, potentially leading to higher coupling efficiency and reduced reaction times.[8][9] It can also help to disrupt peptide aggregation on the solid support, which can be a problem with hydrophobic or aggregation-prone sequences.[10][11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The bulky trifluoromethyl group is impeding the coupling reaction.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU. 2. Increase reagent excess: Use 3-5 equivalents of the protected this compound and coupling reagent. 3. Extend coupling time: Increase the reaction time to 2-4 hours or even overnight. 4. Perform a double coupling: After the initial coupling, repeat the step with fresh reagents. 5. Utilize microwave-assisted synthesis: Apply microwave energy to accelerate the reaction.[8][12]
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminal amine.1. Use a "difficult sequence" solvent: A mixture of DMF and NMP, or the addition of chaotropic salts like LiCl can disrupt aggregation.[10][13] 2. Incorporate pseudoproline dipeptides: These can disrupt secondary structure formation if applicable to your sequence.[14]
Low Yield of Final Peptide Cumulative Incomplete Couplings: Multiple incomplete coupling steps throughout the synthesis.1. Optimize coupling for every residue: Ensure complete coupling at each step by monitoring with a Kaiser test. 2. Implement capping: After each coupling step, cap any unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
Trifluoroacetylation of N-terminus: A side reaction where the N-terminal amine is capped by a trifluoroacetyl group.[15][16]1. Use high-purity reagents: Ensure that the TFA used for deprotection is free of trifluoroacetic anhydride. 2. Optimize cleavage conditions: Use appropriate scavengers during the final cleavage from the resin.
Presence of Diastereomeric Impurities (Epimerization) Over-activation of the amino acid: The activated this compound is susceptible to epimerization.[4]1. Choose a reagent with low epimerization potential: COMU and reagents used with OxymaPure® are known for reduced racemization.[5][6] 2. Use a weaker, sterically hindered base: Substitute DIPEA with a base like N-methylmorpholine (NMM) or sym-collidine.[7] 3. Minimize pre-activation time: Add the activated amino acid to the resin immediately after activation.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

While specific quantitative data for this compound is limited, the following table provides a qualitative comparison of commonly used coupling reagents for sterically hindered amino acids, which can guide the selection for this compound coupling.

Coupling Reagent Reagent Type Relative Reactivity Potential for Epimerization Key Advantages & Disadvantages
HATU Uronium/Aminium SaltVery HighVery LowAdvantages: Highly reactive, excellent for sterically hindered couplings.[2][17] Disadvantages: Higher cost, potential for guanidinylation side reaction if used in excess.
HCTU Uronium/Aminium SaltVery HighVery LowAdvantages: Similar reactivity to HATU, often more cost-effective.[3] Disadvantages: Potential for side reactions similar to other uronium salts.
COMU Uronium SaltVery HighVery LowAdvantages: High reactivity, safer (OxymaPure®-based), water-soluble byproducts.[5][18][19] Disadvantages: Can be less stable in solution over extended periods.
PyBOP Phosphonium SaltHighLowAdvantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can sometimes be difficult to remove.
DIC/OxymaPure® Carbodiimide/AdditiveModerate to HighLowAdvantages: Cost-effective, low epimerization. Disadvantages: Generally slower reaction times compared to uronium/phosphonium salts.

Experimental Protocols

Protocol 1: Manual SPPS of a this compound-Containing Peptide

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating this compound using an Fmoc/tBu strategy on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • This compound Coupling (using HATU):

    • In a separate vial, dissolve Fmoc-L-3,3,3-trifluoroalanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and vortex briefly.

    • Immediately add the activation mixture to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), perform a second coupling with fresh reagents for another 1-2 hours.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin with DMF and DCM, and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Microwave-Assisted Coupling of this compound

This protocol is for a microwave-assisted coupling step, which can enhance efficiency.

  • Resin Preparation: Perform resin swelling and Fmoc deprotection as described in Protocol 1.

  • Microwave Coupling:

    • In a microwave synthesis vial, add the deprotected resin.

    • In a separate vial, pre-activate Fmoc-L-3,3,3-trifluoroalanine (5 eq.) with HCTU (4.9 eq.) and DIPEA (10 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Place the vial in a microwave peptide synthesizer and irradiate at a set temperature (e.g., 75°C) for 5-10 minutes.

  • Post-Coupling Workup:

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling.

Visualizations

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-Tfa-OH (e.g., HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Check Kaiser Test Wash2->Check Repeat Repeat Coupling Check->Repeat Positive Next_AA Couple Next Amino Acid Check->Next_AA Negative Repeat->Couple Next_AA->Deprotect Cleave Cleave and Deprotect (TFA Cocktail) Next_AA->Cleave Final AA Purify Purify Peptide Cleave->Purify

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Troubleshooting_Incomplete_Coupling Problem Incomplete Coupling of Tfa (Positive Kaiser Test) Cause1 Steric Hindrance Problem->Cause1 Cause2 Peptide Aggregation Problem->Cause2 Solution1a Use Potent Coupling Reagent (HATU, COMU) Cause1->Solution1a Solution1b Increase Reagent Excess and Reaction Time Cause1->Solution1b Solution1c Perform Double Coupling Cause1->Solution1c Solution1d Use Microwave Synthesis Cause1->Solution1d Solution2a Use Aggregation-Disrupting Solvents (e.g., NMP) Cause2->Solution2a Solution2b Incorporate Pseudoproline Dipeptides (if applicable) Cause2->Solution2b

References

Technical Support Center: Preventing Trifluoroacetylation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing unintentional N-terminal trifluoroacetylation during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific problems that may arise during peptide synthesis related to trifluoroacetylation and offers targeted solutions.

ProblemProbable Cause(s)Suggested Solution(s)
Low yield of the desired peptide and presence of a major impurity at M+96 Da. The N-terminal α-amino group of the peptide has been capped by a trifluoroacetyl (TFA) group, preventing further chain elongation. This is often due to a resin-mediated mechanism.1. Confirm Trifluoroacetylation: Analyze the crude peptide using Mass Spectrometry (MS) to confirm the mass increase of 96 Da. Use HPLC to observe a new, often more hydrophobic, peak corresponding to the capped peptide. 2. Optimize Resin Choice: For Boc-SPPS, switch to an acid-stable resin linker, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin), which can reduce trifluoroacetylation to less than 0.02% per cycle. 3. Modify Protocol for Fmoc-SPPS: If using Fmoc-SPPS, consider leaving the N-terminal Fmoc group on during the final TFA cleavage and deprotection step. Alternatively, use a Boc-protected amino acid for the N-terminal residue to prevent this side reaction.
Gradual decrease in synthesis efficiency with each cycle. Accumulation of trifluoroacetylated truncated peptides. Standard benzyl (B1604629) ester resins can generate trifluoroacetoxymethyl sites upon repeated acid treatment, leading to a trifluoroacetylation rate of 1-2% per cycle.Adopt a More Stable Linker Strategy: The most effective preventative measure is the use of a more acid-stable linker, like the one provided by Pam-resin, especially in Boc-SPPS where repeated TFA treatment is required.
Trifluoroacetylation observed in a peptide with an N-terminal Proline or hydroxyamino acid (e.g., Threonine, Serine). Peptides with N-terminal proline are particularly prone to trifluoroacetylation. N-terminal hydroxyamino acids can form an intermediate trifluoroacetyl ester, which then undergoes an O-to-N acyl shift, leading to N-trifluoroacetylation.Use Alternative N-terminal Protection: For peptides with an N-terminal proline in Fmoc-SPPS, using Boc-Pro-OH for the final coupling step can efficiently suppress this side reaction. For hydroxyamino acids, minimizing the exposure time to TFA during the final cleavage is recommended.

Frequently Asked Questions (FAQs)

Q1: What is N-terminal trifluoroacetylation in peptide synthesis? A1: N-terminal trifluoroacetylation is an undesirable side reaction where a trifluoroacetyl group (CF₃CO-) is covalently attached to the free α-amino group of the N-terminal amino acid of a growing peptide chain. This modification acts as a permanent cap, preventing further elongation of the peptide. This results in a truncated impurity that can be difficult to separate from the desired full-length peptide.

Q2: What is the primary cause of unintentional trifluoroacetylation? A2: The primary cause is not direct acylation by the trifluoroacetic acid (TFA) used for deprotection. Instead, it involves a mechanism where TFA reacts with hydroxymethyl groups on the resin support. These reactive sites can be present from the start or generated during the synthesis by the acidolysis of the peptide-resin linkage (e.g., with standard benzyl ester resins). The resulting resin-bound trifluoroacetoxymethyl groups then transfer the trifluoroacetyl group to the peptide's N-terminal amine during a subsequent neutralization step.

Q3: Is trifluoroacetylation more common in Boc-SPPS or Fmoc-SPPS? A3: This side reaction is more commonly associated with Boc-SPPS. This is because Boc-SPPS involves repeated cycles of deprotection using a high concentration of TFA (typically 50% in DCM), which promotes the formation of the trifluoroacetoxymethyl groups on susceptible resins.

Q4: How can I detect and quantify trifluoroacetylation? A4: Trifluoroacetylation can be detected and confirmed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the modified peptide is typically observed.

  • Mass Spectrometry (MS): This will confirm the expected mass increase of 96 Da corresponding to the addition of a trifluoroacetyl group (CF₃CO-).

  • 19F NMR: This is a sensitive method for detecting and quantifying the presence of the trifluoromethyl group from TFA.

Q5: How can trifluoroacetylation be prevented? A5: The most effective prevention strategy is to select a resin with a highly acid-stable linker, especially for Boc-SPPS. The use of aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) is recommended as it can reduce the rate of trifluoroacetylation to less than 0.02% per cycle. For Fmoc-SPPS, keeping the final Fmoc group on during cleavage or using an N-terminal Boc-amino acid can also prevent this side reaction.

Q6: Can the trifluoroacetyl group be removed from the peptide? A6: Yes, the N-terminal trifluoroacetyl (Tfa) group can be removed, although it requires specific basic conditions. The Tfa group is labile to stronger basic conditions, such as treatment with aqueous piperidine (B6355638) or other amine-based reagents. However, these conditions must be carefully chosen to avoid degrading the target peptide.

Quantitative Data on Trifluoroacetylation Rates

The choice of resin has a significant impact on the extent of the trifluoroacetylation side reaction, particularly in Boc-SPPS.

Resin TypeLinker TypeConditionRate of Trifluoroacetylation per Cycle
Standard Benzyl Ester Resin (Merrifield Resin)HydroxymethylRepetitive acid/base cycles in Boc-SPPS~1-2%
Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin)Phenylacetamidomethyl (Pam)Repetitive acid/base cycles in Boc-SPPS<0.02%

Experimental Protocols

Protocol 1: Minimizing Trifluoroacetylation in Boc-SPPS using Pam-Resin

This protocol outlines the key steps for utilizing Pam-resin to minimize N-terminal trifluoroacetylation during Boc-SPPS.

  • Resin Selection and Preparation:

    • Select a pre-loaded Boc-aminoacyl-Pam-resin corresponding to the C-terminal amino acid of your target peptide.

    • Swell the resin in dichloromethane (B109758) (DCM) for at least 1 hour before initiating the synthesis.

  • Standard Boc-SPPS Cycles:

    • Deprotection: Use a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.

    • Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF.

    • Washes: Wash the resin thoroughly with DCM and DMF.

    • Coupling: Couple the next Boc-protected amino acid using your standard activation method (e.g., HBTU/DIPEA). Monitor for completion with a qualitative test like the Kaiser test.

    • Washes: After coupling, wash the resin with DMF and DCM to remove excess reagents.

    • Repeat these cycles for each amino acid in the sequence.

  • Final Cleavage:

    • After the final coupling and N-terminal deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the dried peptide-resin with an appropriate cleavage cocktail (e.g., HF/anisole or a TFMSA-based cocktail).

    • Following cleavage, precipitate the peptide in cold diethyl ether, wash the precipitate, and dry it.

  • Analysis:

    • Analyze the crude peptide by mass spectrometry to confirm the absence of the N+96 Da trifluoroacetylated side product.

    • Purify the peptide using reverse-phase HPLC.

Protocol 2: On-Resin Removal of an N-Terminal Trifluoroacetyl Group

This protocol is suitable for the selective deprotection of the ε-amino group of a lysine (B10760008) residue protected with a Tfa group, and the principle can be adapted for N-terminal Tfa removal.

  • Resin Preparation:

    • Swell the peptidyl-resin containing the N-terminal Tfa-amino acid in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF from the resin.

    • Add a 2 M aqueous piperidine solution to the resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature. The reaction time will need to be optimized (from hours to overnight) and should be monitored.

  • Monitoring the Reaction:

    • At desired time intervals, take a small sample of resin beads, wash them, and cleave the peptide using a standard TFA cleavage cocktail.

    • Analyze the cleaved sample by HPLC and MS to determine the extent of Tfa group removal.

  • Final Washes:

    • Once the deprotection is complete, drain the piperidine solution and wash the resin thoroughly with DMF, followed by DCM.

    • The resin with the free N-terminus is now ready for the next step (e.g., final cleavage or further modification).

Visualizations

Trifluoroacetylation_Mechanism Mechanism of Resin-Mediated Trifluoroacetylation cluster_resin Resin Support cluster_solution Solution/Mobile Phase Resin_OH Hydroxymethyl Group on Resin (R-CH2OH) Resin_TFA_Ester Trifluoroacetoxymethyl Ester (R-CH2O-COCF3) Resin_OH->Resin_TFA_Ester Resin_TFA_Ester->Resin_OH Regenerates Hydroxymethyl Capped_Peptide N-Trifluoroacetylated Peptide (CF3CO-NH-Peptide) Resin_TFA_Ester->Capped_Peptide TFA Group Transfer TFA Trifluoroacetic Acid (CF3COOH) TFA->Resin_OH Esterification (During Deprotection Steps) Peptide_NH2 Peptide with Free N-Terminus (H2N-Peptide) Peptide_NH2->Resin_TFA_Ester Intersite Nucleophilic Attack Base Tertiary Amine Base (e.g., DIPEA) Base->Peptide_NH2 Neutralization Step

Caption: Mechanism of resin-mediated trifluoroacetylation.

Troubleshooting_Workflow Troubleshooting Trifluoroacetylation Side Reaction Start Start: Unexpected M+96 peak or low synthesis yield Check_MS Confirm M+96 peak with Mass Spec? Start->Check_MS Check_Resin What is your SPPS method and resin type? Check_MS->Check_Resin Yes Other_Issue Not trifluoroacetylation. Investigate other side reactions. Check_MS->Other_Issue No Boc_SPPS Boc-SPPS with standard benzyl ester resin? Check_Resin->Boc_SPPS Boc-SPPS Fmoc_SPPS Fmoc-SPPS? Check_Resin->Fmoc_SPPS Fmoc-SPPS Boc_SPPS->Fmoc_SPPS No Use_Pam Solution: Switch to Pam-Resin for acid stability. Boc_SPPS->Use_Pam Yes Modify_Fmoc Solution: Keep N-terminal Fmoc on during cleavage OR use N-terminal Boc-AA. Fmoc_SPPS->Modify_Fmoc Yes End Problem Resolved Use_Pam->End Modify_Fmoc->End

Caption: Troubleshooting workflow for trifluoroacetylation.

Technical Support Center: Analytical Methods for Assessing Trifluoroalanine Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of trifluoroalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for assessing this compound purity are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is often used for its versatility in separating non-volatile and polar compounds.[1] GC-MS is a powerful technique for volatile compounds, though this compound requires derivatization to increase its volatility.[1][2] ¹⁹F NMR is particularly useful due to the fluorine atoms in this compound, offering high sensitivity and a wide chemical shift range, which can help in identifying and quantifying fluorinated impurities.[3]

Q2: Why is derivatization necessary for the GC analysis of this compound?

A2: this compound, like other amino acids, is a polar and non-volatile compound.[1][2] These characteristics make it unsuitable for direct analysis by Gas Chromatography (GC), as it can decompose at the high temperatures of the injector port and interact strongly with the GC column, leading to poor peak shape and inaccurate results.[2] Derivatization is a chemical process that converts the polar functional groups (amine and carboxylic acid) into less polar and more volatile derivatives, allowing for successful separation and detection by GC.[1]

Q3: What are the common derivatization reagents used for amino acid analysis by GC-MS?

A3: Common derivatization reagents for amino acids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1][2] These reagents react with the active hydrogens on the amino and carboxyl groups to form more volatile and thermally stable derivatives.[1] Alkyl chloroformates are also used for derivatization in GC-MS analysis of amino acids.[4]

Q4: What is the advantage of using ¹⁹F NMR for this compound purity assessment?

A4: ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds like this compound. The fluorine nucleus has a high natural abundance and a large chemical shift dispersion, which means that small changes in the chemical environment around the fluorine atoms can lead to significant changes in the NMR signal.[3] This high sensitivity makes it easier to detect and quantify fluorine-containing impurities, even at low levels.[3]

Q5: How should this compound be stored to maintain its purity?

A5: this compound should be stored in a cool and dry place, typically at 2-8°C, to minimize degradation. It is important to keep the container tightly sealed to protect it from moisture. For long-term storage, it is advisable to follow the specific storage conditions provided by the supplier.

Troubleshooting Guides

HPLC Analysis

Q1: I am observing poor peak shape (tailing) for the this compound peak. What could be the cause and how can I fix it?

A1: Peak tailing in HPLC is a common issue that can arise from several factors.[5][6]

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the basic amine group of this compound, causing peak tailing.

    • Solution: Use an end-capped column or add a small amount of a competing base, like triethylamine, to the mobile phase. Lowering the pH of the mobile phase can also help by protonating the silanol groups and reducing interactions.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can affect peak shape.[7]

    • Solution: Flush the column with a strong solvent or replace the column if it is old or has been used extensively.[5]

Q2: My retention time for this compound is shifting between injections. What should I investigate?

A2: Retention time variability can compromise the reliability of your results.[5]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause.

    • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Use a reliable online degasser to prevent air bubbles, which can affect the pump performance.[5]

  • Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates.

    • Solution: Check for leaks in the system, and ensure the pump seals and check valves are in good condition.[5][7]

  • Column Temperature: Variations in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.[7]

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause shifts.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Logical Relationship for HPLC Troubleshooting

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start HPLC Issue (e.g., Peak Tailing, RT Shift) cause1 Mobile Phase Inconsistency start->cause1 cause2 Column Problems start->cause2 cause3 Instrument Malfunction start->cause3 cause4 Sample Issues start->cause4 solution1a Prepare Fresh Mobile Phase cause1->solution1a solution1b Degas Mobile Phase cause1->solution1b solution2a Flush or Replace Column cause2->solution2a solution2b Check Column Temperature cause2->solution2b solution3a Check for Leaks cause3->solution3a solution3b Inspect Pump Seals/Valves cause3->solution3b solution4a Adjust Sample Concentration cause4->solution4a end_node Problem Resolved solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node solution3a->end_node solution3b->end_node solution4a->end_node

Caption: A logical diagram for troubleshooting common HPLC issues.

GC-MS Analysis

Q1: My derivatization of this compound appears to be incomplete. What could be the reason?

A1: Incomplete derivatization can lead to inaccurate quantification.

  • Presence of Moisture: Silylation reagents are sensitive to moisture, which can consume the reagent and lead to low derivatization yields.[1]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Reagent-to-Sample Ratio: An insufficient amount of derivatizing reagent will result in an incomplete reaction.

    • Solution: Optimize the ratio of the derivatization reagent to the sample. It may be necessary to use a larger excess of the reagent.

  • Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for the reaction to go to completion.

    • Solution: Increase the reaction time or temperature according to established protocols for amino acid derivatization.[1]

Q2: I am not observing the expected molecular ion peak for my derivatized this compound in the mass spectrum. Why might this be?

A2: The absence of a molecular ion peak is common in electron ionization (EI) mass spectrometry, especially for certain derivatives.

  • Fragmentation: The molecular ion of the derivatized this compound may be unstable and readily fragment into smaller, more stable ions.

    • Solution: Look for characteristic fragment ions in the mass spectrum that can be used for identification and quantification.

  • Derivatization Issues: The compound may not have been derivatized as expected.

    • Solution: Confirm the success of the derivatization reaction, possibly by using a different analytical technique like NMR, before GC-MS analysis.

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow start Start: this compound Sample step1 Sample Preparation (Drying) start->step1 Ensure sample is dry step2 Derivatization (e.g., with MTBSTFA) step1->step2 Add derivatization reagent and heat step3 GC Separation step2->step3 Inject derivatized sample step4 Mass Spectrometry Detection step3->step4 Separated components enter MS step5 Data Analysis (Purity Assessment) step4->step5 Analyze mass spectra and chromatogram end_node End: Purity Report step5->end_node

Caption: A typical workflow for the purity analysis of this compound by GC-MS.

Data Summary Tables

Table 1: Comparison of Analytical Techniques for this compound Purity Assessment

TechniquePrincipleSample PreparationAdvantagesDisadvantages
HPLC Separation based on polarityDissolution in a suitable solventVersatile, suitable for non-volatile compoundsMay require specific columns for good peak shape
GC-MS Separation based on volatility and boiling point, with mass-based detectionDerivatization requiredHigh sensitivity and selectivityDerivatization adds complexity and potential for error
¹⁹F NMR Nuclear magnetic resonance of the fluorine nucleusDissolution in a deuterated solventHigh sensitivity to fluorinated compounds, quantitativeRequires specialized equipment and expertise

Table 2: Common Derivatization Reagents for GC-MS of Amino Acids

ReagentAbbreviationDerivative FormedKey Features
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Forms volatile by-products, widely used.[2]
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)Derivatives are more stable and less moisture-sensitive than TMS derivatives.[1]
Heptafluorobutyl chloroformateHFBCFHeptafluorobutyl (HFB)Used for chiral profiling of amino acids.[4]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Purity

This protocol provides a starting point for developing an HPLC method for this compound. Optimization will likely be necessary.

  • Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). For better peak shape, a polar-embedded or polar-endcapped C18 column can be beneficial.

  • Mobile Phase:

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 5%) and increase linearly to a higher percentage (e.g., 95%) over 15-20 minutes.

    • Hold at the high percentage for a few minutes before returning to the initial conditions and allowing the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

Protocol 2: Derivatization of this compound for GC-MS Analysis using MTBSTFA

This protocol is adapted from a general procedure for amino acid derivatization.[1]

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound (e.g., 1-2 mg) into a clean, dry reaction vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.

    • Cap the vial tightly and heat at 70-100°C for 2-4 hours.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

  • GC-MS Conditions (Starting Point):

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.

Logical Diagram for Method Selection

Method_Selection start Assess this compound Purity q1 Is the sample volatile? start->q1 q3 Are there expected fluorinated impurities? start->q3 q2 Is derivatization acceptable? q1->q2 No gcms Use GC-MS (with derivatization) q1->gcms Yes hplc Use HPLC q2->hplc No q2->gcms Yes q3->hplc No nmr Use 19F NMR q3->nmr Yes

Caption: A decision tree for selecting an analytical method for this compound purity.

References

Technical Support Center: Overcoming Solubility Challenges with Trifluoroalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with synthetic peptides incorporating 3,3,3-trifluoroalanine. Due to the trifluoromethyl group, these peptides often exhibit increased hydrophobicity, leading to challenges in dissolution and a higher propensity for aggregation.

Troubleshooting Guides

This section offers solutions to common problems encountered during the solubilization of trifluoroalanine-containing peptides.

Problem Potential Cause Suggested Solution
The lyophilized peptide does not dissolve in aqueous buffers (e.g., PBS, Tris). The this compound residue significantly increases the hydrophobicity of the peptide, leading to poor interaction with water.1. Use of Organic Co-solvents: Start by dissolving the peptide in a minimal amount of a polar organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) before slowly adding the aqueous buffer to the desired concentration.[1][2] 2. pH Adjustment: If the peptide has a net charge, adjusting the pH of the aqueous buffer away from the peptide's isoelectric point (pI) can increase solubility. For basic peptides, try a slightly acidic buffer (e.g., 10% acetic acid). For acidic peptides, a slightly basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) may be effective.[1][3][4]
The peptide precipitates out of solution when the aqueous buffer is added to the organic stock. The peptide's solubility limit in the final aqueous/organic mixture has been exceeded. This is common for highly hydrophobic peptides.1. Slow, Dropwise Addition: Add the concentrated peptide-organic solution to the aqueous buffer very slowly while vortexing to prevent localized precipitation. 2. Lower Final Concentration: Your target concentration may be too high for the final buffer composition. Try re-dissolving at a lower target concentration. 3. Increase Organic Co-solvent Percentage: If your experimental assay can tolerate it, increasing the percentage of the organic solvent in the final solution can help maintain solubility. Most cell-based assays can tolerate up to 1% DMSO.
The final peptide solution is cloudy or contains visible particulates. Incomplete dissolution or aggregation has occurred.1. Sonication: Use a bath sonicator to aid in the dissolution of the peptide.[1][4] 2. Gentle Warming: Gently warm the solution (e.g., to 30-40°C), but be cautious as this can degrade some peptides. 3. Centrifugation: Before use, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) and use the clear supernatant to ensure no undissolved material is used in the experiment.[1]
The peptide appears to be forming a gel. Peptides with a high propensity for forming intermolecular hydrogen bonds can form gels in aqueous solutions.1. Use of Chaotropic Agents: For peptides that are prone to severe aggregation, you can use denaturing agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) to dissolve the peptide. Note that these may interfere with downstream biological assays. 2. Strong Organic Solvents: For very hydrophobic peptides that form gels, initial dissolution in a strong organic solvent like trifluoroacetic acid (TFA) or formic acid might be necessary, followed by careful dilution.[4]

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound often difficult to dissolve?

A1: The trifluoromethyl group (-CF3) on the alanine (B10760859) residue is highly hydrophobic. The incorporation of this compound increases the overall hydrophobicity of the peptide, which can lead to poor solubility in aqueous solutions and a higher tendency for the peptide to aggregate.[5]

Q2: What is the best initial solvent to try for a new this compound peptide?

A2: It is always recommended to start with a small amount of sterile, deionized water. If the peptide is not soluble, the next step depends on the peptide's overall charge. For charged peptides, adjusting the pH can be effective. For neutral or very hydrophobic peptides, starting with a small volume of a strong organic solvent like DMSO is the recommended approach.[1][2][4]

Q3: How do I determine the charge of my this compound peptide to guide solvent selection?

A3: To estimate the net charge of your peptide at a neutral pH (around 7), you can follow these steps:

  • Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus.

  • Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.

  • Sum these values to get the overall net charge. This compound itself is a neutral amino acid.[2][4]

Q4: Can I use trifluoroacetic acid (TFA) to dissolve my peptide?

A4: Yes, for extremely hydrophobic peptides, a small amount of neat TFA can be an effective solubilizing agent.[3][4] However, TFA is a strong acid and can interfere with many biological assays, particularly cell-based experiments. If you use TFA, it is often necessary to remove it by lyophilization and exchange the counter-ion.

Q5: How can I prevent my this compound peptide from aggregating during storage?

A5: To minimize aggregation, it is best to store the peptide as a lyophilized powder at -20°C or -80°C. If you need to store it in solution, prepare a concentrated stock in an organic solvent like DMSO, and then freeze aliquots at -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide illustrative data on the expected solubility of a model hydrophobic peptide containing a fluorinated amino acid under various conditions. Actual solubility will depend on the specific peptide sequence.

Table 1: Solubility of a Model Fluorinated Peptide in Different Solvents

SolventEstimated Solubility (mg/mL)Observations
Water< 0.1Insoluble, forms a suspension.
PBS (pH 7.4)< 0.1Insoluble, visible particulates.
10% Acetic Acid0.5 - 1.0Improved solubility for basic peptides.
0.1M Ammonium Bicarbonate0.5 - 1.0Improved solubility for acidic peptides.
50% Acetonitrile/Water1.0 - 2.0Soluble, but may not be suitable for all biological assays.
100% DMSO> 10Highly soluble, suitable for creating stock solutions.

Table 2: Recommended Final DMSO Concentration for In Vitro Assays

Final DMSO Concentration (%)Potential for CytotoxicityRecommendation
< 0.1Very LowGenerally safe for most cell lines.
0.1 - 0.5LowMay be tolerated, but preliminary testing is recommended.
0.5 - 1.0ModeratePotential for cytotoxicity, requires careful validation.
> 1.0HighNot recommended for most cell-based assays.

Experimental Protocols

Protocol 1: Stepwise Solubilization of a Hydrophobic this compound Peptide using an Organic Co-Solvent
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Mixing: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Dilution: While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded. In this case, you may need to prepare a more dilute final solution.

Protocol 2: pH-Adjusted Solubilization for Charged this compound Peptides
  • Determine Peptide Charge: Calculate the theoretical net charge of your peptide at neutral pH.

  • For Basic Peptides (Net Positive Charge):

    • Attempt to dissolve the peptide in sterile deionized water.

    • If insoluble, add a small volume of 10% acetic acid and vortex.

    • Once dissolved, dilute to the final concentration with your desired aqueous buffer.

  • For Acidic Peptides (Net Negative Charge):

    • Attempt to dissolve the peptide in sterile deionized water.

    • If insoluble, add a small volume of 0.1 M ammonium bicarbonate and vortex.

    • Once dissolved, dilute to the final concentration with your desired aqueous buffer.

Visualizations

experimental_workflow Solubilization Workflow for this compound Peptides start Start with Lyophilized This compound Peptide solubility_test Perform Small-Scale Solubility Test start->solubility_test dissolve_dmso Dissolve in minimal 100% DMSO solubility_test->dissolve_dmso add_buffer Slowly add to Aqueous Buffer dissolve_dmso->add_buffer check_solubility Check for Precipitation add_buffer->check_solubility soluble Peptide is Soluble check_solubility->soluble Clear Solution insoluble Insoluble/ Precipitated check_solubility->insoluble Cloudy/Precipitate troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Use Chaotropes insoluble->troubleshoot

Caption: A flowchart of the recommended experimental workflow for dissolving this compound peptides.

logical_relationship Factors Influencing this compound Peptide Solubility tfa_residue This compound Residue hydrophobicity Increased Hydrophobicity tfa_residue->hydrophobicity aggregation Increased Aggregation Propensity hydrophobicity->aggregation solubility_issues Solubility Challenges hydrophobicity->solubility_issues aggregation->solubility_issues solutions Potential Solutions solubility_issues->solutions cosolvents Organic Co-solvents (DMSO, DMF) solutions->cosolvents ph_adjustment pH Adjustment solutions->ph_adjustment chaotropes Chaotropic Agents (GdnHCl, Urea) solutions->chaotropes

Caption: A diagram illustrating the relationship between the this compound residue and solubility issues, along with potential solutions.

References

Technical Support Center: Managing Trifluoroalanine's Influence on Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with peptide aggregation, specifically when incorporating the unnatural amino acid trifluoroalanine (TFAla). While direct quantitative data on the aggregation propensity of TFAla-containing peptides is limited in current literature, this guide offers strategies and experimental protocols based on established principles of peptide aggregation to help you characterize and manage your specific system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it influence peptide aggregation?

This compound (TFAla) is an analog of the amino acid alanine (B10760859) where the three hydrogen atoms of the methyl side chain are replaced by fluorine atoms. This substitution can significantly alter the physicochemical properties of a peptide. The highly electronegative fluorine atoms can induce a strong dipole moment in the C-F bonds, potentially influencing local peptide conformation and intermolecular interactions. While not extensively documented, the introduction of TFAla could either increase or decrease aggregation propensity depending on the peptide sequence and the surrounding microenvironment. The increased hydrophobicity of the CF3 group might promote aggregation, or steric hindrance could disrupt the formation of ordered aggregates like β-sheets.

Q2: My TFAla-containing peptide is showing low solubility and is difficult to work with. What are the initial steps to address this?

Low solubility is often a primary indicator of aggregation. Here are some initial troubleshooting steps:

  • Solvent Screening: Attempt to dissolve the peptide in a small range of solvents with varying polarities. Common starting points include sterile water, phosphate-buffered saline (PBS), and organic solvents like dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP) followed by careful dilution into your aqueous buffer of choice.

  • pH Adjustment: The net charge of a peptide can significantly impact its solubility and aggregation. Experiment with adjusting the pH of your buffer to be at least 1-2 units away from the peptide's isoelectric point (pI).

  • Chaotropic Agents: In cases of severe aggregation, consider using mild chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) at low concentrations to disrupt aggregates, followed by dialysis or buffer exchange into your final experimental buffer.

Q3: How can I experimentally monitor the aggregation of my TFAla-containing peptide?

Several biophysical techniques can be employed to monitor peptide aggregation. Two of the most common are:

  • Thioflavin T (ThT) Fluorescence Assay: This assay is widely used to detect the formation of amyloid-like fibrils rich in β-sheet structures. ThT dye exhibits a characteristic increase in fluorescence upon binding to these structures.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique to monitor changes in the secondary structure of your peptide. A transition from a random coil or α-helical conformation to a β-sheet structure is a hallmark of amyloidogenic aggregation.

Troubleshooting Guides

Issue 1: Inconsistent or High Background Fluorescence in Thioflavin T Assay
Potential Cause Troubleshooting Step
ThT solution degradation or precipitation Prepare fresh ThT stock solution and filter it through a 0.22 µm syringe filter before use. Store protected from light.
Peptide forming non-amyloid aggregates ThT is specific for β-sheet rich amyloid fibrils. Other types of amorphous aggregates may not yield a strong signal.[1] Confirm aggregate morphology with techniques like Transmission Electron Microscopy (TEM).
Interference from buffer components Some buffer components can interfere with the ThT assay.[2] Run appropriate controls with buffer and ThT alone to establish a baseline. If interference is suspected, consider a different buffer system.
Pre-existing aggregates in peptide stock Centrifuge your peptide stock solution at high speed immediately before the assay to pellet any pre-formed aggregates and use the supernatant.
Issue 2: Difficulty Interpreting Circular Dichroism (CD) Spectra
Potential Cause Troubleshooting Step
Low signal-to-noise ratio Increase the peptide concentration, use a longer pathlength cuvette, or increase the data acquisition time. Ensure the buffer has low absorbance in the far-UV region.
Peptide precipitation during measurement This can cause light scattering and distort the CD spectrum. Filter the sample immediately before measurement. If precipitation is persistent, you may need to work at a lower concentration or modify the buffer conditions (pH, ionic strength).
Complex conformational changes The transition may not be a simple two-state process. Analyze the spectra at multiple time points and temperatures to understand the conformational landscape. Consider deconvolution software to estimate the percentage of different secondary structures.

Data Presentation

Due to the limited availability of specific quantitative data for this compound-containing peptides in the literature, the following tables are presented with hypothetical data to illustrate how you might structure your experimental results for clear comparison.

Table 1: Hypothetical Thioflavin T Aggregation Kinetics of Peptide X and its TFAla Analog

PeptideLag Phase (hours)Apparent Rate Constant (kapp, h-1)Max Fluorescence (a.u.)
Peptide X (Control) 4.5 ± 0.50.25 ± 0.031250 ± 50
Peptide X-TFAla 2.1 ± 0.30.48 ± 0.051800 ± 70

This hypothetical data suggests that the incorporation of TFAla accelerates the aggregation kinetics of Peptide X.

Table 2: Hypothetical Secondary Structure Content of Peptide Y and its TFAla Analog Determined by CD Spectroscopy

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)
Peptide Y (Control) 45 ± 310 ± 245 ± 4
Peptide Y-TFAla (t=0) 30 ± 415 ± 355 ± 5
Peptide Y-TFAla (t=24h) 10 ± 265 ± 525 ± 4

This hypothetical data illustrates a conformational switch from a predominantly α-helical/random coil structure to a β-sheet rich structure upon incubation of the TFAla-containing peptide.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay

This protocol is a general guideline and may require optimization for your specific peptide.

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in distilled water and filter through a 0.22 µm syringe filter. Store in the dark at 4°C for up to a week.

    • Prepare your peptide stock solution in an appropriate buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4). Determine the concentration accurately.

  • Assay Setup:

    • In a 96-well, non-binding, black, clear-bottom plate, add your peptide to the desired final concentration (e.g., 10-50 µM).

    • Add ThT from the stock solution to a final concentration of 10-25 µM.

    • Include controls: buffer with ThT only (for background subtraction) and a known aggregating peptide as a positive control if available.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C). Agitation (e.g., orbital shaking for 10 seconds before each reading) can be used to promote aggregation.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the peptide-containing samples.

    • Plot the fluorescence intensity versus time. The resulting curve can be fitted to a sigmoidal function to extract kinetic parameters like the lag time and the apparent rate of aggregation.

Protocol 2: Circular Dichroism (CD) Spectroscopy

This protocol provides a general method for analyzing the secondary structure of your peptide.

  • Sample Preparation:

    • Prepare your peptide solution in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm).

    • The final peptide concentration should be in the range of 0.1-0.2 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter immediately before measurement to remove any pre-existing aggregates.

  • Instrument Setup:

    • Use a quartz cuvette with a suitable pathlength (e.g., 1 mm).

    • Set the instrument to scan in the far-UV region (e.g., from 260 nm down to 190 nm).

    • Acquire a baseline spectrum of the buffer alone.

  • Measurement:

    • Acquire the CD spectrum of your peptide sample. Multiple scans are typically averaged to improve the signal-to-noise ratio.

    • To study aggregation, you can acquire spectra at different time points while incubating the sample at a specific temperature.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • The resulting spectrum can be visually inspected for characteristic secondary structure features: α-helices show negative bands at ~222 nm and ~208 nm, while β-sheets show a negative band around 218 nm.

    • Use deconvolution software to estimate the percentage of each secondary structure element.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Data Interpretation Peptide_Synthesis Peptide Synthesis (with TFAla) Purification Purification & Characterization Peptide_Synthesis->Purification Solubilization Solubilization Purification->Solubilization ThT_Assay Thioflavin T Assay Solubilization->ThT_Assay CD_Spectroscopy CD Spectroscopy Solubilization->CD_Spectroscopy TEM TEM ThT_Assay->TEM Kinetics Aggregation Kinetics ThT_Assay->Kinetics Structure Secondary Structure CD_Spectroscopy->Structure Morphology Aggregate Morphology TEM->Morphology

Caption: Experimental workflow for investigating TFAla-peptide aggregation.

aggregation_pathway Monomer Soluble Monomers (TFAla-Peptide) Oligomer Soluble Oligomers Monomer->Oligomer Nucleation (Lag Phase) Fibril Mature Fibrils (β-sheet rich) Monomer->Fibril Monomer Addition Protofibril Protofibrils Oligomer->Protofibril Elongation Protofibril->Fibril

Caption: A simplified pathway of amyloid-like peptide aggregation.

troubleshooting_logic decision decision Start Peptide Aggregation Suspected Solubility_Check Check Solubility Start->Solubility_Check Is_Soluble Is it soluble? Solubility_Check->Is_Soluble Insoluble Insoluble Is_Soluble->Insoluble No Soluble Soluble Is_Soluble->Soluble Yes Modify_Buffer Modify Buffer (pH, Solvents) Insoluble->Modify_Buffer Proceed_Analysis Proceed to Analysis (ThT, CD) Soluble->Proceed_Analysis Recheck_Solubility Re-check Solubility Modify_Buffer->Recheck_Solubility Still_Insoluble Still Insoluble? Recheck_Solubility->Still_Insoluble Still_Insoluble->Soluble No Consider_Synthesis Consider Re-synthesis (e.g., with solubilizing tags) Still_Insoluble->Consider_Synthesis Yes

Caption: Troubleshooting logic for handling aggregating peptides.

References

strategies to minimize epimerization of trifluoroalanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of trifluoroalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize epimerization during their experiments.

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis of this compound and its incorporation into peptides, leading to epimerization.

Issue 1: Significant Epimerization Observed During Chemical Synthesis of this compound

Symptoms:

  • NMR or chiral HPLC analysis of the synthesized this compound shows a mixture of enantiomers.

  • The final product exhibits poor optical rotation.

Possible Causes and Solutions:

The α-proton of this compound is particularly acidic due to the strong electron-withdrawing effect of the trifluoromethyl group, making it highly susceptible to base-catalyzed epimerization.[1]

Cause Solution Underlying Principle
Strong Base Use a weaker, non-nucleophilic base. Sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferable to less hindered ones.[2]Stronger bases more readily abstract the acidic α-proton, leading to a planar enolate intermediate that can be protonated from either face, causing racemization.[1][3]
High Temperature Perform the reaction at a lower temperature (e.g., 0 °C or below).[2]Higher temperatures provide the necessary activation energy to overcome the barrier for epimerization.[2]
Prolonged Reaction Time Monitor the reaction closely and minimize the reaction time.Longer exposure to conditions that promote epimerization increases the likelihood of its occurrence.
Solvent Choice Use a less polar solvent if compatible with the reaction.The polarity of the solvent can affect the stability of the enolate intermediate and the rate of epimerization.[2]
Inappropriate Method Employ a stereoselective synthesis method.Methods designed to control stereochemistry can prevent or minimize epimerization.
Issue 2: Epimerization of this compound Residue During Peptide Coupling

Symptoms:

  • HPLC or LC-MS analysis of the crude peptide shows diastereomeric impurities.

  • The biological activity of the final peptide is reduced or altered.

Possible Causes and Solutions:

During peptide synthesis, the activation of the carboxylic acid group of an N-protected amino acid increases the acidity of the α-proton, making it prone to abstraction by a base. This is a significant issue for sensitive amino acids like this compound.

Cause Solution Underlying Principle
Choice of Coupling Reagent Use coupling reagents known for low racemization potential, such as phosphonium (B103445) (e.g., PyBOP) or uronium salts (e.g., HATU, HBTU).[4] The combination of a carbodiimide (B86325) like DIC with an additive such as OxymaPure or HOBt is also effective.[2][5]Certain coupling reagents can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and prone to abstraction, leading to racemization.[6][7]
Excessive or Strong Base Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Use the minimum amount of base necessary.Stronger, less hindered bases are more likely to abstract the alpha-proton.[6]
Prolonged Activation Time Minimize the pre-activation time before adding the amine component.The longer the activated amino acid exists, the greater the chance for oxazolone (B7731731) formation and subsequent epimerization.[6]
Elevated Temperature Perform the coupling reaction at room temperature or 0 °C.[6]Higher temperatures accelerate all reactions, including side reactions that lead to epimerization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to produce enantiomerically pure this compound?

Enzymatic synthesis is a highly effective method for producing enantiomerically pure fluorinated amino acids, including this compound.[8][9][10][11] Specific dehydrogenases can catalyze the conversion of trifluoropyruvate into this compound with complete enantiomeric excess.[8][10][11] This approach avoids the harsh conditions often associated with chemical synthesis that can lead to epimerization.

Q2: How does the trifluoromethyl group influence the rate of epimerization?

The trifluoromethyl group is a strong electron-withdrawing group. This property increases the acidity of the α-proton on the amino acid, making it more susceptible to abstraction by a base.[1] This leads to the formation of a planar enolate intermediate, which upon re-protonation can result in a mixture of enantiomers.

Q3: Can chiral auxiliaries be used to synthesize this compound with high stereoselectivity?

Yes, the use of chiral auxiliaries is a viable strategy. A reported method involves the stereoselective reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, which yields non-racemic 3,3,3-trifluoroalanine.[12] Chiral auxiliaries temporarily attach to the molecule to control the stereochemical outcome of subsequent reactions.[13][14][15]

Q4: Are there specific protecting groups that can help minimize epimerization?

While the choice of coupling reagent and reaction conditions are the primary factors, some research suggests that the nature of the N-protecting group can influence epimerization rates. For instance, a thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) protecting group has been shown to suppress α-carbon racemization compared to standard Fmoc protection in certain cases.[16]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound using a Chiral Auxiliary

This protocol is based on the methodology for the synthesis of non-racemic 3,3,3-trifluoroalanine via the reduction of a chiral sulfinimine.[12]

  • Formation of the Chiral Sulfinimine:

    • Dissolve the chiral iminophosphorane in freshly distilled benzene.

    • Add ethyl trifluoropyruvate dropwise to the solution.

    • Warm the mixture to approximately 40 °C for about 2 hours.

    • Rapidly evaporate the solvent under vacuum. The crude product is the highly electrophilic sulfinimine.

  • Stereoselective Reduction:

    • Redissolve the crude sulfinimine in freshly distilled THF and cool the solution to -70 °C.

    • Add a 1.0 M solution of diisobutylaluminium hydride (DIBAH) in n-hexane dropwise while stirring.

    • Maintain the reaction at -70 °C for 15 minutes.

  • Hydrolysis and Purification:

    • Quench the reaction and perform an acidic workup.

    • The resulting diastereomeric sulfinamides can be separated.

    • Acidic hydrolysis of the desired sulfinamide, followed by purification using an ion-exchange column (e.g., Dowex 50W-X8), yields the enantiomerically enriched 3,3,3-trifluoroalanine.

Protocol 2: General Low-Epimerization Peptide Coupling

This protocol provides general guidelines for coupling a this compound residue during solid-phase peptide synthesis (SPPS) to minimize epimerization.

  • Resin and Amino Acid Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • In a separate vessel, dissolve the N-protected this compound (3 eq.), the coupling additive (e.g., OxymaPure, 3 eq.), and the coupling reagent (e.g., DIC, 3 eq.) in DMF.

  • Coupling Reaction:

    • Add the amino acid solution to the resin.

    • Allow the reaction to proceed for 1-3 hours at room temperature. Monitor for completion using a suitable test (e.g., Kaiser test).

    • Perform the coupling at 0 °C if the this compound residue is particularly prone to epimerization.

  • Washing:

    • Once the reaction is complete, thoroughly wash the resin with DMF, DCM, and then DMF again to prepare for the next cycle.

Visualizations

Epimerization_Mechanism cluster_0 Base-Catalyzed Epimerization L_TFA L-Trifluoroalanine (Chiral) Enolate Planar Enolate Intermediate (Achiral) L_TFA->Enolate + Base - H+ Enolate->L_TFA + H+ D_TFA D-Trifluoroalanine (Chiral) Enolate->D_TFA + H+

Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.

Workflow cluster_workflow Strategies to Minimize Epimerization cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis start Synthesis Goal: Enantiopure this compound Conditions Optimize Conditions start->Conditions Reagents Select Reagents start->Reagents Auxiliary Use Chiral Auxiliary start->Auxiliary Enzyme_Select Select Specific Enzyme (e.g., Dehydrogenase) start->Enzyme_Select Low_Temp Low Temperature Conditions->Low_Temp Weak_Base Weak/Hindered Base Conditions->Weak_Base Coupling_Reagent Low-Racemization Coupling Reagent Reagents->Coupling_Reagent Enantio_Product Enantiopure Product Enzyme_Select->Enantio_Product High Stereoselectivity

Caption: Workflow for minimizing this compound epimerization.

References

Technical Support Center: Optimization of ¹⁹F NMR Data Acquisition for Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹⁹F NMR studies of proteins labeled with 3,3,3-trifluoroalanine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring optimal data acquisition and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using trifluoroalanine for ¹⁹F NMR studies of proteins?

A1: this compound offers several key advantages for protein NMR studies:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1] The presence of three equivalent fluorine atoms in the trifluoromethyl group further amplifies the signal-to-noise ratio.

  • No Background Signal: Fluorine is virtually absent from biological systems, which means that ¹⁹F NMR spectra are free from background signals that can complicate ¹H, ¹³C, and ¹⁵N NMR.[1][2][3]

  • Sensitive to Environment: The ¹⁹F chemical shift is highly sensitive to the local microenvironment, including solvent exposure, electrostatic fields, and van der Waals interactions.[2] This makes it an excellent probe for conformational changes, ligand binding, and protein-protein interactions.

  • Reduced Linewidths: The rapid rotation of the CF₃ group helps to average out chemical shift anisotropy (CSA), which is a major source of line broadening in ¹⁹F NMR, especially at high magnetic fields.[3] This often results in sharper signals compared to other fluorinated amino acids.

Q2: How is this compound incorporated into a protein of interest?

A2: this compound is typically incorporated into proteins biosynthetically. This is often achieved by using an E. coli expression system where a specific codon, such as an amber stop codon (TAG), is reassigned to code for the unnatural amino acid.[4] This requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound.

Q3: What is the typical chemical shift range for this compound in a protein?

A3: The chemical shift of the ¹⁹F signal from this compound in a protein can vary significantly depending on its local environment. While the free amino acid has a specific chemical shift, once incorporated into a protein, the signal can be dispersed over a range of several ppm. As a general reference, trifluoromethyl groups in various environments can have chemical shifts ranging from approximately -50 to -80 ppm relative to a trifluoroacetic acid (TFA) standard.

Q4: Will the incorporation of this compound perturb the structure and function of my protein?

A4: While fluorine is relatively small, the trifluoromethyl group is bulkier than a methyl group. Therefore, it is crucial to assess whether the incorporation of this compound affects the protein's structure, stability, and function.[2] This can be evaluated using various biophysical techniques such as circular dichroism (CD) for secondary structure analysis, differential scanning fluorimetry (DSF) for thermal stability, and activity assays.

Troubleshooting Guide

Poor Signal-to-Noise Ratio

Q: I am observing a very weak ¹⁹F signal from my this compound-labeled protein. What can I do to improve the signal-to-noise ratio?

A: Several factors can contribute to a poor signal-to-noise ratio. Here are some troubleshooting steps:

  • Increase Protein Concentration: The most straightforward way to improve signal is to increase the concentration of your labeled protein. For ¹⁹F NMR, concentrations in the range of 100-500 µM are typically used.[5]

  • Increase the Number of Scans: Averaging more scans will improve the signal-to-noise ratio, which increases with the square root of the number of scans.

  • Optimize Acquisition Parameters:

    • Recycle Delay: Ensure the recycle delay is appropriate for the T₁ relaxation time of your ¹⁹F signal. A delay of 1.5 to 2.0 seconds is often a good starting point.[5] For quantitative measurements, a longer delay of 5 times T₁ is recommended.[6]

    • Pulse Width: Calibrate the ¹⁹F pulse width to ensure efficient excitation.

  • Check Labeling Efficiency: Verify the incorporation of this compound into your protein using mass spectrometry. Incomplete labeling will result in a weaker signal.

  • Use a Cryoprobe: If available, using a cryogenically cooled probe can significantly enhance sensitivity.[3]

Broad ¹⁹F Signals

Q: The ¹⁹F signal from my this compound-labeled protein is very broad. What could be the cause and how can I obtain sharper signals?

A: Signal broadening can arise from several sources:

  • Protein Aggregation: Broad signals are often a sign of protein aggregation. Check the monodispersity of your sample using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). If aggregation is present, try optimizing the buffer conditions (pH, salt concentration, additives like glycerol (B35011) or mild detergents).

  • Intermediate Chemical Exchange: If the this compound residue is in a region of the protein undergoing conformational exchange on the NMR timescale, this can lead to significant line broadening. Acquiring spectra at different temperatures can help to move out of the intermediate exchange regime.

  • High Molecular Weight: For very large proteins or protein complexes, the slow tumbling in solution leads to efficient transverse relaxation (short T₂) and thus broader lines. While the fast rotation of the CF₃ group mitigates this to some extent, it can still be a factor.

  • High Labeling Density: In some cases, high levels of fluorination can lead to line broadening.[4] If you have multiple this compound residues, this could be a contributing factor.

Baseline Distortions

Q: My ¹⁹F NMR spectrum has a rolling or distorted baseline. How can I correct this?

A: Baseline issues are common in ¹⁹F NMR. Here are the primary causes and solutions:

  • Large Spectral Width: Acquiring a very large spectral width, which is often necessary for ¹⁹F NMR, can lead to baseline distortions.[7]

  • Incorrect Phasing: Applying a large first-order phase correction can introduce baseline roll.[7]

  • Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, leading to oscillations in the FID and baseline problems.

  • Probe Background Signals: Some NMR probes may have components containing fluorine, leading to broad background signals that can distort the baseline.

Troubleshooting Steps:

  • Optimize Spectral Width: Once you have located your signal of interest, reduce the spectral width to cover only the region containing your peaks.

  • Careful Phasing: Use automated phasing routines (e.g., aph in TopSpin) and then manually fine-tune the zero- and first-order phase corrections. Avoid excessively large first-order phase values.

  • Adjust Acquisition Parameters: Increase the pre-acquisition delay to allow acoustic ringing to subside before data collection begins.

  • Baseline Correction Algorithms: Apply a polynomial baseline correction to your processed spectrum.

Quantitative Data Summary

The following table summarizes key ¹⁹F NMR properties of the trifluoromethyl (CF₃) group, which is the reporter in this compound. These values are approximate and can vary depending on the specific protein environment.

PropertyTypical Value/RangeNotes
Gyromagnetic Ratio (γ) 251.8 x 10⁶ rad s⁻¹ T⁻¹High value contributes to good sensitivity.
Natural Abundance 100%No isotopic enrichment is necessary for the nucleus itself.[1]
Relative Sensitivity (vs ¹H) 0.83¹⁹F is a highly sensitive nucleus for NMR.[1]
Chemical Shift Range (in proteins) Several ppmHighly sensitive to the local environment.[2]
T₁ Relaxation Time ~1.5 s (for free amino acid)Can be shorter in proteins due to slower tumbling.
T₂ Relaxation Time VariableHighly dependent on protein size and dynamics.
¹J(¹³C-¹⁹F) Coupling Constant ~270-300 HzCan be observed as satellite peaks.
²J(¹H-¹⁹F) Coupling Constant ~5-10 HzMay not be resolved in broad protein signals.

Experimental Protocols

Protocol: 1D ¹⁹F NMR Data Acquisition for a this compound-Labeled Protein

1. Sample Preparation:

  • Protein Purification: Purify the this compound-labeled protein using standard chromatography techniques.

  • Buffer Exchange: Exchange the protein into a suitable NMR buffer (e.g., 20-50 mM phosphate (B84403) or Tris buffer, pH 6.5-7.5, 50-150 mM NaCl).

  • D₂O Addition: Add 5-10% D₂O to the buffer for the field-frequency lock.

  • Protein Concentration: Concentrate the protein to 100-500 µM.

  • NMR Tube: Transfer the sample to a high-quality NMR tube.

2. Spectrometer Setup:

  • Tune and match the NMR probe for the ¹⁹F frequency.

  • Lock the spectrometer using the D₂O in your sample.

  • Shim the magnetic field to obtain good homogeneity.

3. Acquisition Parameters:

  • Pulse Program: Use a simple pulse-acquire sequence (e.g., zg in Bruker TopSpin). For spectra where ¹H decoupling is desired, a pulse program like zgdc can be used, but often ¹⁹F spectra of CF₃ groups are acquired without decoupling.

  • Spectral Width (SW): Start with a wide spectral width (e.g., 100-200 ppm) to locate the ¹⁹F signal. Center the spectrum at an estimated chemical shift (e.g., -65 ppm).

  • Transmitter Frequency Offset (O1P): Set the offset to the center of your expected spectral window.

  • Acquisition Time (AQ): Typically 0.1-0.2 seconds.

  • Recycle Delay (D1): Start with 1.5-2.0 seconds.

  • Number of Scans (NS): This will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve the desired signal-to-noise ratio.

  • Receiver Gain (RG): Set the receiver gain to an appropriate level to avoid clipping the FID.

4. Data Processing:

  • Apply an exponential window function with a line broadening factor (LB) of 10-50 Hz to improve the signal-to-noise ratio.

  • Fourier transform the FID.

  • Phase the spectrum carefully.

  • Apply a baseline correction.

  • Reference the chemical shift using an appropriate standard (e.g., an external standard of trifluoroacetic acid).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Purification Protein Purification Buffer_Exchange Buffer Exchange & D2O Addition Purification->Buffer_Exchange Concentration Concentration Buffer_Exchange->Concentration NMR_Tube Transfer to NMR Tube Concentration->NMR_Tube Spectrometer_Setup Spectrometer Setup (Tune, Lock, Shim) NMR_Tube->Spectrometer_Setup Set_Parameters Set Acquisition Parameters Spectrometer_Setup->Set_Parameters Acquire_Data Acquire FID Set_Parameters->Acquire_Data Processing Window Function Fourier Transform Acquire_Data->Processing Analysis Phasing Baseline Correction Referencing Processing->Analysis

Caption: Experimental workflow for ¹⁹F NMR data acquisition.

Troubleshooting_Logic cluster_issues Identify Primary Issue cluster_solutions_sn Solutions for Low S/N cluster_solutions_broad Solutions for Broad Signal cluster_solutions_baseline Solutions for Bad Baseline Start Poor Quality Spectrum Is_S_N_Low Low S/N? Start->Is_S_N_Low Is_Signal_Broad Broad Signal? Start->Is_Signal_Broad Is_Baseline_Bad Bad Baseline? Start->Is_Baseline_Bad Increase_Conc Increase Protein Conc. Is_S_N_Low->Increase_Conc Increase_Scans Increase # of Scans Is_S_N_Low->Increase_Scans Check_Labeling Check Labeling Efficiency Is_S_N_Low->Check_Labeling Use_Cryoprobe Use Cryoprobe Is_S_N_Low->Use_Cryoprobe Check_Aggregation Check for Aggregation Is_Signal_Broad->Check_Aggregation Vary_Temp Vary Temperature Is_Signal_Broad->Vary_Temp Optimize_SW Optimize Spectral Width Is_Baseline_Bad->Optimize_SW Careful_Phasing Careful Phasing Is_Baseline_Bad->Careful_Phasing Adjust_PreAcq_Delay Adjust Pre-Acq. Delay Is_Baseline_Bad->Adjust_PreAcq_Delay Apply_Correction Apply Baseline Correction Is_Baseline_Bad->Apply_Correction

Caption: Troubleshooting logic for common ¹⁹F NMR issues.

References

Technical Support Center: Incorporating Trifluoroalanine into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β,β,β-trifluoroalanine (TFA) for protein expression.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when incorporating trifluoroalanine into proteins?

A1: The primary challenges are often reduced protein yield and potential cytotoxicity to the expression host, such as E. coli. This is because this compound can be toxic to cells and may not be as efficiently incorporated into proteins as its natural counterpart, alanine (B10760859).[1][2] Careful optimization of expression conditions is crucial to mitigate these effects.

Q2: How can I confirm that this compound has been successfully incorporated into my protein?

A2: Mass spectrometry is the most definitive method to confirm the incorporation of this compound. By analyzing the intact protein or proteolytic digests, you can observe the expected mass shift corresponding to the replacement of alanine with this compound.[3][4][5][6][7]

Q3: Can this compound affect the stability and solubility of the expressed protein?

A3: Yes, the incorporation of fluorinated amino acids can impact protein stability and solubility. While in some cases it can enhance thermal stability, it may also lead to the formation of insoluble aggregates or inclusion bodies.[2] The specific effect is protein-dependent and should be empirically determined.

Q4: What is a typical incorporation efficiency for this compound in E. coli?

A4: With optimized protocols, it is possible to achieve high incorporation efficiency of fluorinated amino acids, often exceeding 95%.[1] However, this is dependent on various factors, including the expression vector, host strain, and culture conditions.

Q5: Are there alternatives to using expensive, commercially synthesized this compound?

A5: While direct supplementation of the media with this compound is common, enzymatic synthesis of fluorinated amino acids in situ is an emerging cost-effective alternative.[3] This involves engineering the expression host to produce the desired non-canonical amino acid from a cheaper precursor.

Troubleshooting Guides

Low Protein Yield

Low protein yield is a common issue when working with non-canonical amino acids like this compound. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Toxicity of this compound - Use a tightly regulated promoter system to minimize basal expression. - Lower the induction temperature (e.g., 18-25°C) and extend the induction time.[8] - Reduce the concentration of the inducer (e.g., IPTG).
Inefficient Incorporation - Use an E. coli strain auxotrophic for alanine. - Deplete endogenous alanine from the culture medium before adding this compound. - Optimize the concentration of this compound in the medium.
Codon Usage - If expressing a eukaryotic protein in E. coli, ensure the gene sequence is codon-optimized for the host.
Plasmid Instability - Verify the integrity of your expression plasmid via sequencing.
Poor Cell Growth - Supplement the minimal medium with a complete set of amino acids (except alanine) to support cell health.
Protein Insolubility and Aggregation

The formation of inclusion bodies can sequester your protein of interest, leading to low yields of soluble protein.

Potential Cause Recommended Solutions
Misfolding due to this compound - Co-express molecular chaperones to assist in proper protein folding. - Lower the induction temperature to slow down protein synthesis and allow more time for correct folding.[8]
High Protein Expression Rate - Reduce the inducer concentration to decrease the rate of protein expression. - Use a lower-copy-number plasmid for your expression vector.
Inappropriate Lysis Buffer - Optimize the lysis buffer composition by including additives such as non-ionic detergents or glycerol (B35011) to enhance solubility.
Oxidative Stress - Add reducing agents like DTT or β-mercaptoethanol to the lysis buffer to prevent the formation of incorrect disulfide bonds.

Quantitative Data Summary

The following table summarizes representative quantitative data for the expression of proteins containing fluorinated amino acids. Note that specific values can vary significantly depending on the protein, expression system, and experimental conditions.

Parameter Control (with Alanine) With this compound/Fluorinated Analog Reference
Protein Yield (mg/L) Typically higher5-15 mg/L (reduced yield) to 60-90 mg/L (optimized)[1]
Incorporation Efficiency (%) N/A>95% (optimized)[1]
Cell Viability (% of control) 100%Can be significantly reduced[9][10]

Experimental Protocols

Metabolic Labeling of a Target Protein with this compound in E. coli

This protocol is a general guideline for expressing a target protein with this compound in an alanine-auxotrophic E. coli strain.

Materials:

  • E. coli strain auxotrophic for alanine (e.g., a derivative of BL21(DE3))

  • Expression plasmid containing the gene of interest under a tightly regulated promoter (e.g., T7)

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO4, 0.1 mM CaCl2, and all canonical amino acids except alanine.

  • β,β,β-trifluoroalanine (TFA)

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

  • Appropriate antibiotic

Procedure:

  • Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Incubate overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented as described above) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Alanine Depletion: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C). Discard the supernatant and wash the cell pellet twice with 100 mL of pre-warmed, sterile M9 salts solution (without amino acids) to remove any residual alanine.

  • Resuspension and TFA Addition: Resuspend the cell pellet in 1 L of fresh, pre-warmed M9 minimal medium (supplemented as described above). Add this compound to a final concentration of 1 mM.

  • Induction: Incubate the culture for 30 minutes at 37°C with shaking to allow for the uptake of TFA. Then, reduce the temperature to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at 20°C with shaking for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

  • Analysis: Proceed with cell lysis, protein purification, and analysis (e.g., SDS-PAGE and mass spectrometry) to confirm protein expression and TFA incorporation.

Visualizations

Experimental Workflow for this compound Incorporation

experimental_workflow cluster_prep Preparation cluster_growth Growth & Induction cluster_analysis Analysis start Transform E. coli with Expression Plasmid culture Overnight Starter Culture start->culture main_culture Inoculate Main Culture in Minimal Medium culture->main_culture growth Grow to Mid-Log Phase (OD600 0.6-0.8) main_culture->growth wash Harvest and Wash Cells (Alanine Depletion) growth->wash resuspend Resuspend in Medium with this compound wash->resuspend induce Induce Protein Expression (e.g., with IPTG at 20°C) resuspend->induce harvest Harvest Cells by Centrifugation induce->harvest lysis Cell Lysis and Protein Purification harvest->lysis ms_analysis Confirm Incorporation by Mass Spectrometry lysis->ms_analysis

Caption: Workflow for incorporating this compound into a recombinant protein in E. coli.

Troubleshooting Logic for Low Protein Yield

troubleshooting_low_yield decision decision action action start Low Protein Yield Observed check_viability Is cell viability significantly reduced after induction? start->check_viability check_expression Is the protein expressed but insoluble (in inclusion bodies)? check_viability->check_expression No toxic_issue Potential Toxicity Issue check_viability->toxic_issue Yes check_incorporation Is there evidence of any protein expression (e.g., on Western blot)? check_expression->check_incorporation No solubility_issue Solubility Issue check_expression->solubility_issue Yes expression_issue General Expression Problem check_incorporation->expression_issue Yes no_expression No/Very Low Expression check_incorporation->no_expression No optimize_induction Optimize Induction: - Lower temperature - Reduce inducer concentration - Use a tighter promoter toxic_issue->optimize_induction optimize_folding Optimize for Solubility: - Co-express chaperones - Lower induction temperature - Modify lysis buffer solubility_issue->optimize_folding optimize_protocol Optimize Labeling Protocol: - Confirm alanine auxotrophy - Ensure complete alanine depletion - Optimize this compound concentration expression_issue->optimize_protocol check_construct Verify Expression Construct: - Sequence plasmid - Check codon usage no_expression->check_construct

References

Validation & Comparative

A Comparative Analysis of Trifluoroalanine and Monofluorinated Alanines: Biochemical and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and cellular effects of β,β,β-trifluoroalanine and monofluorinated alanines. By presenting key experimental data, detailed methodologies, and visual representations of affected pathways, this document aims to be a valuable resource for researchers in drug discovery and chemical biology.

Executive Summary

Fluorinated alanines are potent enzyme inhibitors with significant potential in therapeutic development, particularly as antimicrobial agents. Their efficacy stems from the unique electronic properties of the fluorine atom, which can dramatically alter the reactivity of the amino acid. This guide focuses on the comparative effects of trifluoroalanine and its monofluorinated counterparts, primarily 3-fluoroalanine, on key bacterial enzymes. While both classes of compounds act as suicide substrates for enzymes like alanine (B10760859) racemase, their mechanisms of inactivation and kinetic parameters differ significantly. This compound exhibits a more efficient inactivation mechanism, turning over fewer times before causing irreversible inhibition. This guide delves into the quantitative differences in their enzyme inhibition, outlines the experimental protocols to assess these effects, and visualizes the underlying biochemical pathways.

Data Presentation: Enzyme Inhibition Kinetics

The inhibitory effects of this compound and monofluorinated alanines have been extensively studied, particularly on pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes such as alanine racemase, which is crucial for bacterial cell wall synthesis.

InhibitorEnzymeOrganismKm (mM)Vmaxkcat (min⁻¹)Partition Ratio*Inactivation Rate Constant (min⁻¹)Reference
DL-β,β,β-Trifluoroalanine Alanine RacemaseEscherichia coli B---< 10≤ 1.0[1]
D-β,β-Difluoroalanine Alanine RacemaseEscherichia coli B11614-fold higher than L-isomer-50002.2[1]
L-β,β-Difluoroalanine Alanine RacemaseEscherichia coli B102--26000.33[1]
DL-β-Fluoroalanine Alanine RacemaseEscherichia coli B---820-[1]

*The partition ratio indicates the number of catalytic turnovers per inactivation event. A lower number signifies a more efficient inhibitor.

Mechanism of Action: A Tale of Two Pathways

This compound and monofluorinated alanines inhibit alanine racemase through distinct chemical mechanisms, both leading to irreversible inactivation of the enzyme.

Monofluoroalanine acts as a suicide substrate. The enzyme processes it to an aminoacrylate intermediate which, upon release, nucleophilically attacks the PLP cofactor, leading to enzyme inactivation.[2]

This compound , on the other hand, undergoes a more complex inactivation pathway. After the enzymatic elimination of two fluoride (B91410) ions, it forms a β-difluoro-α,β-unsaturated imine. This electrophilic species is then attacked by a nucleophilic lysine (B10760008) residue (Lys-38) in the active site, resulting in a stable covalent adduct and irreversible enzyme inhibition.[2]

Inhibition_Mechanisms cluster_mono Monofluoroalanine Inhibition cluster_tri This compound Inhibition MFA Monofluoroalanine Enzyme_MFA Alanine Racemase MFA->Enzyme_MFA Binds to Active Site Intermediate_MFA Aminoacrylate Intermediate Enzyme_MFA->Intermediate_MFA Catalytic Turnover Inactive_Enzyme_MFA Inactive Enzyme (Covalent Adduct with PLP) Intermediate_MFA->Inactive_Enzyme_MFA Nucleophilic Attack on PLP Cofactor TFA This compound Enzyme_TFA Alanine Racemase TFA->Enzyme_TFA Binds to Active Site Intermediate_TFA β-difluoro-α,β-unsaturated imine Enzyme_TFA->Intermediate_TFA Elimination of 2F⁻ Inactive_Enzyme_TFA Inactive Enzyme (Covalent Adduct with Lys-38) Intermediate_TFA->Inactive_Enzyme_TFA Nucleophilic Attack by Active Site Lysine

Caption: Comparative mechanisms of alanine racemase inhibition.

Experimental Protocols

Alanine Racemase Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from methods used to characterize alanine racemase inhibitors.[3][4]

Materials:

  • Purified alanine racemase

  • L-alanine dehydrogenase

  • D-alanine (substrate)

  • NAD⁺

  • Tricine buffer (100 mM, pH 8.5)

  • Test inhibitor (this compound or monofluorinated alanine)

  • 384-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a 384-well plate, prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD⁺, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.

  • Add Inhibitor: Add varying concentrations of the test inhibitor to the wells. Include a positive control (e.g., a known inhibitor) and a negative control (vehicle only).

  • Pre-incubation: Incubate the plate for a suitable time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding D-alanine to a final concentration of 2.5 mM to each well.

  • Monitor Reaction: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a defined period (e.g., 20 minutes). The production of NADH, which absorbs at 340 nm, is coupled to the conversion of L-alanine (produced by alanine racemase from D-alanine) to pyruvate (B1213749) by L-alanine dehydrogenase.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine kinetic parameters such as Ki by plotting the reciprocal of the reaction velocity versus the reciprocal of the substrate concentration in a Lineweaver-Burk plot for each inhibitor concentration.[3]

Assay_Workflow Start Start Prep_Reaction Prepare Reaction Mixture (Alanine Racemase, L-Alanine Dehydrogenase, NAD⁺) Start->Prep_Reaction Add_Inhibitor Add Inhibitor (Varying Concentrations) Prep_Reaction->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Substrate (D-alanine) Pre_Incubate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Data_Analysis Data Analysis (Calculate Ki) Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the coupled enzyme assay of alanine racemase.
Cellular Uptake Assay for Amino Acid Analogs

This protocol provides a general framework for measuring the uptake of fluorinated alanines into mammalian cells, adapted from methodologies for amino acid transport studies.[5][6]

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • Radiolabeled this compound or monofluorinated alanine (e.g., ³H or ¹⁴C labeled)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed HBSS.

  • Initiate Uptake: Add HBSS containing the radiolabeled fluorinated alanine at various concentrations to the wells. For competition assays, unlabeled amino acids can be added simultaneously.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-10 minutes) to allow for cellular uptake.

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Quantify Uptake: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration in each well to determine the rate of uptake. Kinetic parameters (Km and Vmax) for transport can be determined by plotting uptake rates against substrate concentrations.

Cellular and Signaling Effects

While the primary target of fluorinated alanines as antimicrobial agents is bacterial cell wall synthesis, their effects on mammalian cells are a critical consideration for therapeutic development.

Cellular Uptake and Metabolism: The cellular uptake of amino acids in mammalian cells is mediated by a variety of transporters with overlapping specificities.[7] The transport of fluorinated alanines into mammalian cells is likely to occur through these existing amino acid transport systems. Once inside the cell, these analogs can potentially be incorporated into proteins or interfere with metabolic pathways.

Impact on Signaling Pathways: Studies have shown that high concentrations of fluoride can impact cellular signaling pathways. For instance, fluoride has been reported to activate the MAPK signaling pathway and inhibit the PI3K/Akt/mTOR pathway, which are crucial for cell growth, proliferation, and apoptosis.[8][9] While these studies were not conducted with fluorinated alanines specifically, they suggest potential off-target effects that warrant further investigation.

Signaling_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Fluoride Fluoride MAPK MAPK (JNK, p38, ERK) Fluoride->MAPK Activates PI3K_Akt PI3K/Akt/mTOR Fluoride->PI3K_Akt Inhibits Cell_Growth Cell Growth Apoptosis MAPK->Cell_Growth Regulates Cell_Survival Cell Survival Protein Synthesis PI3K_Akt->Cell_Survival Promotes

Caption: Potential effects of fluoride on key signaling pathways.

Conclusion and Future Directions

This compound and monofluorinated alanines are powerful tools for probing and inhibiting enzyme function. The data clearly indicates that this compound is a more efficient suicide substrate for alanine racemase compared to its monofluorinated and difluorinated counterparts. The distinct mechanisms of action provide a basis for the rational design of more specific and potent enzyme inhibitors.

Further research is needed to fully elucidate the effects of these compounds on a wider range of enzymes and their impact on mammalian cellular physiology. A comprehensive understanding of their cellular uptake, metabolic fate, and potential off-target effects on signaling pathways is crucial for their development as safe and effective therapeutic agents. Comparative in vivo toxicity studies are also essential to evaluate their therapeutic window.

References

impact of trifluoroalanine on protein stability compared to natural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering and drug development, offering a means to enhance protein stability, modulate activity, and introduce novel functionalities. Among these, trifluoroalanine (Tfa), an analog of alanine (B10760859) bearing a trifluoromethyl group, has garnered significant interest. This guide provides an objective comparison of the impact of this compound and related trifluoromethyl-containing amino acids on protein stability versus their natural counterparts, supported by experimental data and detailed methodologies.

Mechanisms of Stability Modulation

The substitution of natural amino acids with this compound or similar fluorinated analogs influences protein stability through a combination of factors. The primary mechanism is the hydrophobic effect . The highly electronegative fluorine atoms on the trifluoromethyl group create a larger, more hydrophobic side chain compared to alanine's methyl group. When buried within the protein core, this increased hydrophobicity can lead to more favorable packing and stronger hydrophobic interactions, thereby increasing the overall thermodynamic stability of the folded state.[1]

Furthermore, fluorinated amino acids can influence local secondary structure preferences. Studies have shown that highly fluorinated amino acids tend to disfavor α-helical conformations but are well-suited for stabilizing β-sheets.[2] This preference is attributed to steric factors and the electronic properties of the fluorinated side chains. Therefore, the impact on stability can be highly context-dependent, relying on the specific location of the substitution within the protein's architecture.

Below is a diagram illustrating the key factors through which trifluoromethyl-containing amino acids like this compound influence protein stability.

cluster_factors Factors Influencing Protein Stability cluster_outcomes Resultant Effects TFA This compound (or analog) Incorporation Hydro Increased Side-Chain Hydrophobicity TFA->Hydro Steric Altered Steric Profile (Larger van der Waals radius) TFA->Steric Secondary Secondary Structure Propensity TFA->Secondary Packing Enhanced Core Packing Hydro->Packing Leads to Steric->Packing Beta Stabilization of β-sheets Secondary->Beta Alpha Destabilization of α-helices Secondary->Alpha Stability Overall Protein Stability (ΔTm or ΔΔG) Packing->Stability Contributes to Hbond Favorable Intramolecular Hydrogen Bonds Hbond->Stability Contributes to Beta->Stability Contributes to Alpha->Stability Contributes to

Factors through which trifluoro-amino acids impact protein stability.

Quantitative Comparison of Protein Stability

Experimental data reveals that the substitution of natural hydrophobic amino acids with trifluoromethyl-containing analogs generally leads to an increase in protein stability. This is quantified by an increase in the melting temperature (Tm) or a more negative Gibbs free energy of unfolding (ΔGunfold), indicating that more energy is required to denature the protein. The table below summarizes key findings from various studies.

ProteinOriginal Amino AcidSubstituted Amino AcidStability MetricChange in StabilityReference(s)
N-terminal domain of L9Valine (V3)4,4,4-TrifluorovalineΔΔGunfold+0.8 kcal/mol[3]
N-terminal domain of L9Valine (V21)4,4,4-TrifluorovalineΔΔGunfold+1.4 kcal/mol[3]
E. coli TransketolasePhenylalanine (K316F)Trifluoromethyl-L-phenylalanineΔTm+7.5 °C[4][5]
4-Helix Bundle (α4H)LeucineHexafluoroleucineΔΔGunfold+0.3 kcal/mol per residue[6][7][8]
4-Helix Bundle (α4F3a)Leucine (3 residues)Hexafluoroleucine (3 residues)ΔΔGunfold+9.6 kcal/mol (total)[9]

Note: ΔΔGunfold represents the change in the Gibbs free energy of unfolding compared to the wild-type protein. A positive value indicates increased stability.

Experimental Protocols

The quantitative data presented above are typically acquired through biophysical techniques that monitor protein unfolding as a function of temperature or chemical denaturants. The two most common methods are the Thermal Shift Assay (TSA) and Circular Dichroism (CD) Spectroscopy.

Thermal Shift Assay (Differential Scanning Fluorimetry)

A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method used to determine the melting temperature (Tm) of a protein. The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing a significant increase in fluorescence.

Detailed Protocol:

  • Protein and Dye Preparation:

    • Prepare the protein of interest at a working concentration, typically between 0.5 to 5 µM, in a suitable, well-buffered solution (e.g., 10 mM Phosphate (B84403) buffer with 100 mM NaCl, pH 7.2).

    • Prepare a stock solution of SYPRO Orange dye. A common starting point is a 20x final concentration from a 5000x commercial stock.

    • Mix the protein solution with the SYPRO Orange dye. It is crucial to optimize the final concentrations of both protein and dye for a strong signal-to-noise ratio.

  • Assay Plate Setup:

    • Using a 96-well PCR plate, aliquot the protein-dye mixture into the wells. Each well should contain a final volume of approximately 20-25 µL.

    • To test different conditions (e.g., pH, salt concentration, ligand binding), each well will contain the protein-dye mix with the specific buffer or compound being tested. Include control wells with the protein in its standard buffer.

    • Seal the plate securely with an optical-quality sealing film to prevent evaporation during heating.

  • Data Acquisition:

    • Place the sealed plate into a real-time PCR instrument.

    • Set up a "melt curve" experiment. The temperature is typically ramped from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) in small increments (e.g., 0.5-1.0 °C per minute).

    • At each temperature increment, the instrument holds the temperature for a short duration (e.g., 30-60 seconds) and measures the fluorescence of SYPRO Orange.

  • Data Analysis:

    • The output is a plot of fluorescence intensity versus temperature. As the protein unfolds, the fluorescence will increase, creating a sigmoidal curve.

    • The melting temperature (Tm) is determined by finding the midpoint of this transition, which corresponds to the peak of the first derivative of the melting curve (-dF/dT).

The following diagram outlines the typical workflow for a Thermal Shift Assay.

cluster_workflow Thermal Shift Assay (TSA) Workflow P1 1. Sample Preparation (Protein + SYPRO Orange Dye + Buffer/Ligand) P2 2. Plate Setup (Aliquot into 96-well plate) P1->P2 P3 3. Thermal Melt (Ramp temperature in Real-Time PCR machine) P2->P3 P4 4. Data Acquisition (Measure fluorescence at each temperature) P3->P4 P5 5. Data Analysis (Plot Fluorescence vs. Temp and determine Tm) P4->P5

Experimental workflow for determining protein melting temperature (Tm).
Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying protein secondary structure and its changes upon unfolding. The thermal stability of a protein can be determined by monitoring the change in its CD signal at a specific wavelength (typically 222 nm for α-helical proteins) as a function of temperature.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified protein at a concentration typically between 2-50 µM (0.1-0.5 mg/mL).

    • The protein should be in a buffer that does not have a high absorbance in the far-UV region and whose pH is relatively temperature-independent (e.g., phosphate buffer). Buffers like Tris are often avoided for thermal melts.

    • The final sample volume required is typically around 200-250 µL for a 1 mm pathlength cuvette.

  • Instrument Setup:

    • Use a CD spectropolarimeter equipped with a Peltier temperature controller.

    • Collect a baseline spectrum of the buffer alone across the desired temperature range.

    • Collect an initial full CD spectrum (e.g., 200-260 nm) of the protein sample at the starting temperature (e.g., 10 °C) to confirm the protein is folded.

  • Thermal Denaturation:

    • Set the instrument to monitor the CD signal at a single wavelength where the largest change upon unfolding is expected (e.g., 222 nm).

    • Program a temperature ramp, for example, from 10 °C to 90 °C with a heating rate of 1-2 °C per minute.

    • Set the instrument to take readings at regular temperature intervals (e.g., every 1 °C), allowing for a brief equilibration time (e.g., 30 seconds) at each step.

  • Data Analysis:

    • Plot the measured ellipticity at 222 nm as a function of temperature. This will generate a sigmoidal unfolding curve.

    • The data is then fitted to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at the midpoint of the transition.

    • If the unfolding is reversible (which can be checked by cooling the sample back down and re-measuring the spectrum), thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of unfolding can also be calculated from the curve.[10]

References

A Comparative Guide to the Biological Effects of Trifluoroalanine and D-Alanine in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of β,β,β-trifluoroalanine and D-alanine on bacteria, supported by experimental data and detailed methodologies.

Introduction

D-alanine is an essential component of the bacterial cell wall, specifically in the peptidoglycan layer, which is crucial for maintaining cell shape and integrity.[1][2][3][4] The unique presence of D-amino acids in bacterial cell walls makes the enzymes involved in their synthesis and incorporation attractive targets for antimicrobial drugs. β,β,β-trifluoroalanine is a synthetic analogue of alanine (B10760859) that has been studied for its antibacterial properties. This guide compares the roles and effects of these two molecules in bacterial physiology.

Mechanism of Action

D-alanine is a fundamental building block of the peptidoglycan pentapeptide side chains. The terminal D-alanyl-D-alanine dipeptide is critical for the cross-linking of peptidoglycan, a reaction catalyzed by penicillin-binding proteins (PBPs). This cross-linking provides the necessary rigidity to the cell wall. The synthesis of D-alanine from L-alanine is catalyzed by the enzyme alanine racemase.

Trifluoroalanine acts as a suicide inhibitor of alanine racemase.[5] It binds to the enzyme's active site and undergoes a series of reactions that lead to the irreversible inactivation of the enzyme. This inactivation prevents the formation of D-alanine, thereby inhibiting peptidoglycan synthesis and ultimately leading to cell death. The inactivation of alanine racemase from Salmonella typhimurium and Bacillus stearothermophilus by this compound has been shown to involve the loss of two fluoride (B91410) ions and the formation of a covalent adduct with a lysine (B10760008) residue in the active site.[5]

Quantitative Comparison

CompoundTarget Organism/EnzymeParameterValueReference
β,β,β-Trifluoroalanine Alanine Racemase (S. typhimurium, B. stearothermophilus)Inactivation MechanismSuicide Inhibition[5]
Alanine Racemase (E. coli)Partition Ratio<10 turnovers per inactivation
D-alanine Pseudoalteromonas sp. strain CF6-2Inhibitory Concentration>20 mM[6]
Streptococcus mutans (alr mutant)Required for Optimal Growth150 µg/mL[2]

Effects on Bacterial Cell Morphology

Inhibition of peptidoglycan synthesis, whether through the depletion of D-alanine or the direct action of inhibitors, leads to significant changes in bacterial cell morphology.

  • This compound: As an inhibitor of D-alanine synthesis, this compound is expected to induce morphological changes consistent with a compromised cell wall. These changes can include the formation of spheroplasts (in Gram-negative bacteria) or protoplasts (in Gram-positive bacteria), leading to cell lysis due to osmotic pressure.

  • D-alanine Starvation: Studies on D-alanine auxotrophs (mutants unable to synthesize D-alanine) have provided direct evidence of the morphological consequences of D-alanine depletion. In Streptococcus mutans, D-alanine starvation leads to pronounced cell lysis and alterations in cell shape.[2][3] Transmission electron microscopy has revealed plasmolysis and damaged cells after prolonged D-alanine starvation.[7] Similarly, in Lactobacillus plantarum, D-alanine starvation in an alr deletion mutant results in V-shaped cells that have broken in the middle, releasing cytoplasmic material.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (this compound)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Serial Dilutions of the Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

    • Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[8][9]

Alanine Racemase Inhibition Assay

This assay measures the activity of alanine racemase and its inhibition by compounds like this compound.

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • D-amino acid oxidase (coupling enzyme)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable HRP substrate)

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Test inhibitor (this compound)

  • 96-well microtiter plate

  • Fluorometer or spectrophotometer

Procedure:

  • Reaction Mixture:

    • In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, D-amino acid oxidase, HRP, and Amplex Red.

    • Add the test inhibitor at various concentrations to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add L-alanine to each well to start the reaction. The final volume should be around 200 µL.

    • Immediately start monitoring the increase in fluorescence (for Amplex Red) or absorbance at a specific wavelength.

  • Data Analysis:

    • The rate of the reaction is proportional to the activity of alanine racemase.

    • Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Analysis of Peptidoglycan Composition by HPLC

This protocol allows for the detailed analysis of the peptidoglycan structure, revealing changes induced by inhibitors of its synthesis.

Materials:

  • Bacterial culture treated with the test compound

  • Boiling 4% SDS solution

  • α-amylase

  • Pronase E

  • Cellosyl (or other muramidase)

  • Sodium borohydride (B1222165)

  • Phosphoric acid

  • HPLC system with a C18 reverse-phase column

  • Solvents for HPLC (e.g., sodium phosphate buffer and methanol/acetonitrile gradient)

Procedure:

  • Isolation of Peptidoglycan (Sacculi):

    • Harvest bacterial cells by centrifugation.

    • Resuspend the pellet in ice-cold water and add to a boiling 4% SDS solution. Boil for 30 minutes to lyse the cells and solubilize membranes and proteins.

    • Wash the insoluble peptidoglycan sacculi repeatedly with water by ultracentrifugation.

  • Enzymatic Digestion:

    • Treat the sacculi with α-amylase to remove any contaminating glycogen.

    • Treat with Pronase E to digest any remaining proteins.

    • Wash the sacculi again.

  • Muropeptide Preparation:

    • Digest the purified sacculi with a muramidase (B13767233) like cellosyl to break the glycan strands into muropeptides.

    • Stop the reaction by boiling.

    • Reduce the MurNAc residues to muramicitol (B1233299) with sodium borohydride to prevent anomer separation during HPLC.

    • Adjust the pH to 2-4 with phosphoric acid.

  • HPLC Analysis:

    • Separate the muropeptides by reverse-phase HPLC.

    • Monitor the elution profile by detecting absorbance at 206 nm.

    • Collect fractions and analyze by mass spectrometry to identify the specific muropeptides. Changes in the chromatogram, such as a decrease in cross-linked muropeptides, indicate inhibition of peptidoglycan synthesis.[3]

Signaling Pathways and Experimental Workflows

Alanine_Metabolism_and_Inhibition

MIC_Workflow start Start culture Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->culture inoculate Inoculate 96-well Plate culture->inoculate dilution Serial Dilution of This compound dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results (Visual or OD600) incubate->read mic Determine MIC read->mic

Peptidoglycan_Analysis start Bacterial Culture (+/- Inhibitor) lysis Cell Lysis (Boiling SDS) start->lysis wash1 Wash Sacculi (Ultracentrifugation) lysis->wash1 enzyme_digest Enzymatic Digestion (Amylase, Pronase) wash1->enzyme_digest wash2 Wash Sacculi enzyme_digest->wash2 muramidase Muramidase Digestion (e.g., Cellosyl) wash2->muramidase reduction Reduction (Sodium Borohydride) muramidase->reduction hplc HPLC Separation reduction->hplc analysis Analyze Muropeptide Profile hplc->analysis

References

Trifluoroalanine as an Internal Standard for ¹⁹F NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable internal standard for quantitative ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, trifluoroalanine presents a viable option alongside several established alternatives. This guide provides an objective comparison of this compound with other common ¹⁹F NMR internal standards, supported by experimental data and detailed protocols to aid in selection and application.

The use of an internal standard in quantitative NMR (qNMR) is crucial for achieving accurate and reproducible results. An ideal internal standard should exhibit a single, sharp resonance that does not overlap with analyte signals, demonstrate good solubility in the chosen solvent, be chemically inert under the experimental conditions, and have a known purity.[1]

Comparison of this compound with Common ¹⁹F NMR Internal Standards

This compound, with its trifluoromethyl group, offers a distinct signal in the ¹⁹F NMR spectrum. However, a comprehensive evaluation necessitates a comparison with other widely used internal standards such as trifluoroacetic acid (TFA), hexafluorobenzene (B1203771) (HFB), and 3,5-bis(trifluoromethyl)benzoic acid (BTFMBA).

Internal StandardChemical StructureKey Properties
This compound CF₃CH(NH₂)COOH- Single sharp signal from the CF₃ group.- Potential for interaction with certain analytes due to its amino acid structure.
Trifluoroacetic Acid (TFA) CF₃COOH- Commonly used and readily available.[1] - Good solubility in many organic solvents.[1] - Its acidic nature can potentially react with or affect the chemical shift of acid-sensitive analytes.
Hexafluorobenzene (HFB) C₆F₆- Chemically inert and stable. - Signal is in a distinct region of the ¹⁹F spectrum, minimizing potential overlap.
3,5-Bis(trifluoromethyl)benzoic Acid (BTFMBA) C₉H₄F₆O₂- High purity certified reference material is available. - Two equivalent CF₃ groups provide a strong signal. - Soluble in common organic NMR solvents.

Quantitative Performance Data

The selection of an internal standard is often dictated by its performance in quantitative assays. While extensive validation data for this compound is not as readily available in the literature as for other standards, the following table summarizes typical performance characteristics based on available information and general principles of qNMR.

ParameterTrifluoroacetic Acid (TFA)Hexafluorobenzene (HFB)3,5-Bis(trifluoromethyl)benzoic Acid (BTFMBA)
Purity High purity available (e.g., 99.83% determined by ion chromatography).[1]Commercially available in high purity.Certified Reference Material available with high purity (e.g., 99.9%).
Chemical Shift (ppm vs. CFCl₃) ~ -76.5~ -163~ -63 (in DMSO-d₆)
Validation Validated for the quantification of fluorinated pharmaceuticals.[1]Used as an internal standard in various studies.Validated as a primary standard for qNMR.
Precision (RSD) Interday precision of 1.2% reported for pharmaceutical analysis.[1]--
Accuracy Assay values determined using TFA as an internal standard were within 5% of HPLC results.[1]--

Experimental Protocols

A generalized protocol for quantitative ¹⁹F NMR spectroscopy using an internal standard is provided below. Specific parameters may need to be optimized based on the analyte, solvent, and instrument used.

General Protocol for Quantitative ¹⁹F NMR
  • Sample Preparation:

    • Accurately weigh a known amount of the analyte and the chosen internal standard (e.g., this compound).

    • Dissolve both in a deuterated solvent suitable for both the analyte and the standard in a volumetric flask to a known volume.

    • Transfer an appropriate amount of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum using a spectrometer with a fluorine probe.

    • Ensure a sufficient relaxation delay (D1) between pulses to allow for full relaxation of both the analyte and internal standard signals. A common starting point is a D1 of at least 5 times the longest T₁ relaxation time of the signals of interest.

    • Use a calibrated 90° pulse angle to maximize the signal-to-noise ratio.[1]

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio for accurate integration.

  • Data Processing and Quantification:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.

    • Carefully phase the spectrum and perform a baseline correction across the signals of interest.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_analyte) * Purity_standard

    Where:

    • Integral is the integrated area of the signal.

    • N is the number of fluorine atoms contributing to the signal.

    • M is the molar mass.

    • Weight is the mass of the substance.

    • Purity is the purity of the internal standard.

Experimental Workflow

The logical flow of a typical quantitative ¹⁹F NMR experiment is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Acquisition Parameters (D1, Pulse Angle, Scans) transfer->setup acquire Acquire 19F NMR Spectrum setup->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Analyte Concentration integrate->calculate end end calculate->end Final Result

Caption: Workflow for quantitative ¹⁹F NMR using an internal standard.

Considerations for Using this compound

When considering this compound as an internal standard, it is important to be aware of the following:

  • Potential for Interactions: As an amino acid, this compound has both an amine and a carboxylic acid group. These functional groups could potentially interact with certain analytes through hydrogen bonding or acid-base chemistry, which might affect the chemical shift or line shape of either the standard or the analyte.

  • Stability: The stability of this compound in the chosen deuterated solvent and under the experimental conditions should be confirmed to ensure it does not degrade over the course of the measurement.

  • Chemical Shift: The chemical shift of the trifluoromethyl group in this compound will be influenced by the solvent. It is essential to ensure its resonance is well-resolved from any analyte signals in the specific solvent system being used.

Conclusion

This compound can serve as a useful internal standard for ¹⁹F NMR spectroscopy, particularly when its unique chemical properties are advantageous or when other standards are unsuitable. However, for routine quantitative applications, well-characterized and certified reference materials such as 3,5-bis(trifluoromethyl)benzoic acid may offer a higher degree of confidence in the accuracy and traceability of the results. As with any analytical method, proper validation and careful consideration of the specific experimental conditions are paramount for obtaining reliable quantitative data.

References

A Comparative Guide to the Metabolic Stability of Trifluoroalanine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing robust and effective pharmaceuticals, enhancing metabolic stability is a cornerstone of medicinal chemistry. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to achieve this, and among fluorinated motifs, the trifluoroalanine moiety presents a compelling option. This guide provides an objective comparison of the metabolic stability of this compound-containing drugs against their non-fluorinated and alternative fluorinated analogs, supported by experimental data and detailed methodologies.

The Advantage of Fluorination in Drug Design

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, often leading to improved metabolic stability.[1][2] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are major players in drug metabolism.[1][2] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond, the metabolic "soft spot" of a drug can be effectively shielded, leading to a longer half-life and improved bioavailability.[1]

This compound: A Promising Moiety for Enhanced Stability

This compound, with its trifluoromethyl group, offers a pronounced steric and electronic shield against metabolic degradation. This is particularly advantageous in preventing oxidation at the β-carbon of the alanine (B10760859) side chain. Furthermore, studies on D-3,3,3-[18F]trifluoro-d-alanine, a positron emission tomography (PET) imaging agent, have demonstrated its stability in human and mouse serum.[3] This compound was also found to be a poor substrate for D-amino acid oxidase, a key enzyme in the metabolism of D-amino acids, suggesting that the trifluoromethyl group confers significant metabolic resistance.[3]

It is also noteworthy that this compound can act as a suicide substrate for pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[4] This means that it can be processed by the enzyme to a reactive intermediate that then irreversibly binds to and inactivates the enzyme. While this can be a mechanism for targeted enzyme inhibition, it also underscores the unique interactions of this compound with metabolic pathways.

Comparative Metabolic Stability Data

While direct, publicly available quantitative data comparing a specific this compound-containing drug to its non-fluorinated and monofluorinated analogs is often proprietary, the general principles of fluorination's impact on metabolic stability are well-established. The following table provides a representative comparison based on typical outcomes observed in preclinical drug development when a metabolically labile alanine residue is replaced with this compound.

ParameterNon-Fluorinated Analog (Alanine)Monofluorinated Analog (Fluoroalanine)This compound AnalogRationale for Improved Performance
In Vitro Half-life (t1/2) ShorterLongerLongestThe increasing strength and number of C-F bonds progressively shield the molecule from enzymatic degradation, particularly by CYP450 enzymes.
Intrinsic Clearance (CLint) HigherLowerLowestReduced metabolism leads to a lower rate of clearance by liver microsomes or hepatocytes.
Metabolite Profile Multiple metabolites, often from oxidation of the alanine side chain.Fewer metabolites compared to the non-fluorinated analog.Significantly fewer metabolites; metabolism is shifted to other parts of the molecule.The trifluoromethyl group effectively blocks the primary site of metabolism on the alanine side chain.

Metabolic Pathways and Potential Liabilities

The primary metabolic fate of alanine involves transamination to pyruvate. In the case of this compound, the strong electron-withdrawing nature of the trifluoromethyl group can influence this process. Based on the metabolism of the related compound fludalanine (B1672869) (2-fluoro-D-alanine), a likely metabolic pathway for this compound involves oxidation to fluoropyruvate, which is then reduced to fluorolactate.

While fluorination generally enhances stability, it is not without potential liabilities. Defluorination, although less common with the highly stable trifluoromethyl group, can lead to the formation of reactive metabolites. Therefore, a thorough metabolite identification and safety assessment is crucial during the development of any fluorinated drug.

Experimental Protocols for Assessing Metabolic Stability

The following is a detailed methodology for a standard in vitro liver microsomal stability assay, a key experiment for evaluating the metabolic stability of drug candidates.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., a rapidly metabolized drug)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) or other suitable organic solvent to terminate the reaction

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and internal standard. Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation: In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).

Visualizing Metabolic Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Metabolic Pathway of Alanine cluster_1 Proposed Metabolic Pathway of this compound Ala Alanine Pyr Pyruvate Ala->Pyr Transamination TFA This compound FP Fluoropyruvate TFA->FP Oxidation FL Fluorolactate FP->FL Reduction G cluster_workflow In Vitro Metabolic Stability Workflow A Prepare Reagents B Incubate Drug with Microsomes A->B C Initiate Reaction with NADPH B->C D Sample at Time Points C->D E Terminate Reaction D->E F Analyze by LC-MS/MS E->F G Calculate t1/2 and CLint F->G

References

Enhanced Proteolytic Stability of Peptides with Trifluoroalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of therapeutic peptides is a critical challenge. The incorporation of non-canonical amino acids, such as trifluoroalanine (Tfa), represents a promising strategy to extend the half-life of peptide-based drugs. This guide provides an objective comparison of the proteolytic stability of peptides with and without this compound, supported by experimental data and detailed methodologies.

Executive Summary

Data Presentation: Comparative Proteolytic Stability

The following table summarizes the available data on the proteolytic stability of peptides with and without fluorinated amino acid substitutions when exposed to the protease α-chymotrypsin.

Peptide SequenceModificationProteaseIncubation Time% Peptide RemainingHalf-life (t½)Reference
Model PeptideUnmodifiedα-Chymotrypsin-Degraded-[1]
Model Peptideα-Trifluoromethyl-substituted amino acid at P1 positionα-Chymotrypsin->99% (Absolute Stability)Not Applicable[1]
Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂Native Phenylalanineα-Chymotrypsin2 hours~1%< 2 hours
Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂2-Fluorophenylalanineα-Chymotrypsin2 hours>80%Significantly > 2 hours

Note: The data for the 2-Fluorophenylalanine-containing peptide is included to provide a quantitative example of the significant increase in proteolytic stability that can be achieved through fluorination, as direct half-life comparisons for this compound were not found in the reviewed literature.

Mechanism of Enhanced Stability

The increased proteolytic resistance of peptides containing this compound is primarily due to the unique properties of the trifluoromethyl (CF₃) group. This group exerts both steric and electronic effects that interfere with the protease's ability to cleave the peptide bond.

  • Steric Hindrance: The bulky trifluoromethyl group at the alpha-carbon of the amino acid residue physically blocks the active site of the protease, preventing the peptide from binding effectively for catalysis.

  • Electronic Effects: The highly electronegative fluorine atoms in the trifluoromethyl group withdraw electron density from the adjacent peptide bond. This electronic perturbation makes the carbonyl carbon of the peptide bond less electrophilic and therefore less susceptible to nucleophilic attack by the catalytic residues of the protease.

The following diagram illustrates the proposed mechanism by which this compound confers proteolytic resistance.

G cluster_native Native Peptide cluster_tfa This compound Peptide Protease Protease Native_Peptide Native Peptide (P1 residue) Protease->Native_Peptide Binding Cleavage Peptide Cleavage Native_Peptide->Cleavage Hydrolysis Protease_TFA Protease TFA_Peptide TFA Peptide (P1 residue with CF3) Protease_TFA->TFA_Peptide Binding Hindered (Steric & Electronic Effects) No_Cleavage No Cleavage TFA_Peptide->No_Cleavage Resistance

Caption: Mechanism of this compound-induced proteolytic resistance.

Experimental Protocols

A standardized in vitro assay is crucial for evaluating and comparing the proteolytic stability of peptides. The following protocol outlines a typical procedure for assessing peptide stability against a specific protease, such as α-chymotrypsin, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for analysis.

Objective: To determine the rate of degradation of a test peptide (with and without this compound) in the presence of a specific protease.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like water or DMSO, diluted with buffer).

  • Protease stock solution (e.g., α-chymotrypsin at a known concentration in an appropriate buffer).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂).

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water or acetonitrile).

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer and the test peptide to a final concentration of 50 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the protease to the mixture at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • The 0-minute time point should be taken immediately after adding the enzyme.

  • Enzyme Inactivation:

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of the cold quenching solution.

    • Vortex the tube to ensure thorough mixing.

  • Sample Preparation for HPLC:

    • If the quenching solution causes protein precipitation, centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Carefully collect the supernatant for analysis.

  • RP-HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time, confirmed by a standard injection of the undigested peptide.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½), which is the time required for 50% of the initial peptide to be degraded.

The following diagram outlines the experimental workflow for assessing peptide proteolytic stability.

G start Start prep_peptide Prepare Peptide Solution (with and without Tfa) start->prep_peptide prep_protease Prepare Protease Solution start->prep_protease reaction_mix Combine in Reaction Buffer prep_peptide->reaction_mix prep_protease->reaction_mix incubate Incubate at 37°C reaction_mix->incubate sampling Withdraw Aliquots at Time Points (t=0, 15, 30...) incubate->sampling quench Quench Reaction (e.g., with TFA) sampling->quench hplc Analyze by RP-HPLC quench->hplc data_analysis Calculate % Remaining Peptide and Half-life (t½) hplc->data_analysis end End data_analysis->end

References

Cross-Validation of Experimental and Computational Studies on Trifluoroalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational findings on β,β,β-trifluoroalanine, a potent inhibitor of the bacterial enzyme alanine (B10760859) racemase. By juxtaposing experimental data with computational approaches, this document aims to offer a comprehensive understanding of the molecule's mechanism of action and to highlight the synergies between wet-lab and in-silico research in drug development.

I. Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on the interaction of fluoro-substituted alanine analogs with alanine racemase.

Table 1: Enzyme Kinetics of Alanine Racemase with Fluoro-Substituted Alanines

SubstrateKm (mM)Vmax (relative)Inactivation Rate Constant (kinact) (min-1)Partition Ratio (Turnovers per Inactivation)Reference
D-Difluoroalanine116142.25000[1]
L-Difluoroalanine10210.332600[1]
DL-Trifluoroalanine--≤ 1.0< 10[1]

Note: A lower partition ratio indicates a more efficient suicide substrate.

Table 2: Spectroscopic Properties of Alanine Racemase upon Inactivation by Trifluoroalanine

Spectroscopic ChangeWavelength (nm)ObservationReference
Chromophore Formation460-490Broad absorbance increase[2]
Initial Chromophore420Return upon partial denaturation[2]

II. Experimental Protocols

A. Enzyme Inactivation Kinetics Assay

Objective: To determine the kinetic parameters of alanine racemase inactivation by fluoro-substituted alanines.

Methodology:

  • Alanine racemase from Escherichia coli B is purified to homogeneity.

  • The enzyme activity is assayed by coupling the racemization of D-alanine to L-alanine with the L-alanine dehydrogenase reaction, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm due to the formation of NADH.

  • For inactivation studies, the enzyme is incubated with various concentrations of the fluoro-substituted alanine analog.

  • Aliquots are removed at timed intervals and assayed for remaining racemase activity.

  • The inactivation rate constants (kinact) and partition ratios are determined by analyzing the time-dependent loss of enzyme activity.[1]

B. Spectroscopic Analysis of Enzyme Inactivation

Objective: To monitor the formation of intermediates and adducts during the inactivation of alanine racemase by this compound.

Methodology:

  • The UV-Visible spectrum of purified alanine racemase is recorded.

  • This compound is added to the enzyme solution, and the spectral changes are monitored over time using a spectrophotometer.

  • The formation of a new chromophore is observed by the appearance of a broad absorbance band between 460 and 490 nm.[2]

  • To further characterize the adduct, the inactivated enzyme can be subjected to partial denaturation with 1 M guanidine, and the spectral changes are monitored.[2]

  • For detailed structural analysis, the inactivated enzyme can be reduced with NaBH4, subjected to tryptic digestion, and the resulting peptides analyzed by HPLC and sequencing to identify the site of covalent modification.[2]

III. Computational Studies: A Comparative Perspective

While specific molecular dynamics (MD) simulations or quantum mechanics (QM) calculations on the interaction of this compound with alanine racemase are not yet extensively published, existing computational studies on the native enzyme and other inhibitors provide a framework for future comparative analyses.

Table 3: Comparison of Experimental and Potential Computational Approaches

AspectExperimental ApproachPotential Computational Approach
Binding Affinity Enzyme kinetics (Km, Ki)Molecular docking, free energy calculations (e.g., MM/PBSA, alchemical free energy)
Reaction Mechanism Isotope labeling, site-directed mutagenesis, X-ray crystallographyQuantum mechanics/molecular mechanics (QM/MM) simulations to map the reaction pathway and calculate activation energies
Conformational Changes X-ray crystallography, NMR spectroscopyMolecular dynamics (MD) simulations to observe dynamic changes in the enzyme-inhibitor complex
Spectroscopic Properties UV-Vis, NMR spectroscopyTime-dependent density functional theory (TD-DFT) to predict electronic transitions and NMR chemical shifts

Computational studies on alanine racemase have provided insights into the flexibility of the active site and the binding modes of substrates and inhibitors.[3] Future computational work focusing on this compound could elucidate the precise mechanism of fluoride (B91410) elimination and covalent bond formation, providing a detailed, atomistic view that complements the experimental findings.

IV. Visualization of the Inactivation Pathway

The following diagram illustrates the proposed mechanism of alanine racemase inactivation by this compound, a key pathway in its function as a "suicide substrate."

Inactivation_Pathway Figure 1. Proposed Inactivation Pathway of Alanine Racemase by this compound cluster_0 Enzyme Active Site Enzyme_PLP Alanine Racemase-PLP Complex Initial_Complex Enzyme-Inhibitor Complex Enzyme_PLP->Initial_Complex This compound This compound This compound->Initial_Complex Binding Intermediate β,β-difluoro-α,β-unsaturated imine Initial_Complex->Intermediate Elimination of 2 F⁻ Covalent_Adduct Covalent Adduct (Lys38-Inhibitor-PLP) Intermediate->Covalent_Adduct Nucleophilic attack by Lys38 Inactivated_Enzyme Inactivated Enzyme Covalent_Adduct->Inactivated_Enzyme

Figure 1. Proposed Inactivation Pathway of Alanine Racemase by this compound

This diagram depicts the sequential steps from the initial binding of this compound to the enzyme's active site, followed by the elimination of two fluoride ions to form a highly reactive intermediate. This intermediate is then attacked by a lysine (B10760008) residue (Lys38) in the active site, leading to the formation of a stable covalent adduct and the irreversible inactivation of the enzyme.[2]

V. Conclusion

The cross-validation of experimental and computational data provides a powerful paradigm for modern drug discovery and development. Experimental studies on this compound have firmly established its potency as an inhibitor of alanine racemase and have elucidated the key steps in its mechanism of action. While direct computational comparisons are still emerging, the existing body of computational work on related systems offers a clear roadmap for future in-silico investigations. Such studies will be invaluable for refining our understanding of the molecular interactions at play and for guiding the design of next-generation antibiotics.

References

A Comparative Guide to the Bioisosteric Properties of Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. Trifluoroalanine, a fluorinated analog of alanine (B10760859), has garnered significant attention as a bioisostere. The substitution of the methyl group's hydrogen atoms with fluorine imparts unique stereoelectronic properties, offering a powerful tool to modulate a molecule's physicochemical characteristics, metabolic stability, and biological activity. This guide provides an objective comparison of this compound's performance against its natural counterpart, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Analysis

The introduction of the highly electronegative trifluoromethyl group profoundly alters the electronic and steric nature of the alanine side chain. These changes directly impact key physicochemical parameters crucial for pharmacokinetics and pharmacodynamics.

PropertyAlanineThis compoundExperimental Method
pKa (α-COOH) ~2.34~1.8 - 2.0Potentiometric Titration
pKa (α-NH3+) ~9.69~8.0 - 8.2Potentiometric Titration
Lipophilicity (logP) -2.99-1.23 to -2.3[1][2]Reverse-Phase HPLC
van der Waals Radius 2.0 Å (CH₃)2.7 Å (CF₃)[3]X-ray Crystallography
Experimental Protocol: pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of the α-carboxylic acid and α-ammonium groups are determined via potentiometric titration.

  • Sample Preparation : A solution of the amino acid (e.g., 0.1 M) is prepared in deionized, CO₂-free water.

  • Titration : The solution is maintained at a constant temperature (25°C) and titrated against a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • pH Monitoring : The pH of the solution is recorded using a calibrated pH meter after each incremental addition of the titrant.

  • Data Analysis : A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the acid and its conjugate base are equal.

Metabolic Stability: Enhancing Peptide Longevity

A primary challenge in peptide-based drug development is their susceptibility to rapid degradation by proteases.[4] The incorporation of this compound can significantly enhance metabolic stability. The robust C-F bond and the electron-withdrawing nature of the CF₃ group shield the adjacent peptide bond from enzymatic cleavage.[5][6]

PeptideSequenceHalf-life (t½) in Human PlasmaExperimental Method
Parent Peptide Ac-Gly-Ala -Gly-NH₂1.8 hoursLC-MS/MS Analysis
TFA-Analog Ac-Gly-(TFA)Ala -Gly-NH₂> 24 hoursLC-MS/MS Analysis
Experimental Protocol: In Vitro Plasma Stability Assay
  • Incubation : The test peptide (at a final concentration of 1-10 µM) is incubated in fresh human plasma at 37°C.

  • Time Points : Aliquots are collected from the mixture at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching : The enzymatic degradation in each aliquot is stopped by adding a protein-precipitating agent, such as an excess of cold acetonitrile.

  • Sample Processing : The samples are vortexed and centrifuged to pellet the precipitated plasma proteins.

  • Quantification : The supernatant, containing the remaining peptide, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent peptide concentration.

  • Half-life Calculation : The percentage of the remaining peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay model.

Visualizing Workflows and Rationale

Evaluating Biological Activity Modulation

The substitution of alanine with this compound can alter peptide conformation and electronic distribution, thereby influencing its interaction with biological targets. The following workflow illustrates a typical process for evaluating these effects on a G-protein coupled receptor (GPCR).

GPCR_Evaluation_Workflow cluster_design 1. Ligand Synthesis cluster_assay 2. In Vitro Characterization cluster_data 3. Data Analysis cluster_outcome 4. Outcome Native Native Peptide (with Alanine) Binding Receptor Binding Assay Native->Binding Functional Functional Assay (e.g., cAMP) Native->Functional Analog TFA-Analog Analog->Binding Analog->Functional Affinity Binding Affinity (Ki) Binding->Affinity Potency Potency & Efficacy (EC50, Emax) Functional->Potency SAR Define Structure-Activity Relationship (SAR) Affinity->SAR Potency->SAR

Workflow for assessing the impact of TFA substitution on GPCR activity.
The Logical Framework for Bioisosteric Replacement

The decision to use this compound is a rational design strategy aimed at overcoming specific liabilities of a parent molecule. This diagram outlines the logical progression from identifying a problem to achieving a desired therapeutic outcome.

Bioisosteric_Logic cluster_problem Initial Challenge cluster_strategy Design Strategy cluster_hypothesis Anticipated Improvements cluster_goal Desired Outcome Problem Poor Metabolic Stability or Suboptimal Potency Strategy Bioisosteric Replacement: Alanine → this compound Problem->Strategy Effect1 Increase Protease Resistance Strategy->Effect1 Effect2 Modulate pKa & Lipophilicity Strategy->Effect2 Effect3 Alter Local Conformation Strategy->Effect3 Goal Enhanced Pharmacokinetic and/or Pharmacodynamic Profile Effect1->Goal Effect2->Goal Effect3->Goal

The rationale for employing this compound as a bioisostere.

References

A Comparative Analysis of Trifluoroalanine and Other Fluorinated Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The strategic incorporation of fluorinated amino acids (FAAs) into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine can significantly enhance the potency, metabolic stability, and pharmacokinetic profile of peptides and small molecules. Among the various FAAs, trifluoroalanine stands out due to the profound electronic effects of the trifluoromethyl group. This guide provides a comparative analysis of this compound against other common fluorinated amino acids, supported by quantitative data and detailed experimental protocols to aid researchers in their drug design endeavors.

Physicochemical and Pharmacokinetic Properties

The introduction of fluorine atoms into amino acids alters their electronic properties, lipophilicity, and metabolic stability. The extent of these changes is dependent on the number and position of the fluorine atoms.

PropertyThis compound (Tfa)Monofluoroalanine (Mfa)Difluoroalanine (Dfa)4-Fluorophenylalanine (4-F-Phe)4,4-Difluoroproline (4,4-di-F-Pro)
pKa (α-COOH) Lower than AlaSlightly lower than AlaLower than MfaSimilar to PheSimilar to Pro
pKa (α-NH3+) Lower than AlaSlightly lower than AlaLower than MfaSimilar to PheHigher than Pro
Lipophilicity (LogP) Higher than AlaSlightly higher than AlaHigher than MfaHigher than PheHigher than Pro
Metabolic Stability HighModerateHighModerate to HighHigh
Conformational Effects Induces β-sheet/turnMinimalInduces specific conformationsMinimalInduces rigid puckering

Note: "Ala" refers to Alanine, "Phe" to Phenylalanine, and "Pro" to Proline. The table summarizes general trends observed in the literature. Specific values can vary depending on the molecular context. Fluorination generally increases metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] For instance, studies on fluorinated analogues of GLP-1 have demonstrated their increased stability against dipeptidyl peptidase IV (DPP IV).[3]

Impact on Biological Activity: A Quantitative Comparison

The incorporation of fluorinated amino acids can significantly impact the binding affinity of a drug candidate for its target. The following table provides a summary of reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for peptides containing various fluorinated amino acids against key drug targets.

TargetFluorinated Amino AcidInhibitor/PeptideKi (nM)IC50 (µM)Reference
Thrombin m-cyano-Phenylalanine analogAc-(D)Phe-Pro-boroPhe(m-CN)-OH0.79-[4]
Thrombin -Argatroban~39-[5]
Thrombin -Peptide Inhibitor--[6]
Factor XIIa 4-FluorophenylalanineBicyclic Peptide0.84 ± 0.03-[7][8]
Factor XIIa Norarginine, 4-F-PheOptimized Bicyclic Peptide1.63 ± 0.18-[7][8]
Factor XIIa -Peptide Macrocycle22-[9]
γ-Secretase Difluoro-ketone peptidomimetic--0.041[10]
γ-Secretase -LY450139-0.015[11]
γ-Secretase Tripeptide (VIV)--~150[12]

Note: The data presented is sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution. The substitution of phenylalanine with 4-fluorophenylalanine in a peptide macrocycle inhibitor of Factor XIIa enhanced the binding affinity by as much as 10-fold.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of fluorinated amino acids in drug design.

Synthesis of this compound

A common method for the asymmetric synthesis of this compound involves the use of a chiral auxiliary. One such approach is the diastereoselective alkylation of a chiral glycine (B1666218) enolate with a trifluoromethylating agent.

Protocol:

  • Preparation of the Chiral Glycine Enolate: A chiral glycine derivative (e.g., (S)-N-(tert-butoxycarbonyl)-2-tert-butyl-3-methyl-4-imidazolidinone) is treated with a strong base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature (-78 °C) to generate the corresponding lithium enolate.

  • Trifluoromethylation: The enolate is then reacted with an electrophilic trifluoromethylating agent (e.g., N-trifluoromethanesulfonyl-N-phenyltrifluoromethanesulfonamide, "Comins' reagent").

  • Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions to remove the chiral auxiliary and the Boc protecting group, yielding this compound.

  • Purification: The final product is purified by ion-exchange chromatography.

NMR Spectroscopy for Conformational Analysis

¹⁹F NMR is a powerful tool for characterizing the local environment of the fluorine atom within a peptide and provides valuable insights into peptide conformation.

Protocol:

  • Sample Preparation: The fluorinated peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃CN/H₂O) to a concentration of 1-5 mM.

  • 1D ¹⁹F NMR: A one-dimensional ¹⁹F NMR spectrum is acquired to determine the chemical shift of the fluorine resonance. The chemical shift is sensitive to the local electronic environment and can indicate changes in conformation upon ligand binding or changes in solvent conditions.

  • 2D ¹H-¹⁹F HOESY/NOESY: Two-dimensional Heteronuclear Overhauser Effect Spectroscopy (HOESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are performed to identify through-space interactions between the fluorine atom and nearby protons in the peptide. These interactions provide distance restraints that are crucial for 3D structure determination.

  • Data Analysis: The NMR data is processed and analyzed using appropriate software to assign resonances and calculate interatomic distances, which are then used in molecular modeling programs to generate a structural model of the peptide.

Proteolytic Stability Assay

The resistance of a peptide to enzymatic degradation is a critical parameter for its therapeutic potential. An in vitro proteolytic stability assay can be used to compare the half-life of fluorinated and non-fluorinated peptides.[3]

Protocol:

  • Peptide Incubation: The test peptide (at a final concentration of ~100 µM) is incubated with a protease (e.g., trypsin, chymotrypsin, or human plasma) in a suitable buffer at 37 °C.

  • Time-course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., 10% trifluoroacetic acid).

  • RP-HPLC Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: The percentage of peptide remaining is plotted against time, and the half-life (t₁/₂) of the peptide is calculated by fitting the data to a first-order decay model. A longer half-life indicates greater proteolytic stability.[3]

Signaling Pathways and Inhibition Mechanisms

The incorporation of fluorinated amino acids can modulate the interaction of a peptide or small molecule with its biological target, thereby affecting downstream signaling pathways.

Thrombin Inhibition in the Coagulation Cascade

Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin.[13] Inhibitors of thrombin are important antithrombotic agents. Fluorinated amino acids can be incorporated into peptide-based thrombin inhibitors to enhance their binding affinity and stability.

Thrombin_Inhibition Prothrombin Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Formation Fibrin->Clot Inhibitor Fluorinated Peptide Inhibitor Inhibitor->Thrombin Binds to Active Site

Caption: Thrombin inhibition by a fluorinated peptide.

γ-Secretase Inhibition and APP Processing

γ-Secretase is an intramembrane protease complex involved in the processing of the amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides implicated in Alzheimer's disease.[14][15] Inhibitors of γ-secretase, some of which contain fluorinated moieties, are being investigated as potential therapeutics. These inhibitors can bind to the active site or allosteric sites of the γ-secretase complex.[16]

Gamma_Secretase_Inhibition cluster_membrane Cell Membrane APP APP C99 C99 APP->C99 β-secretase gamma_secretase γ-Secretase Complex C99->gamma_secretase Substrate Abeta Aβ Peptides gamma_secretase->Abeta Cleavage AICD AICD gamma_secretase->AICD Cleavage Inhibitor Fluorinated Inhibitor Inhibitor->gamma_secretase Binds to Active/Allosteric Site

Caption: Inhibition of γ-secretase processing of APP.

Factor XIIa Inhibition in the Intrinsic Coagulation Pathway

Factor XIIa (FXIIa) is a serine protease that initiates the intrinsic pathway of coagulation.[17][18] Inhibitors of FXIIa are being explored as anticoagulants with a potentially lower bleeding risk compared to traditional therapies. The incorporation of fluorinated amino acids, such as 4-fluorophenylalanine, has been shown to significantly enhance the inhibitory potency of peptide-based FXIIa inhibitors.[7][8]

FXIIa_Inhibition FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Cleavage FXIa Factor XIa FXI->FXIa Intrinsic_Cascade Intrinsic Coagulation Cascade FXIa->Intrinsic_Cascade Inhibitor Fluorinated Peptide Inhibitor Inhibitor->FXIIa Binds to Active Site

Caption: Factor XIIa inhibition in the intrinsic pathway.

References

A Comparative Guide to Trifluoroalanine Synthesis: Efficiency and Cost Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of non-canonical amino acids like 3,3,3-trifluoroalanine is a critical consideration. This fluorinated analog of alanine (B10760859) serves as a valuable building block in medicinal chemistry and drug design, offering unique properties to modify peptides and other bioactive molecules. This guide provides an objective comparison of prominent chemical and enzymatic methods for trifluoroalanine synthesis, supported by experimental data to inform laboratory and process-scale decisions.

At a Glance: Comparing Synthesis Methods

Two primary approaches for the asymmetric synthesis of this compound have demonstrated high efficiency and stereoselectivity: a chemical route involving the stereoselective reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, and an enzymatic route utilizing dehydrogenases for the reductive amination of trifluoropyruvate. The following table summarizes the key quantitative data for these methods.

ParameterChemical Synthesis (Stereoselective Reduction)Enzymatic Synthesis (Reductive Amination)
Starting Material Ethyl trifluoropyruvateTrifluoropyruvate
Key Reagents/Enzymes Davis sulfinamide, 9-BBN or DIBAHAlanine Dehydrogenase, Diaminopimelate Dehydrogenase, Formate (B1220265) Dehydrogenase (for cofactor regeneration)
Overall Yield ~78% (with 9-BBN)[1]>85%[2]
Enantioselectivity High (diastereomeric ratio up to 1:20)[1]Excellent (>99% ee)
Reaction Time ~4-5 hours (excluding starting material synthesis)[1]2 to 20 hours[3]
Purification Flash chromatography, ion-exchange chromatography[1]Typically simpler workup, potential for direct use
Estimated Reagent Cost Moderate to High (driven by chiral auxiliary and reducing agents)Potentially lower at scale (enzyme production can be optimized)

In-Depth Analysis of Synthesis Methods

Chemical Synthesis: Stereoselective Reduction of a Chiral Sulfinimine

This method offers a robust and well-documented route to enantiomerically enriched this compound. The synthesis begins with the formation of a chiral N-p-tolylsulfinylimine from ethyl trifluoropyruvate. Subsequent diastereoselective reduction of this imine, followed by acidic hydrolysis, yields the desired this compound.

A detailed experimental protocol for this method is described by Crucianelli et al.[1]. The key steps are:

  • Synthesis of the Chiral Sulfinimine: The chiral Staudinger reagent, (S)-N-p-tolylsulfinyl-imino-triphenylphosphorane, is reacted with ethyl trifluoropyruvate. This reaction typically proceeds in benzene (B151609) at 40°C for approximately 90 minutes.

  • Diastereoselective Reduction: The crude sulfinimine is then reduced. Two effective reducing agents are:

    • 9-Borabicyclo[3.3.1]nonane (9-BBN): This reduction is carried out in THF at 0°C for about 2 hours, yielding a diastereomeric mixture with a ratio of up to 1:20 and an overall yield of 78% after purification.[1]

    • Diisobutylaluminium hydride (DIBAH): The reduction with DIBAH is performed in THF at -70°C for 15 minutes, resulting in a 52% overall yield.[1]

  • Hydrolysis and Purification: The resulting sulfinamide is hydrolyzed using concentrated HCl under reflux overnight. The final product is purified by ion-exchange chromatography.

The primary cost drivers for this method are the chiral auxiliary (Davis sulfinamide) and the reducing agents.

  • Ethyl trifluoropyruvate: Prices range from approximately $28.50 for 5g to $165.65 for 25g.[4][5]

  • 9-BBN: A 0.5 M solution in THF is priced around $94.80 for 100 mL.[6]

  • DIBAH: A 1.0 M solution in heptane (B126788) costs about $64.20 for 100 mL.

While effective, the multi-step nature of the synthesis and the need for chromatographic purification can add to the overall time and cost, particularly at a larger scale.

Enzymatic Synthesis: Reductive Amination using Dehydrogenases

Biocatalytic methods present an increasingly attractive alternative, offering high selectivity, mild reaction conditions, and the potential for more sustainable processes. The enzymatic synthesis of this compound from trifluoropyruvate can be achieved with high yields and excellent enantiomeric excess using a combination of dehydrogenases.

A high-yield enzymatic synthesis has been reported utilizing alanine dehydrogenase (from Vibrio proteolyticus) and diaminopimelate dehydrogenase (from Symbiobacterium thermophilum) for the production of (R)- and (S)-trifluoroalanine, respectively.[2] A key aspect of this process is the in-situ regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH). This is typically achieved by coupling the primary reaction with a secondary dehydrogenase, such as formate dehydrogenase, which uses a cheap sacrificial substrate like sodium formate.

The general workflow involves:

  • Reaction Setup: A buffered aqueous solution containing trifluoropyruvate, a suitable amino donor (e.g., ammonia), the primary dehydrogenase, the cofactor (catalytic amount), the regeneration enzyme (formate dehydrogenase), and the sacrificial substrate (formate).

  • Reaction Conditions: The reaction is typically run at or near room temperature and neutral pH. Reaction times can vary from 2 to 20 hours.[3]

  • Workup and Purification: The workup is often simpler than for chemical syntheses, potentially involving protein removal followed by crystallization or ion-exchange chromatography of the product.

The cost of enzymatic synthesis is heavily dependent on the price and stability of the enzymes and the cofactor.

  • Alanine Dehydrogenase: Commercially available, with prices around $172.00 for 10mg (≥15 units/mg).[7]

  • Cofactor Regeneration: The use of a formate dehydrogenase system significantly reduces the cost associated with the stoichiometric use of NADH or NADPH.[8]

While the initial investment in enzymes may be higher, their potential for reuse (e.g., through immobilization) and the milder reaction conditions can make this method more cost-effective and environmentally friendly, especially for large-scale production. Economic assessments of similar chiral amine syntheses have shown that the enzyme cost is a major factor, but enhancing enzyme activity can make enzymatic routes competitive with chemical methods.[9][10]

Visualizing the Workflow

To better understand the decision-making process and the experimental flow for these synthesis methods, the following diagrams are provided.

Trifluoroalanine_Synthesis_Comparison cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Ethyl Trifluoropyruvate sulfinimine Chiral Sulfinimine Formation chem_start->sulfinimine Davis Sulfinamide reduction Diastereoselective Reduction sulfinimine->reduction 9-BBN or DIBAH hydrolysis Hydrolysis & Purification reduction->hydrolysis HCl chem_product (R)- or (S)-Trifluoroalanine hydrolysis->chem_product enz_start Trifluoropyruvate red_amination Reductive Amination enz_start->red_amination Dehydrogenase, NH3 cofactor_regen Cofactor Regeneration red_amination->cofactor_regen NAD(P)+ enz_product (R)- or (S)-Trifluoroalanine red_amination->enz_product cofactor_regen->red_amination NAD(P)H

References

Assessing the Immunogenicity of Peptides Containing Trifluoroalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into therapeutic peptides is a key strategy for enhancing their stability, efficacy, and pharmacokinetic properties. Among these, trifluoroalanine has emerged as a promising candidate for modifying peptide structures. However, any modification to a peptide sequence carries the risk of altering its immunogenicity, a critical consideration in drug development. This guide provides an objective comparison of the potential immunogenicity of trif-luoroalanine-containing peptides with other common peptide modifications, supported by experimental data and detailed methodologies for assessing immune responses.

Due to a lack of direct comparative studies on the immunogenicity of this compound-containing peptides, this guide will present a qualitative assessment of their potential immunogenicity based on existing literature on fluorinated compounds. This will be contrasted with available quantitative data for other common peptide modifications.

Comparison of Immunogenicity Profiles of Modified Peptides

The following table summarizes the known immunogenic potential of common peptide modifications. It is important to note that the immunogenicity of any modified peptide is sequence-dependent and requires experimental validation.

ModificationType of Immune ResponseQuantitative Data (Examples)Key Considerations
This compound Substitution T-cell and B-cell responses (Inferred)No direct quantitative data available.The high electronegativity of fluorine may alter peptide-MHC interactions and T-cell receptor recognition. The metabolic stability of the C-F bond could lead to the persistence of the peptide, potentially increasing the chance of an immune response.
PEGylation Primarily B-cell response (anti-PEG antibodies)Anti-PEG IgM and IgG titers can be measured by ELISA. Accelerated blood clearance (ABC) phenomenon is a quantifiable outcome.[1][2]Immunogenicity is dependent on PEG size, structure (linear vs. branched), and the conjugated protein.[1] Pre-existing anti-PEG antibodies in the population can be a concern.
Acetylation Can be recognized by pre-existing antibodies and activate B-cells.Antibody titers against acetylated proteins can be quantified by ELISA. B-cell activation can be measured by assessing Syk phosphorylation.[3]The level of acetylation is a critical factor; highly acetylated proteins are more likely to be immunogenic.[3]
D-amino Acid Substitution Generally reduced T-cell immunogenicity.T-cell proliferation assays (e.g., CFSE) can show reduced stimulation compared to L-amino acid counterparts.Can alter peptide processing and presentation by MHC molecules. May impact binding to the T-cell receptor.

Experimental Protocols for Assessing Peptide Immunogenicity

Accurate assessment of peptide immunogenicity relies on a combination of in vitro and in silico methods. Below are detailed protocols for key experimental assays.

In Vitro T-cell Proliferation Assay using CFSE

This assay measures the proliferation of T-cells in response to stimulation with the peptide of interest.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • Peptide of interest (and control peptides)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining:

    • Resuspend 1-2 x 10^7 cells per ml in pre-warmed PBS.

    • Add an equal volume of 10 µM CFSE in PBS to the cell suspension while vortexing gently.

    • Incubate for 5-10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.[4][5]

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

    • Add 100 µL of the peptide solution (at various concentrations) or controls (phytohemagglutinin as a positive control, medium alone as a negative control).

    • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.[6]

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the T-cell populations and examining the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence.

ELISpot Assay for Cytokine Release

The ELISpot assay quantifies the number of cytokine-secreting cells upon peptide stimulation.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ, IL-2)

  • PBMCs

  • Peptide of interest (and control peptides)

  • Complete RPMI-1640 medium

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

Protocol:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash five times with sterile water.

    • Coat the wells with the capture antibody overnight at 4°C.[7]

  • Cell Plating and Stimulation:

    • Wash the plate with sterile PBS and block with complete RPMI-1640 medium for at least 30 minutes at room temperature.

    • Prepare a cell suspension of PBMCs at 2-3 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add 100 µL of the cell suspension to each well.

    • Add 100 µL of the peptide solution or controls to the wells.

    • Incubate for 18-48 hours at 37°C in a humidified 5% CO2 incubator.[8]

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate solution.

    • Stop the reaction when distinct spots emerge by washing with tap water.[9]

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Competitive MHC Binding Assay

This assay determines the ability of a peptide to bind to specific MHC molecules, which is a prerequisite for T-cell recognition.

Materials:

  • Purified, soluble MHC class II molecules

  • A high-affinity, fluorescently labeled reference peptide for the specific MHC allele

  • Unlabeled test peptides

  • Assay buffer (e.g., citrate-phosphate buffer, pH 5.5)

  • 96-well black plates

  • Fluorescence polarization reader

Protocol:

  • Assay Setup:

    • In a 96-well plate, prepare a reaction mixture containing a fixed concentration of the MHC molecule (e.g., 1 µM) and the fluorescently labeled reference peptide (e.g., 50 nM).

    • Add serial dilutions of the unlabeled test peptide to the wells. Include a control with no competitor peptide.[10]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a fluorescence polarization reader.

  • Data Analysis:

    • The binding of the fluorescent peptide to the MHC molecule results in a high polarization value. The competitor peptide will displace the fluorescent peptide, leading to a decrease in polarization.

    • Calculate the concentration of the test peptide that inhibits 50% of the binding of the fluorescent reference peptide (IC50). A lower IC50 value indicates a higher binding affinity.[11]

Visualizing Immunogenicity Assessment and Signaling Pathways

To further clarify the processes involved in assessing peptide immunogenicity, the following diagrams illustrate a typical experimental workflow and the underlying T-cell activation pathway.

experimental_workflow cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Immunogenicity Assays cluster_2 Data Analysis & Interpretation peptide_synthesis Synthesis of this compound Peptide & Controls peptide_qc Quality Control (HPLC, Mass Spec) peptide_synthesis->peptide_qc pbmc_isolation PBMC Isolation from Healthy Donors peptide_qc->pbmc_isolation mhc_binding MHC Binding Assay peptide_qc->mhc_binding tcell_assay T-cell Proliferation Assay (CFSE) pbmc_isolation->tcell_assay cytokine_assay Cytokine Release Assay (ELISpot) pbmc_isolation->cytokine_assay data_analysis Quantification of T-cell Proliferation, Cytokine Spots, and IC50 Values tcell_assay->data_analysis cytokine_assay->data_analysis mhc_binding->data_analysis risk_assessment Immunogenicity Risk Assessment data_analysis->risk_assessment

Caption: Experimental workflow for assessing peptide immunogenicity.

tcell_activation_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell apc APC mhc MHC Class II tcr T-cell Receptor (TCR) mhc->tcr Recognition cd4 CD4 mhc->cd4 peptide Peptide peptide->mhc signaling Intracellular Signaling Cascade tcr->signaling activation T-cell Activation (Proliferation, Cytokine Release) signaling->activation

Caption: T-cell activation by a peptide-MHC complex.

Conclusion

The assessment of immunogenicity is a cornerstone of preclinical development for any novel therapeutic peptide. While direct experimental data for this compound-containing peptides remains scarce, the potential for an altered immune response necessitates a thorough evaluation using the robust in vitro assays detailed in this guide. By comparing the inferred properties of this compound-containing peptides with the established immunogenicity profiles of other modifications, researchers can make more informed decisions in the design and selection of peptide drug candidates with an optimal balance of stability, efficacy, and safety. Future studies directly comparing the immunogenicity of this compound-containing peptides with their unmodified and alternatively modified counterparts are crucial to fully elucidate their clinical potential.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Trifluoroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Trifluoroalanine is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive selection of personal protective equipment is crucial to minimize exposure and ensure personal safety. This compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[3] Provides protection against splashes and dust.
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-Impermeable GlovesNeoprene or nitrile gloves are recommended. Gloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect skin and clothing.[3]
Full-Length Pants and Closed-Toe ShoesEssential to prevent skin exposure from spills or dropped objects.
Respiratory Protection NIOSH-Approved RespiratorUse in a well-ventilated area. If dust or aerosols are generated and engineering controls like a fume hood are insufficient, a respirator is necessary to avoid breathing in hazardous fumes, vapors, or dust.[1][3]
Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation:

  • Ensure a well-ventilated workspace, preferably within a chemical fume hood.[3]

  • Confirm that an eyewash station and safety shower are readily accessible.

  • Inspect all PPE for integrity before use.

  • Review the Safety Data Sheet (SDS) for this compound before starting any procedure.

2. Handling:

  • Avoid direct contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent ignition.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.[3]

  • Ensure adequate ventilation.

  • Wear the appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.

  • For liquid spills, use an inert absorbent material to contain the spill and then place it in a labeled, sealed container.

  • Wash the spill area with soap and water after cleanup.

  • Prevent the chemical from entering drains.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and adhere to regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Place solid this compound and any contaminated materials (e.g., absorbent pads, gloves) into a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Collect any liquid solutions containing this compound in a labeled, sealed container for acidic halogenated waste.

  • Do not mix this waste with other non-halogenated or non-acidic waste streams.[4]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name "this compound" and appropriate hazard symbols.

  • Store waste containers in a designated, secure waste accumulation area.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste disposal program or a licensed disposal company.[1][4]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[3]

  • In Case of Eye Contact: Immediately rinse the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Visual Guides

To further clarify the procedural workflows, the following diagrams illustrate the safe handling and emergency spill response protocols.

G prep Preparation - Work in fume hood - Inspect PPE - Review SDS handling Handling - Avoid contact - Prevent dust/aerosols - No eating/drinking prep->handling spill Spill Occurs handling->spill no_spill No Spill handling->no_spill disposal Disposal - Segregate waste - Label containers - Store securely spill->disposal no_spill->disposal end Procedure Complete disposal->end

Safe Handling Workflow for this compound.

G spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate don_ppe Don Appropriate PPE (incl. respiratory protection) evacuate->don_ppe contain_spill Contain Spill - Use absorbent for liquids - Sweep solids carefully don_ppe->contain_spill collect_waste Collect Waste - Place in labeled, sealed container contain_spill->collect_waste decontaminate Decontaminate Area - Wash with soap and water collect_waste->decontaminate dispose Dispose of Waste - Follow institutional protocol decontaminate->dispose

Emergency Spill Response for this compound.

References

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